1-Ethylpyrazole-5-boronic Acid
Description
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKALWZRSCXBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid and its Pinacol Ester
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 1-Ethylpyrazole-5-boronic acid and its commonly used derivative, this compound pinacol ester. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the application of this versatile building block.
Introduction: The Strategic Value of the Pyrazole Moiety in Modern Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to participate in hydrogen bonding. When functionalized with a boronic acid or its ester, the 1-Ethylpyrazole scaffold becomes a powerful tool for the construction of complex molecular architectures. This compound, in particular, serves as a key intermediate in the synthesis of a wide array of compounds, from pharmacologically active agents to novel organic materials. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.
This guide will delve into the essential technical details of this compound and its pinacol ester, providing a robust resource for its effective utilization in research and development.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its successful application. The following tables summarize the key chemical and physical data for this compound and its pinacol ester derivative.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1095080-54-8 | [1][2] |
| Molecular Formula | C₅H₉BN₂O₂ | [1][2] |
| Molecular Weight | 139.95 g/mol | [2] |
| Appearance | Solid | [2] |
| Density (Computed) | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point (Computed) | 149.1 ± 25.7 °C | [1] |
Table 2: Core Properties of this compound Pinacol Ester
| Property | Value | Source(s) |
| CAS Number | 1007110-53-3 | [3] |
| Molecular Formula | C₁₁H₁₉BN₂O₂ | [3] |
| Molecular Weight | 222.09 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Purification
The synthesis of 1-alkyl-1H-pyrazole-5-ylboronic acids and their pinacol esters is typically achieved through a regioselective lithiation of the pyrazole ring, followed by quenching with a borate ester.[4][5] The following protocol is adapted from established methods for similar compounds.
Synthesis of this compound Pinacol Ester
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-ethylpyrazole in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C. The regioselective lithiation at the 5-position is favored for 1-ethylpyrazole.[4][5]
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Quenching: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) dropwise to the reaction mixture, again maintaining a low temperature.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Sources
An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid (CAS: 1095080-54-8)
This guide provides a comprehensive technical overview of 1-Ethylpyrazole-5-boronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, key applications, and safe handling protocols, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and capacity for diverse biological interactions have rendered it a cornerstone in the development of treatments for a wide array of diseases, including cancers and infectious diseases.[1][3][4] this compound emerges as a particularly valuable derivative, combining the favorable attributes of the pyrazole core with the synthetic versatility of a boronic acid functional group. This unique combination makes it a sought-after reagent for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1095080-54-8 | [1][3] |
| Molecular Formula | C₅H₉BN₂O₂ | [1][5] |
| Molecular Weight | 139.95 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 149.1 ± 25.7 °C | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |
Stability and Storage
Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible, it can complicate stoichiometry and reaction kinetics. For this reason, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[6] For applications requiring enhanced stability, the corresponding pinacol ester (1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, CAS: 1007110-53-3) is a commonly used and commercially available alternative.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrievable, data from analogous pyrazole boronic acids and general boronic acid safety protocols dictate the following precautions.[8][9][10]
-
Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the regioselective lithiation of 1-ethylpyrazole followed by electrophilic trapping with a borate ester. This method provides a direct and efficient route to the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-alkylpyrazole-5-boronic acids.[11]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethylpyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi as the base is critical as its strong basicity is required to deprotonate the C5 position of the pyrazole ring, which is the most acidic carbon proton. The low temperature is essential to prevent side reactions and ensure regioselectivity.
-
Borylation: Stir the resulting solution at -78 °C for 1 hour. Then, add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C. Triisopropyl borate is a common and effective electrophile for this transformation.
-
Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 2.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford this compound as a solid.
Characterization
Unequivocal characterization of the final product is crucial for its use in subsequent synthetic steps. The following techniques and expected data are provided as a guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from analogous pyrazole boronic acids, the following spectral features are predicted for this compound.[12][13][14]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5 ppm (d, 1H, pyrazole H-3)
-
δ ~6.4 ppm (d, 1H, pyrazole H-4)
-
δ ~4.2 ppm (q, 2H, -CH₂CH₃)
-
δ ~1.4 ppm (t, 3H, -CH₂CH₃)
-
A broad singlet corresponding to the B(OH)₂ protons may also be observed, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145 ppm (C-3)
-
δ ~135 ppm (C-5, carbon bearing the boron)
-
δ ~110 ppm (C-4)
-
δ ~45 ppm (-CH₂CH₃)
-
δ ~15 ppm (-CH₂CH₃)
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 140.9. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, valued for its mild conditions, functional group tolerance, and broad substrate scope.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the pyrazole moiety to the palladium.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Exemplary Protocol: Synthesis of a Substituted Triazolopyrimidine
The following protocol illustrates the use of this compound in the synthesis of a complex heterocyclic system, a common strategy in the development of kinase inhibitors and other therapeutic agents.[1]
Reaction: Coupling of 3-(5-amino-8-bromo-2-(hydroxymethyl)-[1][2][3]triazolo[1,5-c]pyrimidin-7-yl)benzonitrile with this compound.
-
Reaction Setup: In a reaction vial, combine the bromo-substituted triazolopyrimidine (1.0 eq), this compound (2.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst such as XPhos Pd G2 (0.05 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio). The aqueous component is essential for the activation of the boronic acid by the base.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring for 1-2 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the desired coupled product.[1]
This example underscores the utility of this compound in constructing highly functionalized, nitrogen-rich heterocyclic systems that are of significant interest in medicinal chemistry.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its strategic importance lies in the combination of the medicinally relevant pyrazole core with the synthetically powerful boronic acid handle. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, enables researchers to effectively leverage this building block in the design and execution of innovative synthetic strategies for drug discovery and materials science.
References
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- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
- Emulso. (n.d.). Safety Data Sheet.
- Metzger McGuire. (n.d.). Safety Data Sheet.
- 3M. (2018). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- PubChem. (n.d.). (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid.
- PubChem. (n.d.). 1H-Pyrazole-5-boronic acid.
- Formlabs. (2023). Safety Data Sheet.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (2009). Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids.
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- SpectraBase. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum.
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An In-depth Technical Guide to the Synthesis of 1-Ethylpyrazole-5-boronic Acid
Foreword: The Strategic Importance of 1-Ethylpyrazole-5-boronic Acid in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in a variety of biological interactions. The strategic functionalization of the pyrazole ring is a key enabler for modulating the pharmacological profiles of lead compounds.[2] Among the diverse array of functionalized pyrazoles, this compound and its corresponding esters have emerged as exceptionally valuable building blocks. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of complex carbon-carbon bonds essential for building novel molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and offering practical, field-proven insights for researchers in drug development.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on the initial construction of the 1-ethylpyrazole core, followed by a regioselective introduction of the boronic acid moiety at the C5 position.
Stage 1: Synthesis of the 1-Ethylpyrazole Precursor. This foundational step can be accomplished through well-established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis or related condensation reactions.[1][4]
Stage 2: Regioselective Borylation via Directed Ortho-Metalation. The introduction of the boronic acid group at the C5 position is achieved through a lithiation-borylation sequence. This method leverages the directing effect of the N1-ethyl group to achieve high regioselectivity.[5]
The overall synthetic workflow is depicted below:
Figure 2: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Materials:
-
1-Ethylpyrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (HCl)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethylpyrazole and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the cold solution of the lithiated pyrazole, add triisopropyl borate dropwise, again ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid. Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.
-
Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. The product may precipitate from the aqueous layer upon acidification. If so, collect the solid by filtration. If the product remains in solution, adjust the pH to be weakly acidic and extract with an appropriate organic solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexanes mixture) to afford this compound as a solid.
Data Presentation: Expected Yields and Characterization
The following table summarizes typical outcomes for this synthetic sequence. Yields are representative and can vary based on reaction scale and optimization.
| Parameter | Stage 1: 1-Ethylpyrazole Synthesis | Stage 2: Borylation |
| Starting Material | Malondialdehyde tetraethyl acetal | 1-Ethylpyrazole |
| Key Reagents | Ethylhydrazine oxalate | n-BuLi, Triisopropyl borate |
| Typical Yield | 60-75% | 50-70% |
| Product Form | Colorless liquid | White to off-white solid |
| Molecular Formula | C₅H₈N₂ | C₅H₉BN₂O₂ |
| Molecular Weight | 96.13 g/mol | 139.95 g/mol |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex molecules, particularly in the pharmaceutical industry. [2][6]The reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide. [3][7]
Figure 3: General scheme of a Suzuki-Miyaura coupling reaction using this compound.
Conclusion
The synthesis of this compound presented herein provides a reliable and scalable route to a valuable building block for drug discovery and organic synthesis. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this key intermediate for use in a wide range of applications, most notably in the construction of novel biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions.
References
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H - Benchchem.
- Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate - Benchchem.
- An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings - ResearchGate.
- 1-Ethyl-1H-pyrazol-5-ylboronic acid - Sigma-Aldrich.
- 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | 1105511-68-9 - Smolecule.
- Suzuki Coupling - Organic Chemistry Portal.
- Pyrazole synthesis - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Lithiation–Borylation Methodology and Its Application in Synthesis - Research Explorer.
- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
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An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid and its Pinacol Ester: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
Introduction: The Ascendancy of Pyrazole Boronic Acids in Modern Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to participate in hydrogen bonding. When functionalized with a boronic acid or its corresponding ester, the pyrazole ring is transformed into a versatile building block for the construction of complex molecular architectures. Among these, 1-Ethylpyrazole-5-boronic acid and its more stable pinacol ester derivative have emerged as valuable reagents for the synthesis of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the practical aspects of handling this reagent, provide a detailed experimental protocol for its synthesis and use, and discuss the mechanistic underpinnings that govern its reactivity.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organoboron compound. The core of the molecule is a five-membered pyrazole ring, which is substituted with an ethyl group at the N1 position and a boronic acid group (-B(OH)₂) at the C5 position. The presence of the boronic acid moiety makes this compound a key player in transition metal-catalyzed cross-coupling reactions.
A significant challenge in working with many boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, and their susceptibility to protodeboronation under certain conditions. For this reason, this compound is most commonly handled and utilized in its more stable pinacol ester form, 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The pinacol ester protects the boronic acid, enhancing its shelf-life and simplifying purification.[1]
| Property | This compound | This compound, pinacol ester |
| CAS Number | 1095080-54-8[2] | 1007110-53-3[3] |
| Molecular Formula | C₅H₉BN₂O₂[2] | C₁₁H₁₉BN₂O₂[3] |
| Molecular Weight | 139.95 g/mol [2] | 222.09 g/mol [3] |
| Appearance | Solid (predicted) | Solid[4] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted)[2] | 1.04 ± 0.1 g/cm³ (Predicted)[5] |
| Flash Point | 149.1 ± 25.7 °C (Predicted)[2] | 148.9 ± 20.4 °C[5] |
| Boiling Point | Not readily available | 322.6 ± 15.0 °C (Predicted)[5] |
| Solubility | Insoluble in water[6] | Insoluble in water |
Spectroscopic Characterization (Pinacol Ester Derivative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyrazole ring protons (two doublets), and a singlet for the twelve equivalent protons of the pinacol group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ethyl carbons, the pyrazole ring carbons (with the carbon attached to boron often showing a broader signal due to quadrupolar relaxation), and the carbons of the pinacol ester.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺.
Synthesis and Handling
The synthesis of this compound pinacol ester is typically achieved through a lithiation-borylation sequence starting from 1-ethyl-1H-pyrazole. This method offers a direct and efficient route to the desired product.
Experimental Protocol: Synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Adapted from a similar procedure)
Disclaimer: The following is a representative protocol adapted from the synthesis of a structurally similar pyrazole boronic acid pinacol ester. Optimization may be required for specific laboratory conditions.
Materials:
-
1-Ethyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a pre-oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethyl-1H-pyrazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The deprotonation at the C5 position is driven by the acidity of this proton, which is enhanced by the adjacent nitrogen atom.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again maintaining the temperature below -70 °C. The electrophilic boron atom of the pinacol borane is attacked by the lithiated pyrazole.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Handling and Storage:
While the pinacol ester is significantly more stable than the free boronic acid, it is still recommended to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent gradual hydrolysis.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the pyrazole boronic ester is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Bromide
Materials:
-
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
This compound and its pinacol ester are valuable and versatile building blocks in modern organic synthesis. Their ability to readily participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with applications in drug discovery and materials science. Understanding the nuances of their synthesis, handling, and reactivity is paramount for their successful implementation in research and development. As the demand for novel heterocyclic compounds continues to grow, the importance of reagents like this compound is set to increase, paving the way for the discovery of new medicines and materials with enhanced properties.
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- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5354-5358. [Link]
- Faraday Discussions. Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. [Link]
- Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
- Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 72, 189-195. [Link]
- Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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- PubMed.
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An In-depth Technical Guide to the Solubility of 1-Ethylpyrazole-5-boronic Acid
Introduction
1-Ethylpyrazole-5-boronic acid is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a pyrazole ring coupled with a boronic acid functional group, renders it a versatile building block in organic synthesis. The pyrazole core is a prevalent scaffold in numerous pharmacologically active molecules, valued for its metabolic stability and ability to participate in hydrogen bonding. The boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] Furthermore, boronic acids have emerged as a critical class of enzyme inhibitors, with several drugs containing this functional group approved for clinical use.[2]
A fundamental physicochemical property that governs the utility of this compound in any application is its solubility. Whether for reaction optimization, formulation development for drug delivery, or in vitro biological screening, a comprehensive understanding of a compound's solubility is paramount. Poor solubility can lead to challenges in handling, purification, and can significantly impact bioavailability and the reliability of experimental data.[3][4]
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility profile in various solvent systems. We will delve into the general solubility characteristics of related arylboronic acids, present robust protocols for both kinetic and thermodynamic solubility assays, and discuss the analytical techniques for accurate quantification.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₅H₉BN₂O₂ | [5][6] |
| Molecular Weight | 139.95 g/mol | [5][6] |
| Appearance | Solid | [6] |
| CAS Number | 1095080-54-8 | [5] |
General Solubility Characteristics of Arylboronic Acids
The solubility of arylboronic acids, such as this compound, is a complex interplay of various factors. Insights can be drawn from studies on analogous compounds like phenylboronic acid.[7][8]
Factors Influencing Solubility:
-
Solvent Polarity: Generally, boronic acids exhibit higher solubility in polar organic solvents.[7][8] Ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone) are often effective solvents for dissolving phenylboronic acid.[7][9] The solubility in nonpolar hydrocarbon solvents is typically very low.[7][8]
-
pH: The acidity of the boronic acid group (pKa) plays a crucial role in its aqueous solubility. In aqueous solutions with a pH above the pKa, the boronic acid will be ionized, leading to increased water solubility. Conversely, at a pH below the pKa, the compound will be in its less soluble neutral form.[10] The pKa of boronic acids can be influenced by the presence of polyols like mannitol, which can form boronate esters and increase solubility.[11]
-
Temperature: Solubility is generally temperature-dependent, with most compounds exhibiting increased solubility at higher temperatures.
-
Dehydration and Boroxine Formation: A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] These boroxines are often significantly less soluble than the parent boronic acid, which can lead to challenges in obtaining reproducible solubility data.[7]
-
Esterification: The conversion of boronic acids to their corresponding esters, such as pinacol esters, generally increases their solubility in organic solvents.[7][12] This is a common strategy to improve the handling and reactivity of boronic acids in organic synthesis.
Experimental Determination of Solubility
The choice of solubility assay depends on the stage of research and the required throughput. Early-stage drug discovery often employs high-throughput kinetic solubility assays, while later-stage development and formulation studies necessitate more precise thermodynamic solubility measurements.[13][14]
Kinetic Solubility Assays
Kinetic solubility provides a rapid assessment of how much of a compound, typically from a DMSO stock solution, will dissolve in an aqueous buffer under specific conditions.[3][14] It is a high-throughput method well-suited for screening large numbers of compounds.[15][16]
This method detects precipitate formation by measuring light scattering.[13][14]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 20 mM.[16]
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[15]
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations.[15]
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[13][15]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates the formation of a precipitate.[15]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility Assays
Thermodynamic solubility, also known as equilibrium solubility, measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[4][17] This is considered the "true" solubility and is crucial for lead optimization and formulation development.[3][13] The shake-flask method is a common approach for determining thermodynamic solubility.[13]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).[17]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[13][17]
-
Separation of Solid: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a low-binding filter.[13]
-
Quantification: Determine the concentration of the dissolved this compound in the supernatant or filtrate using a suitable analytical method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Analytical Techniques for Quantification
Accurate quantification of the dissolved compound is critical for reliable solubility data.
-
UV-Vis Spectroscopy: This technique is often used for its simplicity and speed. A calibration curve of absorbance versus known concentrations of this compound is first generated. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more sensitive and selective method, particularly useful for complex matrices or when the compound has a poor UV chromophore.[13][18] It allows for the separation of the analyte from impurities before quantification by the mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used method that combines the separation power of HPLC with the detection capabilities of UV spectroscopy.[4][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B-NMR can be a valuable tool for studying boron-containing compounds and can be used for quantification.[20]
Data Interpretation and Presentation
The results of solubility studies should be presented clearly and concisely.
-
Units: Solubility is typically reported in units of µg/mL or µM.
-
Conditions: It is crucial to specify the conditions under which the solubility was determined, including the solvent system, pH, temperature, and incubation time.
-
Tabulation: For comparing the solubility of this compound in different solvents, a table is an effective way to present the data.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water (pH 7.4) | 25 | [Experimental Value] | Thermodynamic |
| Acetonitrile | 25 | [Experimental Value] | Thermodynamic |
| Methanol | 25 | [Experimental Value] | Thermodynamic |
| Dichloromethane | 25 | [Experimental Value] | Thermodynamic |
Conclusion
While specific quantitative solubility data for this compound is sparse in the literature, a thorough understanding of its solubility can be achieved through the systematic application of established experimental protocols. This technical guide has provided the foundational knowledge of the factors influencing the solubility of arylboronic acids and detailed methodologies for both kinetic and thermodynamic solubility determination. By employing these protocols, researchers can generate the critical data needed to advance their work, whether in the synthesis of novel compounds, the development of new therapeutic agents, or the creation of advanced materials. The choice of assay and analytical technique should be tailored to the specific research question and the stage of the project. Careful execution and documentation of these experiments will ensure the generation of high-quality, reliable solubility data for this compound.
References
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- BioDuro. ADME Solubility Assay. BioDuro.
- protocols.io. In-vitro Thermodynamic Solubility. protocols.io. 2025.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. 2024.
- Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. 2010.
- Pop-Gherasim, I. L. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. 2012.
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Evotec. Thermodynamic Solubility Assay. Evotec.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Wulff, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University.
- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4494-4501.
- Al-Ghabeish, M., & Al-Sou'od, K. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
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- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.
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- Lead Sciences. This compound Pinacol Ester. Lead Sciences.
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An In-depth Technical Guide to 1-Ethylpyrazole-5-boronic Acid: Properties, Handling, and Applications in Modern Synthesis
Introduction: The Versatility of Pyrazole Boronic Acids in Drug Discovery and Materials Science
In the landscape of contemporary organic synthesis, the strategic incorporation of heterocyclic scaffolds is paramount for the development of novel therapeutics and functional materials. Among these, the pyrazole nucleus is a privileged motif, renowned for its diverse biological activities and favorable pharmacokinetic properties. When functionalized with a boronic acid moiety, pyrazole derivatives are transformed into powerful building blocks, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 1-Ethylpyrazole-5-boronic acid, a key reagent for researchers and drug development professionals. We will delve into its physical and chemical characteristics, safe handling protocols, and practical applications, with a focus on empowering scientists to leverage its full synthetic potential.
Physicochemical Characteristics
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. While some experimental data for this compound is not extensively reported in the literature, we can compile its known attributes and make informed predictions based on analogous structures.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1095080-54-8 | [1][2] |
| Molecular Formula | C₅H₉BN₂O₂ | [1] |
| Molecular Weight | 139.95 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | [3] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 149.1 ± 25.7 °C | [1] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon heating or under dehydrating conditions, which can complicate the determination of a sharp melting point. For many applications, the more stable pinacol ester of this compound (CAS No: 1007110-53-3) is utilized.[3][5]
Solubility Profile
-
High Solubility: Ethers (e.g., diethyl ether, THF, 1,4-dioxane), ketones (e.g., acetone), and some polar aprotic solvents (e.g., DMSO, DMF).[6][7]
-
Moderate Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform).[6][7]
-
Low to Insoluble: Non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane).[6][7]
For reaction purposes, a mixture of a polar aprotic solvent and water is often employed, particularly in cross-coupling reactions where a base is required.
Structural Representation
The structural formula of this compound is presented below.
Caption: Chemical structure of this compound.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While this compound is not classified as an acutely toxic substance, it requires careful handling to minimize exposure and maintain its chemical integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound should be handled with the following precautions:
-
Causes skin irritation. [8]
-
Causes serious eye irritation. [8]
-
May cause respiratory irritation. [8]
Therefore, the following PPE is mandatory when handling this reagent:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: A laboratory coat is required.
Storage Recommendations
Proper storage is crucial for preserving the quality of boronic acids.[9]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended, and some suppliers suggest storage in a freezer at -20°C.[4][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5] Boronic acids are susceptible to oxidation.
-
Container: Keep the container tightly sealed to prevent moisture absorption, as boronic acids are hygroscopic.[9]
-
Segregation: Store away from strong oxidizing agents.[10]
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[11] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and vinyl-substituted pyrazole structures.
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the coupling of this compound with an aryl bromide. This protocol is adapted from established methodologies for pyrazole boronic acids.[1][12][13]
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (0.1 mmol), this compound (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (0.25 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add 2 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the reaction vessel via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir for 6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with a saturated aqueous solution of NH₄Cl (3 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Characterization
While a dedicated spectrum for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[14][15]
Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):
-
Pyrazole Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on the solvent and concentration.
-
Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
Expected ¹³C NMR Resonances:
-
Signals corresponding to the pyrazole ring carbons.
-
Signals for the ethyl group carbons.
-
The carbon atom attached to the boron may exhibit a broad signal due to the quadrupolar relaxation of the boron nucleus.
Expected Mass Spectrometry (ESI-MS):
-
An [M+H]⁺ ion corresponding to the molecular weight of the compound.
-
The presence of ions corresponding to the boroxine trimer may also be observed, particularly under certain ionization conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the formation of C-C bonds. By understanding its physicochemical properties, adhering to safe handling and storage protocols, and employing optimized reaction conditions, researchers can effectively utilize this reagent to advance their scientific endeavors.
References
- Lab Alley. (n.d.). How to Store Boric Acid.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- ACS Publications. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism.
- Supporting Information. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
- Lead Sciences. (n.d.). This compound Pinacol Ester.
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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A Technical Guide to the Spectral Analysis of 1-Ethylpyrazole-5-boronic acid
Introduction to 1-Ethylpyrazole-5-boronic acid
This compound, with the molecular formula C₅H₉BN₂O₂ and a molecular weight of 139.95 g/mol , belongs to the important class of pyrazole-containing boronic acids. These compounds are highly valued in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions to form carbon-carbon bonds. The pyrazole motif is a common scaffold in many biologically active molecules, and the boronic acid functionality allows for its efficient incorporation into diverse molecular architectures. Accurate and comprehensive spectral analysis is paramount to confirm the identity, purity, and stability of this key synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of proton and carbon signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar boronic acid and to allow for the observation of exchangeable protons (from the B(OH)₂ group). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Step-by-Step Protocol:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if desired, correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz (or higher) NMR spectrometer at room temperature.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the known data for 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, with adjustments for the ethyl group and the free boronic acid functionality.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | Pyrazole H-3 |
| ~6.7 - 6.8 | d | 1H | Pyrazole H-4 |
| ~4.2 - 4.3 | q | 2H | N-CH₂ (Ethyl) |
| ~1.4 - 1.5 | t | 3H | N-CH₂CH₃ (Ethyl) |
| ~8.0 (broad) | s | 2H | B(OH)₂ |
Interpretation of the ¹H NMR Spectrum:
-
Pyrazole Ring Protons: The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-3 proton, being adjacent to a nitrogen atom and deshielded by the boronic acid group, is predicted to be downfield (~7.5-7.6 ppm). The H-4 proton is expected to be more upfield (~6.7-6.8 ppm).
-
Ethyl Group: The N-ethyl group will present as a quartet for the methylene protons (~4.2-4.3 ppm) coupled to the methyl protons, and a triplet for the methyl protons (~1.4-1.5 ppm) coupled to the methylene protons.
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are expected to appear as a broad singlet at a downfield chemical shift (~8.0 ppm), and this signal will be exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is also extrapolated from data on similar pyrazole structures.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145 | Pyrazole C-3 |
| ~110 | Pyrazole C-4 |
| Carbon attached to Boron (C-5) | (Often not observed or very broad) |
| ~45 | N-CH₂ (Ethyl) |
| ~15 | N-CH₂CH₃ (Ethyl) |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the boronic acid substituent. C-3 is expected to be the most downfield of the protonated carbons.
-
C-B Carbon: The carbon atom directly attached to the boron (C-5) is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus, leading to a very broad signal or one that is indistinguishable from the baseline.
-
Ethyl Group Carbons: The two carbons of the ethyl group are expected in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample, requiring minimal sample preparation.
Step-by-Step Protocol:
-
Ensure the ATR crystal is clean.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | B(OH)₂ |
| 3100-3000 | C-H stretch (aromatic) | Pyrazole ring |
| 2980-2850 | C-H stretch (aliphatic) | Ethyl group |
| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1290 | C-N stretch | Pyrazole ring[2] |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very prominent and broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.
-
C-H Stretches: Aromatic C-H stretches from the pyrazole ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
-
Pyrazole Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyrazole ring. A C-N stretching vibration is also expected around 1290 cm⁻¹.[2]
-
B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration of the boronic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Experimental Protocol: MS Data Acquisition
Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding a prominent protonated molecule [M+H]⁺.[3] Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation and potentially the absence of a clear molecular ion peak.[3]
Step-by-Step Protocol (ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectral Data
| m/z Value | Interpretation |
| 141.08 | [M+H]⁺ (Protonated molecule) |
| 123.07 | [M+H - H₂O]⁺ (Loss of water) |
| 113.08 | [M+H - B(OH)₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 141.08.
-
Fragmentation: Boronic acids are known to readily lose water under mass spectrometry conditions, so a significant peak at m/z 123.07 corresponding to [M+H - H₂O]⁺ is anticipated.[3] Another potential fragmentation pathway is the loss of the entire boronic acid group, leading to a fragment at m/z 113.08. It is also common for boronic acids to form cyclic anhydrides (boroxines) through the loss of water, which may be observed as higher mass ions in the spectrum.[3]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Plausible Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive analytical profile has been constructed. This information serves as a valuable resource for scientists to confirm the structure and purity of this important synthetic building block, ensuring the integrity of their research and development endeavors.
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discovery and history of pyrazole boronic acids
An In-depth Technical Guide to the Discovery and History of Pyrazole Boronic Acids
Abstract
The convergence of privileged heterocyclic scaffolds with versatile synthetic handles represents a cornerstone of modern medicinal chemistry and materials science. Pyrazole boronic acids and their ester derivatives stand as a premier example of this synergy, merging the desirable pharmacokinetic and structural properties of the pyrazole ring with the synthetic prowess of the boronic acid functional group. This guide provides a comprehensive exploration of the discovery and historical development of this critical class of chemical intermediates. We will trace the evolution of their synthesis, from early classical methods to the advent of powerful transition-metal-catalyzed C-H functionalization techniques. Furthermore, this paper will detail their profound impact as indispensable building blocks in drug discovery, highlighting their role in the synthesis of approved therapeutics and advanced materials. Detailed protocols and comparative analyses of synthetic methodologies are provided to equip researchers and drug development professionals with a thorough understanding of this vital molecular toolkit.
Introduction: The Union of a Privileged Scaffold and a Versatile Synthetic Handle
In the landscape of chemical synthesis, progress is often marked by the development of novel reagents that enable the efficient construction of complex molecular architectures. Pyrazole boronic acids have emerged as such a class of reagents, finding extensive use in both academic and industrial laboratories.[1] Their value stems from the unique combination of two powerful chemical entities: the pyrazole nucleus and the boronic acid functional group.
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] First synthesized by Ludwig Knorr in 1883, it is now recognized as a "privileged scaffold" in medicinal chemistry.[3][4][5] This designation arises from its prevalence in numerous FDA-approved drugs, where it contributes to favorable pharmacokinetic properties and engages in diverse, high-affinity interactions with biological targets.[6][7][8]
The boronic acid moiety (-B(OH)₂) and its stable ester derivatives (e.g., pinacol esters) are cornerstones of modern organic synthesis. Their prominence is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[9][10] This palladium-catalyzed reaction offers exceptional functional group tolerance and reliability, making it a favored tool for assembling complex molecules.[11]
The fusion of these two components into a single molecule, the pyrazole boronic acid, creates a highly versatile building block. It allows for the precise and efficient incorporation of the sought-after pyrazole motif into larger structures, streamlining the development of new therapeutics and functional materials.[10] This guide chronicles the journey of these indispensable compounds, from their conceptual origins to their current status as staples of the synthetic chemist's toolkit.
The Historical Trajectory: An Evolution of Synthetic Strategy
The story of pyrazole boronic acids is not one of a single discovery event but rather a gradual evolution driven by advances in synthetic methodology. The demand for these compounds grew in parallel with the rise of palladium-catalyzed cross-coupling, which created a need for a diverse array of functionalized building blocks. The development of methods to install a boronic acid group onto the pyrazole core reflects a broader trend in organic chemistry: a move from stoichiometric, often harsh reaction conditions to milder, more selective, and efficient catalytic processes.
Early Approaches: Classical Organometallic Chemistry
The first methods for synthesizing pyrazole boronic acids relied on classical organometallic techniques that, while effective, often required cryogenic temperatures and highly reactive reagents.
-
Lithiation and Borylation: This approach involves the direct deprotonation of a pyrazole C-H bond using a strong organolithium base, such as n-butyllithium, typically at very low temperatures (-78 °C or below). The resulting pyrazolyl-lithium intermediate is then quenched with a boron electrophile, like triisopropyl borate, followed by acidic workup to yield the boronic acid. While this method can be effective, its regioselectivity can be difficult to control, and it is intolerant of many common functional groups. A related patent describes a method using n-butyllithium as the base and isopropoxyboronic acid pinacol ester as the boronizing reagent.[12]
-
Halogen-Metal Exchange: To overcome the regioselectivity issues of direct lithiation, chemists turned to halogen-metal exchange. This process starts with a pre-functionalized iodopyrazole or bromopyrazole. Treatment with an organolithium reagent or a Grignard reagent at low temperatures results in a regiochemically defined organometallic species, which is then reacted with a borate ester.[13] This strategy offers superior control over the position of borylation but requires the extra step of synthesizing the halogenated pyrazole precursor.
The Catalytic Revolution: Transition Metal-Mediated Borylations
The development of transition-metal catalysis revolutionized the synthesis of organoboron compounds, providing milder, more efficient, and more functional-group-tolerant pathways to pyrazole boronic acids.
-
Palladium-Catalyzed Miyaura Borylation: A significant breakthrough was the adaptation of cross-coupling chemistry to form carbon-boron bonds. In this reaction, a halogenated pyrazole (typically bromo- or iodo-) is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[14] This method is now one of the most common and reliable ways to produce pyrazole boronic acid pinacol esters, which are more stable and easier to handle than the free boronic acids.[15][16]
-
Iridium-Catalyzed C-H Borylation: More recently, iridium-catalyzed C-H activation has emerged as a powerful tool for the direct borylation of unfunctionalized pyrazoles.[17] This methodology allows for the conversion of pyrazole C-H bonds directly to C-B bonds, bypassing the need for pre-halogenation. The regioselectivity is often governed by steric effects, providing access to isomers that may be difficult to obtain through other means.[18] This represents a highly atom-economical approach to these valuable building blocks.
-
Copper-Catalyzed Aminoboration: A novel and specialized strategy involves the copper-catalyzed aminoboration of hydrazones. This reaction adds a B-N sigma bond across a C-C pi bond to generate borylated pyrazoles with exclusive regioselectivity, tolerating functional groups that are incompatible with lithiation or iridium-catalyzed methods.[19][20]
The following diagram illustrates the major synthetic pathways developed over time.
Caption: Key historical pathways to pyrazole boronic acids.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale. Each method presents a unique set of advantages and disadvantages.
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| Lithiation/Borylation | Pyrazole or Halopyrazole | n-BuLi or Grignard, Borate Ester | Direct functionalization (for some substrates) | Cryogenic temperatures, poor functional group tolerance, potential for poor regioselectivity |
| Pd-Catalyzed Borylation | Halopyrazole | Pd Catalyst, Base, B₂pin₂ | Excellent functional group tolerance, mild conditions, produces stable pinacol esters | Requires pre-functionalized starting material |
| Ir-Catalyzed C-H Borylation | Pyrazole | Ir Catalyst, Ligand, B₂pin₂ | High atom economy, direct C-H functionalization, unique regioselectivity | Catalyst cost, may require optimization for specific substrates |
| Cu-Catalyzed Aminoboration | Hydrazone, Alkyne | Cu Catalyst, Boron Reagent | Forms pyrazole ring and C-B bond in one process, excellent regioselectivity | More niche application, substrate scope may be limited |
Applications in Drug Discovery and Materials Science
The utility of pyrazole boronic acids is most evident in their application as key intermediates in the synthesis of high-value molecules. Their dual functionality—the biologically relevant pyrazole core and the synthetically versatile boronic acid handle—makes them invaluable.[21]
Central Role in Pharmaceutical Development
In drug discovery, the Suzuki-Miyaura coupling is a workhorse reaction for constructing the carbon skeletons of potential drug candidates.[11] Pyrazole boronic esters are frequently used synthons in this context.[6]
-
Synthesis of Baricitinib: A prominent example is the use of 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester in the synthesis of Baricitinib.[6][22] Baricitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. The pyrazole moiety is a key structural component that interacts with the target enzyme, and its installation is efficiently achieved via Suzuki coupling with the corresponding boronic ester intermediate.
-
Kinase Inhibitors: The pyrazole scaffold is prevalent in kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket of many kinases. Intermediates like 1H-Pyrazole-4-boronic acid pinacol ester are used to synthesize inhibitors for targets such as Mps1 kinase, which is implicated in cancer.[23]
The workflow below illustrates the typical use of a pyrazole boronic acid in a drug discovery context.
Caption: Suzuki-Miyaura coupling workflow using a pyrazole boronic acid.
Advanced Functional Materials
Beyond pharmaceuticals, pyrazole boronic acids serve as building blocks for novel organic materials.[21] The electronic properties of the pyrazole ring can be tuned through substitution, and the Suzuki coupling provides a means to incorporate these units into conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1-Boc-4-(pinacolato)boronate-pyrazole
This protocol describes a representative and widely used method for synthesizing a protected pyrazole boronic acid pinacol ester from a halogenated precursor, based on established Miyaura borylation chemistry.[14]
Objective: To synthesize 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole from 1-Boc-4-iodopyrazole.
Materials:
-
1-Boc-4-iodopyrazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 1-Boc-4-iodopyrazole is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-Boc-4-(pinacolato)boronate-pyrazole product. The Boc protecting group can be subsequently removed under acidic conditions if the NH-pyrazole is desired.
Causality: The choice of Pd(dppf)Cl₂ as the catalyst is deliberate; the dppf ligand is bulky and electron-rich, which facilitates the catalytic cycle for aryl halides. Potassium acetate is used as a mild base, which is sufficient for the transmetalation step without causing decomposition of the sensitive boronic ester product. The pinacol ester form is targeted for its enhanced stability, allowing for easier purification and storage compared to the free boronic acid.
Conclusion
The discovery and development of pyrazole boronic acids is a testament to the enabling power of synthetic innovation. From their origins in classical organometallic chemistry to their efficient synthesis via modern catalytic C-H functionalization, the journey of these compounds mirrors the progress of organic chemistry itself. They are not merely chemical curiosities but have proven to be indispensable tools that bridge the gap between a simple heterocyclic core and complex, high-value molecules. As key building blocks in the synthesis of pharmaceuticals like Baricitinib and countless other drug candidates and advanced materials, pyrazole boronic acids will undoubtedly continue to play a pivotal role in advancing science and technology.[6][22] Their history underscores a fundamental principle of chemical research: the development of new synthetic methods directly fuels discovery in medicine and materials.
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reactivity profile of 1-Ethylpyrazole-5-boronic acid
An In-Depth Technical Guide to the Reactivity Profile of 1-Ethylpyrazole-5-boronic acid
Introduction
Within the landscape of modern synthetic and medicinal chemistry, heterocyclic boronic acids serve as indispensable building blocks. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which form the bedrock of complex molecule synthesis.[1][2][3] Among these, pyrazole-containing boronic acids are of particular interest due to the pyrazole moiety's prevalence as a critical pharmacophore in numerous biologically active compounds.[1][4] This guide provides an in-depth technical overview of the (CAS: 1095080-54-8), a versatile reagent for creating carbon-carbon bonds and introducing the 1-ethyl-1H-pyrazol-5-yl scaffold into diverse molecular architectures.[4] We will explore its synthesis, stability, core reactivity in the Suzuki-Miyaura coupling, and the mechanistic principles that govern its application, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.
Physicochemical Properties and Structural Data
This compound is typically a solid at room temperature. While the free boronic acid is available, it is frequently handled and utilized as its pinacol ester derivative, 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which offers enhanced stability and easier purification by mitigating the propensity for dehydration to form boroxine trimers.[5][6]
| Property | Value (Free Boronic Acid) | Value (Pinacol Ester) | Source(s) |
| CAS Number | 1095080-54-8 | 1005213-33-3 | [7][8] |
| Molecular Formula | C₅H₉BN₂O₂ | C₁₁H₁₉BN₂O₂ | [5] |
| Molecular Weight | 139.95 g/mol | 222.09 g/mol | [5] |
| Appearance | Solid | Solid | [5] |
| InChI Key | ZMKALWZRSCXBEY-UHFFFAOYSA-N | PKJCXHILXIEALN-UHFFFAOYSA-N | [5] |
Synthesis and Stability Considerations
Synthesis Pathway
The synthesis of this compound, particularly its pinacol ester, is reliably achieved through a directed ortho-metalation (DoM) approach. This involves the deprotonation of the C5 position of the pyrazole ring, which is the most acidic proton, followed by quenching with a boron electrophile.
The general workflow involves the following key steps:
-
Deprotonation: 1-Ethylpyrazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Borylation: The resulting pyrazol-5-yl lithium species is then quenched with an electrophilic boron source. For the synthesis of the stable pinacol ester, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the reagent of choice.[4]
-
Workup and Purification: The reaction is warmed to room temperature, quenched, and purified, typically via flash column chromatography, to yield the desired boronic ester.[4]
This process is highly efficient and provides a direct route to the C5-borylated pyrazole.
Caption: General workflow for the synthesis of the pinacol ester.[4]
Stability and Handling
While boronic acids are generally stable to air and moisture, they can undergo protodeboronation under certain acidic or basic conditions or trimerize to form cyclic boroxines upon dehydration.[6] The use of the pinacol ester protecting group significantly enhances stability by preventing these side reactions, making the reagent easier to handle, purify, and store under inert conditions.[6][8] Deprotection to the free boronic acid can be achieved if necessary, often through transesterification or hydrolysis under acidic conditions.[6][9][10]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[11] This palladium-catalyzed reaction is a powerful tool for constructing biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.[1][4][12]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide), forming an Ar-Pd(II)-X complex.[4][11]
-
Transmetalation: The boronic acid (or ester) is activated by a base, forming a boronate species. This species transfers its organic group (the 1-ethylpyrazolyl moiety) to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex. This is often the rate-determining step.[3][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Optimized Reaction Protocol
Successful coupling depends on the careful selection of catalyst, ligand, base, and solvent. For challenging substrates like nitrogen-rich heterocycles, modern catalyst systems are often required.[12][13]
Representative Protocol:
-
Vessel Preparation: To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound or its pinacol ester (1.2–1.5 equiv), a palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0-2.5 equiv).[4][14][15]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.[4]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 or 5:1 ratio), via syringe.[13][14][15]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[4][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water or a saturated NH₄Cl solution, and extract the product with an organic solvent (e.g., EtOAc).[15] The combined organic layers are then dried, concentrated, and purified by flash column chromatography.[4]
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theoretical studies on 1-Ethylpyrazole-5-boronic acid
An In-Depth Technical Guide to the Theoretical Study of 1-Ethylpyrazole-5-boronic Acid
Executive Summary
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines the pharmacologically relevant pyrazole scaffold with the versatile boronic acid functional group.[1][2] This dual functionality makes it a valuable building block for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] Furthermore, the boronic acid moiety offers the potential for reversible covalent interactions with biological targets, a strategy of growing importance in drug design.[5][6] This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, and reactive properties of this compound, offering researchers a framework for its rational application in drug discovery and materials science.
Introduction: A Molecule of Dual Significance
The scientific interest in this compound stems from the strategic fusion of two key chemical entities:
-
The Pyrazole Ring: This nitrogen-containing heterocycle is a "privileged structure" in medicinal chemistry.[3] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, and are core components of numerous FDA-approved drugs.[2][7] The pyrazole scaffold provides a rigid framework for orienting substituents and can engage in crucial hydrogen bonding and other interactions with biological macromolecules.[8]
-
The Boronic Acid Group: Boronic acids (-B(OH)₂) are exceptionally versatile functional groups.[6] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell surface carbohydrates.[5] This property is the cornerstone of drugs like the proteasome inhibitor Bortezomib.[6] Additionally, boronic acids are indispensable reagents in organic synthesis, most notably as the organoboron partner in the Suzuki-Miyaura reaction for forming new carbon-carbon bonds.[9]
The combination of these two moieties in a single molecule, this compound, creates a powerful synthon for developing novel therapeutic agents and advanced materials.[1] Theoretical studies are paramount for understanding its intrinsic properties and predicting its behavior in chemical and biological systems, thereby accelerating its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1095080-54-8 | [10] |
| Molecular Formula | C₅H₉BN₂O₂ | |
| Molecular Weight | 139.95 g/mol | |
| Synonyms | (1-Ethyl-1H-pyrazol-5-yl)boronic acid |
Core Computational Methodologies: The Digital Experiment
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for elucidating the properties of molecules like this compound at the atomic level.[5][11] DFT offers an excellent balance between computational cost and accuracy for studying the geometry, electronics, and reactivity of organic molecules.[8]
Experimental Protocol: A Typical DFT Workflow
A standard computational investigation of this compound involves a sequential, multi-step process. The rationale behind this workflow is to first identify the molecule's most stable three-dimensional arrangement (its lowest energy conformation) before calculating its various chemical and physical properties.
-
Structure Construction: An initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: This is the most critical first step. The initial structure is computationally "relaxed" to find the geometry with the minimum potential energy. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p), which has proven effective for organic molecules.[8][12]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[13]
-
Property Calculations: Using the validated minimum-energy structure, a range of electronic properties can be calculated. These often employ a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy and include:
-
Frontier Molecular Orbitals (HOMO/LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) Analysis
-
Simulated NMR and UV-Visible Spectra[12]
-
Theoretical Characterization and Analysis
Molecular Geometry and Electronic Structure
DFT calculations can predict key structural parameters and provide insight into the molecule's electronic nature.
-
Optimized Geometry: Calculations would likely show a largely planar conformation for the pyrazole ring, which is characteristic of aromatic systems.[12] The B(OH)₂ group's orientation relative to the ring would be a key determinant of the overall molecular dipole moment and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8] The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.[13] For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely have significant contributions from the boron atom's empty p-orbital.
Implications for Drug Discovery and Development
Theoretical studies directly inform the use of this compound in medicinal chemistry.
Molecular Docking and Covalent Inhibition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [11]For this compound derivatives, docking can be used to:
-
Predict Binding Modes: Assess how the molecule fits into the active site of a target protein.
-
Analyze Covalent Interactions: Model the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue (like serine or threonine) in the enzyme's active site. [6]This is crucial for designing targeted covalent inhibitors.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the optimized 3D structure of the this compound derivative using the DFT methods described previously.
-
Binding Site Definition: Identify the active site or binding pocket on the receptor.
-
Docking Simulation: Use software (e.g., AutoDock, Schrödinger Maestro) to systematically sample different conformations and orientations of the ligand within the binding site. [11]5. Scoring and Analysis: The software calculates a binding score (e.g., binding affinity in kcal/mol) for each pose. The top-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and the potential for covalent bond formation. [14]
Conclusion
Theoretical studies on this compound provide indispensable insights that bridge fundamental molecular properties with practical applications. By employing a robust computational workflow centered on Density Functional Theory, researchers can predict the molecule's geometry, electronic landscape, and reactivity. This knowledge is critical for optimizing its use in complex organic syntheses like the Suzuki-Miyaura coupling and for rationally designing novel drug candidates that leverage its unique pharmacophore and reversible covalent binding capabilities. The synergy between computational prediction and experimental validation will continue to unlock the full potential of this versatile chemical building block.
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A Technical Guide to Unlocking the Research Potential of 1-Ethylpyrazole-5-boronic Acid
Abstract
1-Ethylpyrazole-5-boronic acid is a heterocyclic compound poised for significant contributions across diverse scientific disciplines. Its unique structure, combining the privileged pyrazole scaffold with the versatile boronic acid functional group, offers a rich playground for chemical innovation. While its primary utility has been established in palladium-catalyzed cross-coupling reactions, its full potential remains largely untapped. This guide synthesizes current knowledge and provides a forward-looking perspective on novel research avenues. We will delve into its established role as a synthetic building block and propose new frontiers in medicinal chemistry, materials science, and chemical biology, complete with actionable experimental protocols and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule for next-generation discoveries.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound, with the chemical formula C₅H₉BN₂O₂, belongs to a class of reagents that has become indispensable in modern organic synthesis.[1] The molecule's value is rooted in its bifunctional nature:
-
The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous FDA-approved drugs, including Celebrex (Celecoxib) and Viagra (Sildenafil).[2][3] Its favorable pharmacokinetic properties and ability to form key hydrogen bonds and other interactions with biological targets make it a highly sought-after component in drug design.[4][5]
-
The Boronic Acid Moiety: The boronic acid group [-B(OH)₂] is a remarkably versatile functional group. It is most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and precision.[4][6] Beyond this, boronic acids can engage in a variety of other chemical transformations and exhibit unique interactions, such as the reversible covalent bonding with diols, which is fundamental to saccharide sensing.[7][8]
The combination of these two moieties in a single, stable, and easy-to-handle solid reagent creates a powerful tool for chemical innovation.[6] The N-ethyl group provides a specific substitution pattern that modulates the electronic properties and solubility of the molecule compared to its unsubstituted or differently substituted counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1095080-54-8 | [9] |
| Molecular Formula | C₅H₉BN₂O₂ | |
| Molecular Weight | 139.95 g/mol | |
| Appearance | Solid | |
| SMILES | CCN1C(B(O)O)=CC=N1 |
Established Applications: A Foundation in Cross-Coupling Chemistry
The primary and most well-documented application of this compound and its analogs is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[4][10] This allows for the direct installation of the 1-ethylpyrazole unit onto various aromatic or heteroaromatic systems, a common strategy in the synthesis of complex molecules for pharmaceuticals and materials science.[11][12]
The Suzuki-Miyaura coupling is the archetypal example. The reaction facilitates the formation of a new C-C bond between the pyrazole ring and an aryl/vinyl halide or triflate.
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A proposed workflow for discovering novel kinase inhibitors.
Proteasome Inhibitors
The success of Bortezomib highlights the potential of peptide boronic acids as proteasome inhibitors. The electrophilic boron atom is key to the mechanism, attacking the N-terminal threonine of the proteasome's catalytic subunit. While this compound is not a peptide, it could serve as a novel, non-peptidic cap to explore new binding interactions within the proteasome active site.
Proposed Research Directive: Design and synthesize hybrid molecules that conjugate this compound to small peptides or other scaffolds known to target the proteasome. Evaluate these compounds for their ability to inhibit proteasome activity and induce apoptosis in cancer cell lines.
Potential Research Area 2: Chemical Biology & Sensing
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a powerful tool for molecular recognition, particularly for saccharides (sugars). [7][13]This interaction is highly dependent on pH and the specific stereochemistry of the diol, allowing for the design of selective sensors. [8]
Fluorescent Saccharide Sensors
Saccharides are crucial biomarkers for various diseases, including diabetes and cancer. [14]A significant research opportunity exists in developing sensors that can detect and quantify specific saccharides in biological fluids.
Proposed Research Directive: Synthesize fluorescent sensors by coupling this compound to a fluorophore (e.g., anthracene, pyrene). The pyrazole ring itself can be part of the signaling system. The binding of a saccharide to the boronic acid moiety would alter the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. [14][15]The selectivity of the sensor for different saccharides (e.g., glucose vs. fructose) could be tuned by modifying the linker between the pyrazole and the fluorophore.
Experimental Protocol: Synthesis and Evaluation of a Pyrazole-Based Glucose Sensor
-
Synthesis: a. Couple this compound with a halogenated fluorophore (e.g., 2-bromoanthracene) using standard Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, K₃PO₄ base, in 1,4-dioxane/water at 100 °C). [10] b. Purify the resulting conjugate product via column chromatography on silica gel. c. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Spectroscopic Evaluation: a. Prepare a stock solution of the sensor in a suitable solvent (e.g., 33% aqueous MeOH). [14] b. Prepare a series of buffered aqueous solutions at physiological pH (7.4). [8] c. Record the baseline fluorescence emission spectrum of the sensor in the buffer. d. Titrate the sensor solution with increasing concentrations of glucose, fructose, and galactose, recording the fluorescence spectrum after each addition.
-
Data Analysis: a. Plot the change in fluorescence intensity (I/I₀) against the saccharide concentration. b. Determine the binding constant (Kₐ) for each saccharide to quantify the sensor's affinity and selectivity. c. Evaluate the sensor's performance in the presence of potentially interfering biological molecules. [8]
Potential Research Area 3: Advanced Materials Science
The unique electronic properties and coordination capabilities of the pyrazole ring, combined with the reactive handle of the boronic acid, make this molecule an attractive building block for novel materials. [12][16]
Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers with well-defined structures. Boronic acids are frequently used as building blocks for COFs, where they undergo dehydration reactions to form robust boroxine rings (a six-membered ring of alternating boron and oxygen atoms), which act as the vertices of the framework. [17] Proposed Research Directive: Explore the use of this compound in condensation reactions with multi-topic linkers (e.g., triphenols) to synthesize novel COFs. The nitrogen atoms of the pyrazole rings could remain accessible within the pores of the COF, creating a material with a high density of metal-coordination sites. Such a material could have applications in gas storage, separation, or heterogeneous catalysis. [3]
Organic Electronics
Pyrazole derivatives are used in the development of materials for organic electronics, such as conductive polymers. [16]this compound can be used to synthesize well-defined conjugated polymers through iterative Suzuki coupling reactions. The electronic properties of these polymers could be tuned by carefully selecting the aromatic co-monomers, leading to new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion and Future Outlook
This compound is far more than a simple synthetic intermediate. Its strategic combination of a biologically relevant heterocycle and a uniquely reactive functional group opens the door to significant innovation. While its role in cross-coupling is well-established, the most exciting frontiers lie in leveraging the boronic acid moiety for function. Future research should focus on its application as a pharmacophore in kinase and proteasome inhibitors, its use in the rational design of selective saccharide sensors for diagnostics, and its incorporation into advanced materials like COFs and conductive polymers. By exploring these underexploited areas, the scientific community can unlock the full potential of this versatile molecule.
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structural analogs of 1-Ethylpyrazole-5-boronic acid
An In-depth Technical Guide to the Structural Analogs of 1-Ethylpyrazole-5-boronic Acid
Abstract
The pyrazole-boronic acid scaffold represents a cornerstone in modern synthetic and medicinal chemistry. Valued for its role as a versatile building block in palladium-catalyzed cross-coupling reactions and as a privileged structure in drug discovery, this moiety is of significant interest to researchers. This technical guide provides an in-depth exploration of this compound and its structural analogs. We will dissect the rationale behind analog design, detail robust synthetic methodologies, present key applications with validated experimental protocols, and discuss the critical characterization techniques required for structural verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this important class of molecules.
Introduction: The Pyrazole-Boronic Acid Core
The convergence of two powerful chemical motifs—the pyrazole ring and the boronic acid group—gives rise to a class of reagents with exceptional utility. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its favorable pharmacokinetic properties and ability to form key hydrogen bonding interactions make it a desirable component in drug design.[1]
When functionalized with a boronic acid (-B(OH)₂) or its corresponding ester (e.g., a pinacol ester), the pyrazole becomes a potent building block for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the precise and efficient construction of complex biaryl and heteroaryl structures.[4][5] this compound (CAS 1095080-54-8) serves as a foundational example of this class, combining the pyrazole core with a simple N-alkyl substituent, making it an ideal starting point for analog development.[6][7][8]
Rationale for Analog Design: Tuning Molecular Properties
The synthesis of structural analogs is not an arbitrary exercise; it is a deliberate strategy to fine-tune a molecule's properties for a specific application. By systematically modifying the core structure of this compound, researchers can modulate its steric, electronic, and physicochemical characteristics.
Key Motivations for Analog Development:
-
Modulating Electronic Properties: Altering substituents on the pyrazole ring or the N1-position can change the electron density of the system. This influences the reactivity of the boronic acid in cross-coupling reactions and can modify the binding affinity of the molecule to a biological target.[9]
-
Steric Control: Introducing bulkier groups at the N1-position or adjacent C4-position can influence the regioselectivity of reactions and provide steric shielding, which can be crucial for achieving selectivity in biological systems or preventing catalyst deactivation.[9]
-
Improving Physicochemical Properties: Modifications can enhance solubility, improve metabolic stability, and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are critical parameters in drug development.
-
Probing Structure-Activity Relationships (SAR): In medicinal chemistry, generating a library of analogs is fundamental to understanding how different parts of a molecule interact with its biological target, such as an enzyme's active site.[10] This knowledge guides the design of more potent and selective inhibitors.[11][12]
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// Modification Points N1_Mod [label="N1-Position\n(Ethyl Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Mod [label="C3/C4-Positions\n(Pyrazole Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boron_Mod [label="Boron Moiety\n(-B(OH)₂ vs. -B(pin))", fillcolor="#FBBC05", fontcolor="#202124"];
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Synthetic Strategies for Pyrazole-5-Boronic Acid Analogs
The synthesis of these analogs relies on robust and often complementary chemical strategies. The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability. The boronic acid is frequently protected as its pinacol ester, which enhances stability, simplifies purification, and prevents the formation of trimeric boroxine anhydrides.[3][13]
Synthesis of the N-Substituted Pyrazole Core
The first step is typically the formation of the desired N-substituted pyrazole. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[14][15] However, modern methods allow for direct N-alkylation or N-arylation from primary amines.[15]
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Key synthetic workflows for pyrazole boronic esters.", shape=plaintext, fontsize=10];
Protocol: Iridium-Catalyzed C-H Borylation
This is a highly efficient and atom-economical method for directly converting a C-H bond at the 5-position of the pyrazole ring into a C-B bond.[16] It avoids the need to pre-functionalize the pyrazole with a halogen.
Materials:
-
N-substituted pyrazole (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
[Ir(cod)OMe]₂ (Iridium catalyst, 1.5 mol%)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (Ligand, 3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-substituted pyrazole, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-substituted-pyrazole-5-boronic acid pinacol ester.
Causality Behind Choices:
-
Iridium Catalyst: Iridium complexes are uniquely effective at mediating the catalytic C-H activation/borylation cycle with high regioselectivity, often favoring the most sterically accessible C-H bond.[16][17]
-
dtbpy Ligand: The bulky tert-butyl groups on the bipyridine ligand enhance the stability and catalytic activity of the iridium center.
-
B₂pin₂: This is the boron source. The pinacol ester form is stable, easy to handle, and the resulting product is generally a crystalline solid that is easy to purify.[13]
Protocol: Halogen-Metal Exchange and Borylation
This classic method is reliable, especially when direct borylation is challenging or gives poor regioselectivity. It involves a two-step sequence starting from a 5-halopyrazole.
Materials:
-
5-Bromo-1-ethylpyrazole (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 2.5 M solution in hexanes)
-
Triisopropyl borate (B(OiPr)₃) (1.5 mmol)
-
Pinacol (1.5 mmol)
-
Aqueous HCl (1 M)
Procedure:
-
Add 5-Bromo-1-ethylpyrazole to an oven-dried, three-neck flask under an inert atmosphere.
-
Dissolve it in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triisopropyl borate dropwise, ensuring the temperature does not rise above -70 °C.
-
Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This yields the crude boronic acid.
-
To form the pinacol ester in situ, dissolve the crude boronic acid in a suitable solvent (e.g., toluene), add pinacol, and heat to reflux with a Dean-Stark trap to remove water.
-
After concentration, purify by column chromatography or recrystallization.
Causality Behind Choices:
-
-78 °C Temperature: This is critical to prevent side reactions and ensure the stability of the highly reactive pyrazolyl-lithium intermediate.
-
Triisopropyl Borate: This is the electrophilic boron source that traps the organolithium intermediate. Isopropyl borate is often preferred over trimethyl borate due to its lower reactivity and the reduced likelihood of forming "ate" complexes.
-
Acidic Workup: This step hydrolyzes the borate ester intermediate to the free boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of pyrazole-boronic acids and their esters is in the Suzuki-Miyaura reaction to synthesize more complex molecules, particularly for pharmaceutical development.[1][3][18] For example, 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a key intermediate in the synthesis of Baricitinib, a JAK inhibitor used to treat rheumatoid arthritis.[1]
dot digraph "Suzuki_Miyaura_Cycle" { graph [fontname="Arial", fontsize=12, splines=curved]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Simplified Suzuki-Miyaura catalytic cycle.", shape=plaintext, fontsize=10];
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 mmol)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.1 mmol)
-
Pd(PPh₃)₄ (Palladium catalyst, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
Procedure:
-
In a microwave vial or Schlenk tube, combine the pyrazole boronic ester, aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the dioxane and water solvent mixture via syringe.
-
Seal the vessel and heat to 90-100 °C with vigorous stirring for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the coupled product.
Causality Behind Choices:
-
Pd(PPh₃)₄: This is a common, reliable Pd(0) catalyst source for Suzuki couplings. Other catalyst systems (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos) can also be used, sometimes offering higher activity for challenging substrates.[4]
-
K₂CO₃ (Base): The base is essential for the transmetalation step, activating the boronic ester to form a more nucleophilic boronate species that transfers its organic group to the palladium center.[5]
-
Dioxane/Water: This solvent system is widely used as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
Characterization of Analogs
Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical techniques is required.
| Technique | Purpose and Expected Observations |
| ¹H NMR | Confirms the proton environment. Expect characteristic shifts for pyrazole ring protons, the N-alkyl group, and substituents. The protons on the pinacol group typically appear as a sharp singlet around 1.3 ppm. |
| ¹³C NMR | Identifies all unique carbon atoms. The carbon atom attached to the boron (C5) will have a characteristic chemical shift and may show broadening due to quadrupolar relaxation of the boron nucleus. |
| Mass Spectrometry | Determines the molecular weight and provides fragmentation patterns, confirming the molecular formula. High-Resolution MS (HRMS) provides a highly accurate mass for elemental composition confirmation. |
| X-ray Crystallography | Provides the definitive 3D structure of the molecule in the solid state, confirming connectivity, bond lengths, and angles.[19][20][21] This is the gold standard for structural elucidation if a suitable single crystal can be obtained.[20] |
Conclusion and Future Outlook
This compound and its structural analogs are more than just chemical curiosities; they are powerful tools for innovation in drug discovery and materials science. The ability to rationally design and synthesize these compounds with tailored properties opens up vast chemical space for exploration. Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as late-stage C-H borylation on complex molecules, and expanding the application of these building blocks to create novel therapeutics and functional organic materials. The foundational knowledge and protocols outlined in this guide provide a solid platform for researchers to both utilize and advance the chemistry of this versatile molecular scaffold.
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A Comprehensive Technical Guide to the Safe Handling of 1-Ethylpyrazole-5-boronic Acid
Introduction: 1-Ethylpyrazole-5-boronic acid (CAS No: 1095080-54-8) is a heterocyclic organoboronic acid, a class of compounds indispensable to modern synthetic chemistry.[1] Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a valuable reagent for researchers in pharmaceutical and materials science discovery.[2] The presence of the pyrazole moiety and the boronic acid functional group allows for the construction of complex molecular architectures. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides a comprehensive overview of the safety and handling procedures for this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in established safety principles. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Section 1: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a robust risk assessment can be conducted by examining data from structurally similar compounds, such as other pyrazole-boronic acids and their esters.[3][4] This approach dictates that the compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
1.1 Physicochemical and Hazard Data Summary
The following tables summarize the essential identification and hazard information for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1095080-54-8 | [1][5] |
| Molecular Formula | C₅H₉BN₂O₂ | [1][3] |
| Molecular Weight | 139.95 g/mol | [3] |
| Appearance | Off-white to white solid | [3][6] |
| GHS Hazard Classification (Inferred) | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][7] |
1.2 Primary Routes of Exposure and Health Effects
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation.[8][9] This is a primary concern when weighing or transferring the solid material.
-
Skin Contact: Direct contact can cause skin irritation, redness, and dryness.[9][10]
-
Eye Contact: The compound is a serious eye irritant.[4][9] Accidental contact can lead to pain, tearing, and redness, and requires immediate and thorough rinsing.[9]
-
Ingestion: Ingestion is harmful and can lead to systemic effects.[3][9][11]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure.
2.1 Engineering Controls
The primary engineering control is to minimize the concentration of airborne dust.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood.[8] This is the most effective way to contain dust and prevent inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
2.2 Administrative Controls
-
Restricted Access: Access to areas where the compound is handled should be limited to trained and authorized personnel.[12]
-
Safety Plan: A documented safety plan that includes specific procedures for handling this compound should be available to all users.[13]
-
Training: Personnel must be trained on the specific hazards, handling protocols, and emergency procedures for boronic acids.
2.3 Personal Protective Equipment (PPE)
The selection of PPE is based on a thorough risk assessment and is mandatory for all handling procedures.[12][13]
| PPE Category | Specification | Rationale and Standard |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses. | Protects against dust particles and potential splashes.[8][13] Must comply with ANSI Z87.1 standards.[12][13] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact.[8][12] Gloves should be inspected before use and changed immediately if contaminated. Double-gloving may be prudent for extended operations.[13] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory. | Protects skin and personal clothing from accidental spills and contamination.[8][12] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is unavoidable. | Minimizes the risk of inhaling irritating dust particles.[8][11][14] |
Diagram: PPE Donning and Doffing Sequence
The causality behind a specific sequence is to prevent cross-contamination. The "cleanest" items are donned first, and the "most contaminated" items are doffed first.
Section 3: Safe Handling and Storage Protocols
Adherence to strict operational protocols is crucial for safety.
3.1 Handling Protocol
This protocol is designed to be a self-validating system; following these steps inherently minimizes risk.
-
Preparation:
-
Execution:
-
Don all required PPE as per the sequence in Figure 1.[12]
-
Retrieve the container of this compound from storage. Keep it tightly closed when not in active use.[8]
-
Carefully open the container inside the fume hood.
-
Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.[8]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
3.2 Storage
Improper storage can lead to degradation of the reagent and create safety hazards.[16]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[16][17] A dedicated cabinet for corrosive and irritating solids is recommended.[18]
-
Hygroscopicity: Boronic acids can be hygroscopic, meaning they absorb moisture from the air, which can lead to caking and degradation.[19][20] Containers must be kept tightly sealed at all times.[16]
-
Segregation: Chemical segregation is a critical safety principle. Store this compound away from incompatible materials.
| Incompatible Material Class | Examples | Reason for Segregation |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause vigorous or explosive reactions.[20] |
| Strong Bases | Sodium Hydroxide, Potassium Carbonate | Acid-base neutralization reactions can be exothermic. |
| Flammable Materials | Solvents, Alcohols | While not flammable itself, cross-contamination should be avoided.[16] |
Diagram: Chemical Storage Segregation
This diagram illustrates the logical separation required for safe chemical storage.
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
4.1 First Aid Measures
In any case of exposure, call for medical assistance if symptoms persist or if you are concerned.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical evaluation.[9]
-
Skin Contact: Remove contaminated clothing.[9] Wash the affected area thoroughly with mild soap and water.[9][11]
-
Inhalation: Move the affected person to fresh air immediately.[9][11] If breathing is difficult, administer oxygen if you are trained to do so.[20]
-
Ingestion: Do NOT induce vomiting.[11][15] If the person is conscious, rinse their mouth with water.[9][15] Seek emergency medical care immediately.[9]
4.2 Spill Response Protocol
This workflow applies to a small laboratory spill (<10 grams) of solid this compound.
Diagram: Spill Response Workflow
Detailed Spill Cleanup Methodology
-
Assess and Secure: Immediately alert personnel in the vicinity.[21] Restrict access to the spill area.
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, a lab coat, and an N95 respirator.[13]
-
Contain: If the spill is a powder, take care not to create more dust.
-
Neutralize: Gently cover the spill with a weak base like sodium bicarbonate or soda ash.[21][22] This neutralizes the acidic nature of the compound, making the residue less hazardous.
-
Collect: Carefully sweep or scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste.[14][21]
-
Decontaminate: Wipe the spill area with a damp paper towel.[23] Place the used towel into the hazardous waste container.
-
Dispose: Seal the container, attach a hazardous waste label, and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[21][24]
Section 5: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental responsibility and regulatory compliance.
-
Hazardous Waste: All waste containing this compound, including unused product, contaminated absorbents from spills, and heavily contaminated PPE, must be disposed of as hazardous chemical waste.[25][24]
-
Containers: Waste should be collected in a chemically compatible, sealed, and clearly labeled container.[25][24]
-
Empty Containers: "Empty" containers are not truly empty and retain chemical residue. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the appropriate hazardous waste stream.[25] Subsequent rinses may be disposed of according to institutional policy.
-
Regulatory Compliance: Always consult your facility's EHS department and adhere to all local, state, and federal regulations for hazardous waste disposal.[14][24] Do not dispose of this chemical down the drain.[24]
Conclusion
This compound is a powerful tool for chemical synthesis. Its safe and effective use hinges on a culture of safety, characterized by a thorough understanding of its hazards, diligent use of controls and PPE, and adherence to established protocols for handling, storage, and disposal. By internalizing the principles and methodologies outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.
References
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Methodological & Application
Suzuki-Miyaura coupling with 1-Ethylpyrazole-5-boronic acid protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling with 1-Ethylpyrazole-5-boronic Acid: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of the Pyrazole Moiety
In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold." Its derivatives are integral to a wide array of FDA-approved therapeutics, exhibiting remarkable biological activities including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2][3][4][5] The metabolic stability and versatile substitution patterns of the pyrazole ring make it a cornerstone in medicinal chemistry for fine-tuning the pharmacological profiles of lead compounds.[3][6]
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in the synthetic chemist's arsenal for constructing carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings.[7][8] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and broad substrate scope, making it an efficient and powerful method for synthesizing complex molecules.[6][7]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step procedures, and provide a troubleshooting guide to empower researchers in their synthesis of novel 1,5-disubstituted pyrazole derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) complex.[8][9]
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the ethyl-pyrazole moiety) to the Pd(II) complex, displacing the halide.[8][10] This is often the rate-determining step.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Conventional Heating Method
This protocol provides a robust method for the coupling of this compound with a representative aryl bromide.
I. Reagents & Equipment
-
Substrates : this compound (1.1 - 1.5 equiv.), Aryl halide (1.0 equiv.)
-
Catalyst : XPhos Pd G3 (0.5–2 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base : K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)
-
Solvents : 1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio), degassed.[6][11]
-
Workup Reagents : Ethyl acetate, deionized water, brine, anhydrous sodium sulfate or magnesium sulfate.
-
Equipment : Schlenk flask or sealed vial, magnetic stir bar, inert gas line (Argon or Nitrogen), syringe, needles, heating mantle or oil bath, rotary evaporator, silica gel for chromatography.
II. Rationale for Component Selection
-
Boronic Acid : While generally stable, heteroaryl boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond).[7][12] Using a slight excess (1.1-1.2 equivalents) ensures the complete consumption of the limiting aryl halide. For particularly sensitive substrates, conversion to a more stable pinacol ester or a diethanolamine adduct can mitigate decomposition.[11][13]
-
Aryl Halide : The reactivity of the C-X bond follows the order I > Br > OTf >> Cl.[7] While iodides are most reactive, bromides offer a good balance of reactivity and stability. More advanced catalysts, often employing bulky phosphine ligands like XPhos, are required for the efficient coupling of less reactive aryl chlorides.[14][15]
-
Catalyst & Ligand : The choice of catalyst is paramount. For heteroaromatic couplings, the nitrogen atoms can coordinate to the palladium center and inhibit catalysis.[15] Buchwald-type ligands, such as XPhos, create a bulky steric environment around the palladium, which promotes the crucial reductive elimination step and prevents catalyst deactivation.[15] Using a pre-formed precatalyst like XPhos Pd G3 ensures the reliable formation of the active Pd(0) species.[11]
-
Base & Solvent : An inorganic base is required to activate the boronic acid, forming the boronate anion necessary for transmetalation.[10] K₃PO₄ is an effective base for many challenging couplings, including those with heteroaryl substrates.[14] The solvent system must solubilize both the organic and inorganic components. A mixture of an organic solvent like dioxane with water is standard.[6] Crucially, the solvent must be thoroughly degassed with an inert gas to remove dissolved oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[7][11]
III. Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) via syringe.[6] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[11]
-
Reaction : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.[11]
-
Monitoring Progress : Monitor the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).[11]
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[6]
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9][11]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Data Summary: Typical Reaction Parameters
The following table provides reference conditions for coupling this compound with various aryl halides, extrapolated from protocols for analogous systems. Optimization may be required for specific substrates.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12-18 | >90 |
| 4-Iodotoluene | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 6-12 | >85 |
| 2-Chloropyridine | XPhos Pd G3 (3%) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 110 | 18-24 | 70-85 |
| 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12-16 | >80 |
Yields are estimates based on literature for similar couplings and are highly substrate-dependent.[6][14][16]
Visualizing the Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Presence of oxygen. 3. Poor quality reagents. | 1. Use a fresh bottle of catalyst or a reliable precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas.[11] 3. Verify the purity of starting materials. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by water/protons before transmetalation. This is common with electron-rich or sensitive heteroaryl boronic acids.[7][12] | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Lower the reaction temperature. 3. Use the corresponding boronic ester (e.g., pinacol ester) as a "slow-release" source of the boronic acid.[12] |
| Homocoupling | Two boronic acid molecules couple together (R-R). This is primarily caused by oxygen contamination, which can re-oxidize Pd(0) to Pd(II).[7][11] | Rigorously degas all solvents and ensure the reaction vessel is free of air. Purge the reaction mixture with inert gas before heating.[7][11] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Allow the reaction to run longer or increase the temperature incrementally. 2. Increase catalyst loading slightly (e.g., from 1% to 2-3%). Consider a more robust ligand system if inhibition is suspected.[14] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable reaction for the synthesis of 1-ethyl-5-aryl-pyrazoles, which are valuable scaffolds in pharmaceutical research.[1][4] The protocol detailed herein provides a reliable and well-rationalized starting point for researchers. By understanding the key parameters—catalyst choice, inert atmosphere, and proper selection of base and solvent—scientists can successfully employ this methodology to construct diverse molecular libraries for drug discovery and materials science applications.
References
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Lumb, J. P. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188-4190.
- Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Royal Society of Chemistry. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018).
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2023).
- CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017).
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Sigma-Aldrich. 1-Ethyl-1H-pyrazol-5-ylboronic acid.
- J&K Scientific. (1-Ethyl-1H-pyrazol-5-yl)boronic acid.
- Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025).
- Research & Reviews: A Journal of Pharmaceutical Science. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- CymitQuimica. This compound, pinacol ester.
- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- ECHEMI. This compound.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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Application Notes & Protocols: The Strategic Use of 1-Ethylpyrazole-5-boronic Acid in Modern Medicinal Chemistry
Abstract
The pyrazole scaffold is a cornerstone in contemporary drug discovery, recognized as a privileged structure due to its metabolic stability and versatile biological activity. 1-Ethylpyrazole-5-boronic acid emerges as a critical building block for medicinal chemists, providing a direct route to introduce this valuable motif into potential therapeutic agents. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds. This guide offers an in-depth exploration of this compound, detailing its strategic importance in drug design, its physicochemical properties, and comprehensive, field-proven protocols for its application in synthesis. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex, biologically active molecules.
The Pyrazole Moiety: A Privileged Scaffold in Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to anti-inflammatory and antiviral treatments. Its value in medicinal chemistry can be attributed to several key factors:
-
Metabolic Stability: The pyrazole nucleus is generally robust to metabolic degradation, a desirable trait for improving the pharmacokinetic profile of a drug candidate.
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, such as a phenyl ring. This substitution can enhance drug-like properties, including solubility and lipophilicity, while maintaining or improving binding affinity.
-
Versatile Binding Interactions: The two nitrogen atoms offer a unique combination of hydrogen bond donating (N-1) and accepting (N-2) capabilities, allowing for specific and strong interactions with biological targets like protein kinases.
The introduction of an N-ethyl group, as in this compound, serves to block the hydrogen bond donating N-H group, which can be a critical modification in structure-activity relationship (SAR) studies to fine-tune binding, modulate solubility, or prevent certain metabolic pathways.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in the laboratory.
| Property | Data | Source(s) |
| Compound Name | 1-Ethyl-1H-pyrazol-5-ylboronic acid | |
| CAS Number | 1095080-54-8 | |
| Molecular Formula | C₅H₉BN₂O₂ | |
| Molecular Weight | 139.95 g/mol | |
| Appearance | Solid | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Pinacol Ester Form | Often used as the more stable 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-70-6) for improved handling and stability. |
Safety & Handling Precautions:
Like many boronic acids and their derivatives, this compound and its pinacol ester are irritants. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place with the container tightly sealed to prevent hydrolysis and degradation.
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents and container according to local hazardous waste regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. This reaction is a workhorse in medicinal chemistry due to its high functional group tolerance and reliability.
Mechanism Overview: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the base-activated boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Challenges with Heteroaryl Boronic Acids: Coupling reactions involving nitrogen-containing heterocycles can sometimes be challenging. The basic nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, careful selection of the catalyst, ligand, and base is crucial for success. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective in these cases.
Protocol 1: Conventional Heating Method
This method is suitable for standard laboratory setups.
Reagents & Equipment:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or an XPhos-based precatalyst, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Oven-dried reaction vial with a magnetic stir bar and screw cap
-
Standard glassware for work-up, TLC plates, silica gel for chromatography
Procedure:
-
To the reaction vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound pinacol ester (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system (e.g., 2.5 mL of Dioxane/H₂O 4:1).
-
Replace the septum with the screw cap, ensuring a tight seal.
-
Place the vial in a pre-heated oil bath or heating block (e.g., 90-100 °C).
-
Stir the reaction for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Microwave-Assisted Method
This method can significantly reduce reaction times, often from hours to minutes.
Reagents & Equipment:
-
Same reagents as Protocol 1
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the aryl halide (0.25 mmol, 1.0 equiv), this compound pinacol ester (0.3 mmol, 1.2 equiv), base (K₂CO₃, 0.5 mmol, 2.0 equiv), and palladium catalyst.
-
Add the degassed solvent (e.g., 2 mL of Dioxane/H₂O 4:1).
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Perform the work-up and purification steps as described in Protocol 1 (steps 8-10), adjusting volumes as necessary for the smaller scale.
Applications & Structure-Activity Relationship (SAR) Insights
The 1-ethylpyrazole motif has been successfully incorporated into a wide range of biologically active compounds. SAR studies often reveal the importance of this specific fragment for achieving desired potency and selectivity.
-
Hypoxia-Inducible Factor (HIF)-1 Inhibitors: A series of 1-ethylpyrazole-3-carboxamide compounds were identified as inhibitors of HIF-1, a promising target for cancer chemotherapy. SAR studies demonstrated that the 1-ethylpyrazole scaffold was a novel and effective core for developing anti-cancer drugs targeting this pathway.
-
Kinase Inhibitors: In the development of protein kinase inhibitors, replacing other fragments with a pyrazole ring has been shown to improve potency and confer better drug-like properties, such as reduced lipophilicity. The N-ethyl group can orient the molecule within the binding pocket and form favorable hydrophobic interactions.
-
Antitumor Agents: Numerous pyrazole-based heterocycles have been synthesized and evaluated for their cytotoxic properties against various tumor cell lines. The substitution pattern on the pyrazole ring is critical for modulating activity.
The use of this compound allows for the systematic exploration of SAR by coupling it to a diverse library of aryl and heteroaryl halides, enabling rapid identification of lead compounds.
Conclusion
This compound is a high-value, versatile reagent for medicinal chemists. It provides efficient access to the N-ethylated pyrazole scaffold, a privileged motif that can impart metabolic stability, favorable binding interactions, and improved physicochemical properties to drug candidates. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, this building block enables the rapid synthesis and SAR exploration of novel compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively harness the potential of this compound in the pursuit of new therapeutic agents.
References
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. (2023-11-07).
- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. PubMed. (2015-04-15).
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- This compound, pinacol ester. CymitQuimica.
- This compound Formula. ECHEMI.
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03).
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026-01-08).
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Structure–activity relationship of the new pyrazole derivatives.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. PubMed. (2023-08-15).
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- 1-Ethyl-1H-pyrazol-5-ylboronic acid. Sigma-Aldrich.
- This compound. ChemicalBook. (2025-07-16).
- Safety D
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- SAFETY DATA SHEET. Fisher Scientific. (2009-03-23).
- SAFETY D
- Safety D
- Safety Data Sheet. Cayman Chemical. (2025-06-06).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF.
- 1H-Pyrazole-5-boronic acid. PubChem.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- (1-Ethyl-1H-pyrazol-5-yl)boronic acid. J&K Scientific.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of compounds 18–39. Reagents and conditions: i: arylboronic...
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
Strategic Synthesis of Bioactive Pyrazoles Utilizing 1-Ethylpyrazole-5-boronic acid via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5] Consequently, the development of efficient and modular synthetic routes to novel pyrazole-based compounds is a cornerstone of modern drug discovery programs.[6][7]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in organic synthesis.[8][9] Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups make it an ideal strategy for the late-stage functionalization of complex molecules.[10] This application note provides a detailed protocol and expert insights into the use of 1-Ethylpyrazole-5-boronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura reactions to generate a library of C5-arylated/heteroarylated pyrazoles, which are of significant interest for biological screening and lead optimization.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12] The generally accepted mechanism involves three fundamental steps, each critical for the successful formation of the new C-C bond.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 1-Ethyl-5-(4-methoxyphenyl)-1H-pyrazole
This protocol details a representative synthesis using 4-bromoanisole as the coupling partner. The principles and steps can be adapted for a wide range of aryl and heteroaryl halides.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor or oil bath with a heating mantle
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add this compound (140 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Expert Insight: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to protodeboronation (hydrolysis). K₃PO₄ is an effective base for coupling nitrogen-containing heterocyles.[14]
-
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol). Briefly place this vial under an inert atmosphere (Argon or Nitrogen) before transferring the catalyst/ligand mixture to the main reaction vial.
-
Expert Insight: Modern biarylphosphine ligands like XPhos form highly active Pd(0) species in situ and are superior for coupling challenging substrates, including electron-rich halides and N-heterocycles, compared to older catalysts like Pd(PPh₃)₄.[14]
-
-
Inert Atmosphere: Crimp-seal the reaction vial. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with Argon for 15-20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction vial.
-
Expert Insight: Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. The water in the solvent mixture is essential for dissolving the inorganic base.
-
-
Reaction: Place the vial in the microwave reactor and heat to 120 °C for 20 minutes. Alternatively, place the vial in a preheated oil bath at 100 °C and stir for 4-6 hours.
-
Expert Insight: Microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side product formation.[15]
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). Spot the starting materials and the reaction mixture. The consumption of the limiting reagent and the appearance of a new, typically higher Rf, product spot indicate reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline material.[16]
General Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Scope and Data Presentation
The described protocol is robust and applicable to a variety of (hetero)aryl halides. The table below summarizes expected outcomes for different substrates, demonstrating the versatility of the method.
| Aryl Halide Substrate | Rationale | Catalyst System | Conditions | Typical Yield |
| 4-Bromoanisole | Electron-rich | 2% Pd(OAc)₂ / 4% XPhos | 120°C, 20 min (µW) | 85-95% |
| 4-Bromobenzonitrile | Electron-poor | 2% Pd(OAc)₂ / 4% XPhos | 100°C, 15 min (µW) | 90-98% |
| 2-Bromotoluene | Sterically hindered | 2% Pd(OAc)₂ / 4% XPhos | 140°C, 30 min (µW) | 70-85% |
| 3-Bromopyridine | Heteroaryl | 2% Pd(OAc)₂ / 4% XPhos | 120°C, 20 min (µW) | 80-90% |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17]
-
Ventilation: All manipulations, especially handling of solvents and powdered reagents, should be performed in a certified chemical fume hood to avoid inhalation.[18]
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be irritants. They may ignite flammable solvents upon contact, especially after use (when containing absorbed hydrogen). Keep used catalysts wet and handle with care.[19]
-
Boronic Acids: Boronic acids and their derivatives can be eye and skin irritants. Avoid creating dust and ensure proper containment.[18]
-
Reaction Scale-up: Palladium-catalyzed cross-coupling reactions can be exothermic. When scaling up, monitor the internal reaction temperature and consider slower addition of reagents to control any potential exotherm.[20]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- International Journal of Pharmaceutical Sciences Review and Research.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Google Patents.
- Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). [Link]
- ResearchGate.
- National Institutes of Health.
- Google P
- IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
- UCLA EH&S. Standard Operating Procedure - Palladium. (2017). [Link]
- ACS Publications.
- National Institutes of Health.
- National Institutes of Health.
- MDPI.
- PubMed.
- Open Ukrainian Citation Index. Recent advances in bioactive pyrazoles. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Indian Academy of Sciences.
- Royal Society of Chemistry. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). [Link]
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
Sources
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- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. royal-chem.com [royal-chem.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethylpyrazole-5-boronic Acid as a Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-Ethylpyrazole-5-boronic acid, a key building block in contemporary organic synthesis. With a focus on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, this document offers detailed experimental protocols, mechanistic insights, and practical guidance for researchers in medicinal chemistry and materials science. The content is structured to deliver not just procedural steps, but also the underlying chemical principles that govern reaction outcomes, empowering scientists to optimize conditions and troubleshoot potential challenges.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence in high-profile drugs underscores the value of this heterocycle in establishing favorable interactions with biological targets and conferring advantageous pharmacokinetic properties. The ability to functionalize the pyrazole ring at specific positions is therefore a critical strategy in drug discovery and development. This compound emerges as a highly valuable reagent in this context, providing a direct and efficient means to introduce the 1-ethylpyrazole moiety into complex molecular architectures.
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions. This compound, by virtue of its boronic acid functional group, serves as a versatile nucleophilic partner in these transformations, enabling the synthesis of a wide array of 5-aryl or 5-heteroaryl pyrazoles.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BN₂O₂ | [3] |
| Molecular Weight | 139.95 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to air and moisture. | General laboratory practice |
Note on Stability and Common Impurities: Like many boronic acids, this compound can undergo dehydration to form boroxines (cyclic trimers). This process is often reversible in the presence of water. Additionally, protodeboronation, the cleavage of the C-B bond, can be a competing side reaction under certain Suzuki-Miyaura conditions.[2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the pyrazole C5 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Mechanistic Considerations: The "Why" Behind the Protocol
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for rational optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl/heteroaryl-halide (R-X) bond. The rate of this step is generally I > Br > OTf > Cl.[5]
-
Transmetalation: This is often the rate-determining step. The organic group from the boron atom is transferred to the palladium(II) center. Critically, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (e.g., [Pyr-B(OH)₃]⁻), which facilitates the transfer.[6] The choice of base is therefore paramount.
-
Reductive Elimination: The two organic fragments (R and the pyrazole) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
This method is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate, Ethyl acetate, Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv), base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.[7]
-
Heating: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 1-ethyl-5-aryl-1H-pyrazole.[7]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[7]
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl/heteroaryl halide (e.g., 0.5 mmol), this compound (e.g., 0.65 mmol, 1.3 equiv), base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of EtOH:H₂O 1:1).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.[7]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the reaction mixture as described in the conventional protocol (steps 4-6).
Optimization and Troubleshooting
A systematic approach is key to overcoming challenges in Suzuki-Miyaura couplings.
| Parameter | Recommendation & Rationale |
| Catalyst | For simple couplings, Pd(PPh₃)₄ is often effective. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are recommended.[2] Pre-formed palladium precatalysts (e.g., XPhos Pd G3 ) can offer improved activity and reproducibility. |
| Base | K₂CO₃ is a good starting point. K₃PO₄ is often more effective for heteroaryl boronic acids as it can mitigate protodeboronation.[7] Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates. |
| Solvent | A mixture of an organic solvent and water is typical. Dioxane/H₂O , Toluene/H₂O , or DMF/H₂O are common. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] |
| Temperature | Reactions are typically run between 80-120 °C. Microwave heating can allow for higher temperatures and shorter reaction times. |
Troubleshooting Common Issues
-
Low to No Product Yield:
-
Cause: Ineffective catalyst, insufficient base strength, or low temperature.
-
Solution: Switch to a more active catalyst system (e.g., one with a biarylphosphine ligand).[2] Increase the strength of the base (K₂CO₃ → K₃PO₄ → Cs₂CO₃). Increase the reaction temperature. Ensure all reagents are pure and the reaction is under an inert atmosphere.[2]
-
-
Significant Protodeboronation:
-
Cause: The C-B bond is cleaved by a proton source, a common side reaction with heteroaryl boronic acids, often promoted by water and base.[8]
-
Solution: Use a milder base if possible (though this can be a trade-off with reaction rate). Running the reaction under anhydrous conditions can sometimes help, though this may require different base/solvent systems.[2] Using the boronic acid pinacol ester can also enhance stability.
-
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction, forming a bi-pyrazole, is often promoted by the presence of oxygen.
-
Solution: Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized pyrazole derivatives. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and adaptable method for C-C bond formation. By understanding the underlying mechanistic principles and systematically optimizing reaction parameters such as the catalyst, base, and solvent, researchers can effectively employ this reagent to construct complex molecules for applications in drug discovery, materials science, and beyond. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this important synthetic tool.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Chemical Society Reviews (RSC Publishing). (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- CymitQuimica. (n.d.). This compound, pinacol ester.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-pyrazol-5-ylboronic acid.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling with 1-Ethylpyrazole-5-boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole moiety is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics for oncology, inflammation, and infectious diseases.[1][2] 1-Ethylpyrazole-5-boronic acid is a versatile building block that enables the efficient construction of complex molecular architectures through carbon-carbon bond formation. This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights to empower researchers to optimize their synthetic strategies, troubleshoot common issues, and ensure reproducible, high-yielding results.
The Foundational Chemistry: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has become one of the most powerful and widely used methods for C-C bond formation in organic synthesis.[3] Its success is rooted in its operational simplicity, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4] The reaction couples an organoboron species (in this case, this compound) with an organo(pseudo)halide in the presence of a palladium catalyst and a base.[3][5]
The process is driven by a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[3][5]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., a boronate), which then exchanges its organic group with the halide on the palladium complex.[5][6][7][8]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: A Scientist's Perspective
A successful cross-coupling is not merely about mixing reagents; it is an orchestrated interplay of components where each choice has a direct consequence on the reaction's outcome.
-
The Boronic Acid (Nucleophile) : this compound is a heteroaromatic boronic acid. Such compounds can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[9][10] To mitigate this, reaction conditions must be carefully controlled. Using the more stable pinacol ester derivative of the boronic acid is a common and effective strategy to prevent premature decomposition.[3][11][12]
-
The Coupling Partner (Electrophile) : The reactivity of the organohalide partner follows the general trend I > Br > OTf >> Cl. Aryl bromides often provide an optimal balance of reactivity and cost, making them excellent starting points for optimization.
-
The Palladium Catalyst & Ligand System : The "naked" Pd(0) is unstable. Ligands, typically electron-rich phosphines, are essential to stabilize the palladium center, enhance its solubility, and critically, to modulate its electronic and steric properties to facilitate the catalytic cycle.[3]
-
For Heteroaromatic Couplings : Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often superior to simpler ligands like PPh₃.[1][13] They promote the crucial, often rate-limiting, reductive elimination step and can prevent catalyst inhibition by the nitrogen-containing pyrazole ring.[14]
-
-
The Base (The Activator) : The base is not a mere spectator. Its primary role is to react with the boronic acid to form an anionic boronate species ([R-B(OH)₃]⁻).[6][7][15][16] This transformation increases the nucleophilicity of the organic group on the boron, making the transfer to the electron-deficient palladium(II) center (transmetalation) kinetically favorable.
-
The Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is standard. The organic solvent solubilizes the organohalide, catalyst, and product, while the aqueous phase dissolves the inorganic base and facilitates the formation of the reactive boronate species.[3] Crucially, all solvents must be degassed by sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[18][19]
Detailed Experimental Protocol: Coupling of this compound with 4-Bromoanisole
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound.
Reaction Scheme:
(A visual representation of the specific chemical reaction would be placed here)
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume | Purity |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg | >98% |
| This compound | 153.97 | 1.2 | 1.2 | 185 mg | >97% |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) | 24.5 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg | >99% |
| 1,4-Dioxane | - | - | - | 8.0 mL | Anhydrous, Degassed |
| Water | - | - | - | 2.0 mL | Degassed |
Step-by-Step Methodology
-
Inert Atmosphere Preparation : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (185 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Expertise & Experience Insight : Adding the solid reagents first under ambient conditions is efficient. The critical inert atmosphere is established in the next step before heating.
-
-
System Purge : Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum for 2-3 minutes and backfill with Argon or Nitrogen gas. Repeat this "vac/fill" cycle a total of three times to ensure a completely inert atmosphere.[13]
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL). A brief sparging of the reaction mixture with Argon for an additional 5-10 minutes is recommended to ensure complete removal of oxygen.[18]
-
Trustworthiness Check : Proper degassing is one of the most common failure points in cross-coupling reactions. This self-validating step is critical for reproducibility.
-
-
Reaction Execution : Place the sealed Schlenk tube in a pre-heated oil bath at 90 °C. Stir the reaction vigorously for 12-18 hours.
-
Monitoring Tip : Reaction progress can be monitored by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the 4-bromoanisole starting material.
-
-
Reaction Work-up : After the reaction is complete (as determined by monitoring), remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with saturated aqueous NaCl (brine) (1 x 15 mL).
-
Causality Explanation : The water washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Guideline : A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) is typically effective for eluting the desired biaryl product. Combine the product-containing fractions and remove the solvent in vacuo to yield the purified product.[18]
-
Visualization of Experimental Workflow
Caption: A standard workflow for Suzuki-Miyaura cross-coupling reactions.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. 2. Ineffective base. 3. Protodeboronation of boronic acid. | 1. Ensure solvents are thoroughly degassed. Use a fresh bottle of catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if specified. 3. Use the pinacol ester of the boronic acid. Lower the reaction temperature. |
| Significant Homocoupling | 1. Presence of oxygen. 2. Reaction temperature is too high or reaction time too long after full conversion. | 1. Improve degassing technique. 2. Monitor the reaction closely and stop it once the limiting reagent is consumed. Consider lowering the temperature. |
| Difficulty in Purification | 1. Co-elution of product with starting boronic acid. 2. Presence of tin residues if alternative couplings were considered. | 1. During work-up, perform an additional wash with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.[20] 2. Stick to boronic acids to avoid toxic and difficult-to-remove organotin byproducts. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
- Tyrell, J. H., & Wills, M. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (Vol. 100). [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- PubMed.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- RSC Publishing. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- SciSpace. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010). [Link]
- Blogger. The Role of Pyrazole Boronic Acids in Modern Drug Discovery. [Link]
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling. [Link]
- ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam.... [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- ResearchGate. Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... [Link]
- Blogger. The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. [Link]
- ResearchGate. Can I remove boronic acid using Work up process?. [Link]
- MDPI.
- Blogger.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]
- NIH.
- ResearchGate. Cross coupling reactions of arylboronic acid. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
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- 11. youtube.com [youtube.com]
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- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Ethylpyrazole-5-boronic Acid in Advanced Materials Science
Prepared for: Researchers, Materials Scientists, and Chemical Development Professionals From: Senior Application Scientist, Gemini Division
This document provides a detailed technical guide on the applications of 1-Ethylpyrazole-5-boronic acid (CAS: 1095080-54-8), a versatile heterocyclic building block, in the field of materials science. The unique combination of a reactive boronic acid group and a stable, electronically-tunable ethylpyrazole core makes this compound an invaluable precursor for developing next-generation organic electronics, chemosensors, and catalytic systems.
These notes move beyond simple procedural outlines to explain the underlying chemical principles and rationale behind methodological choices, ensuring both reproducibility and a deeper understanding for researchers.
| Chemical Properties | Value |
| Chemical Name | This compound |
| CAS Number | 1095080-54-8[1] |
| Molecular Formula | C₅H₉BN₂O₂[1] |
| Molecular Weight | 139.95 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Reactive Group | Boronic Acid (-B(OH)₂) |
| Common Synonyms | (1-ethyl-1H-pyrazol-5-yl)boronic acid |
Application I: Synthesis of Conjugated Materials via Suzuki-Miyaura Cross-Coupling
Expertise & Experience: The Causality Behind the Choice
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds.[2] this compound is an exceptional substrate for this transformation due to several key factors:
-
Stability and Handling: Unlike many organometallic reagents, boronic acids exhibit good stability to air and moisture, simplifying handling and setup. The pinacol ester form, 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, offers even greater stability for storage and purification.[3][4]
-
Reactivity & Selectivity: The boronic acid group is readily activated by a base to form a boronate species, which efficiently undergoes transmetalation with a palladium(0) complex. This process is highly selective, allowing for the coupling of sp²-hybridized carbons with minimal side reactions.[2]
-
Functional Moiety Integration: The ethylpyrazole ring itself is a valuable functional motif. Its inclusion in a larger conjugated system can enhance thermal stability, introduce specific electronic properties (as an electron-rich heterocycle), and provide coordination sites for metal ions, influencing the final material's photophysical or catalytic behavior.[5][6]
The reaction is foundational for creating complex architectures for organic semiconductors, polymers, and other advanced materials from simpler precursors.[5]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 5-Aryl-1-Ethylpyrazole
This protocol describes a general method for coupling this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 mmol, 140 mg)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.1 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg) or XPhos for more challenging couplings.[1]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 mmol).[1]
-
Dioxane (5 mL) and Water (1 mL).
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser).
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of dioxane. Stir for 10 minutes under an inert atmosphere. This allows for the in-situ formation of the active Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos can significantly improve yields for less reactive halides.[7]
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl bromide, and the base (K₂CO₃).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the dioxane/water solvent mixture via syringe, followed by the pre-formed catalyst solution. The use of a biphasic solvent system (dioxane/water) is common and facilitates the dissolution of both the organic substrates and the inorganic base.[7]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the successful C-C bond formation.
Application II: Building Blocks for Fluorescent Chemosensors
Expertise & Experience: The Causality Behind the Design
Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates (e.g., glucose) or catechols.[8][9] This interaction forms a cyclic boronate ester. By coupling a boronic acid to a fluorophore (a molecule that emits light), this binding event can be transduced into a measurable change in fluorescence, creating a "turn-on" or "turn-off" sensor.
This compound is an ideal starting point for such sensors. The pyrazole ring can be integrated into a larger π-conjugated system of a fluorophore. The sensing mechanism often relies on modulating an intramolecular process like Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the pyrazole's nitrogen can quench the fluorescence of the attached fluorophore. Upon binding a diol, the electronic properties of the boron atom change, which in turn affects the pyrazole ring, disrupting the PET process and "turning on" the fluorescence.
Caption: "Turn-on" sensing mechanism via inhibition of Photoinduced Electron Transfer (PET).
Protocol 2: Synthesis and Evaluation of a Pyrazole-Based Fluorescent Sensor
This protocol outlines the synthesis of a sensor by coupling this compound to a fluorescent core and a subsequent test of its sensing capability.
Part A: Synthesis
-
Select a Fluorescent Core: Choose a fluorescent molecule with a halide handle, for example, 4-Bromonaphthalen-1-amine.
-
Suzuki Coupling: Perform a Suzuki coupling reaction as described in Protocol 1 , using 4-Bromonaphthalen-1-amine as the aryl bromide and this compound. This will yield the target sensor molecule: 4-(1-Ethyl-1H-pyrazol-5-yl)naphthalen-1-amine.
-
Purification and Characterization: Rigorously purify the product via column chromatography and/or recrystallization. Confirm its structure and purity via NMR and HRMS. This validation is critical, as fluorescent impurities can compromise sensing experiments.
Part B: Fluorometric Titration Protocol
-
Stock Solutions: Prepare a 1 mM stock solution of the purified sensor in a suitable solvent (e.g., DMSO or Acetonitrile). Prepare a 100 mM stock solution of the analyte (e.g., D-glucose) in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Sample Preparation: In a series of cuvettes, add the buffer solution. Add a fixed amount of the sensor stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Analyte Addition: Add increasing volumes of the glucose stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). Ensure the total volume in each cuvette is the same.
-
Incubation: Allow the solutions to equilibrate for 15-30 minutes at room temperature. The kinetics of boronate ester formation are generally fast.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer. The excitation wavelength (λex) should be set at the absorption maximum of the sensor.
-
Data Analysis & Validation: Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration. A successful "turn-on" sensor will show a dose-dependent increase in fluorescence. The data can be used to calculate the binding constant and limit of detection (LOD), which validates the sensor's performance.
| Sensor State | λex (nm) | λem (nm) | Relative Fluorescence Intensity |
| Sensor only (10 µM) | ~350 | ~480 | 1.0 |
| + 50 mM Glucose | ~350 | ~480 | >10.0 |
| Table represents expected hypothetical data based on literature examples of pyrazole-based sensors.[10] |
Application III: Precursor for Specialty Ligands in Catalysis and OLEDs
Expertise & Experience: The Rationale for Ligand Design
The pyrazole nucleus is a superb ligand fragment. Its nitrogen atoms can coordinate to transition metals, forming stable complexes that are active in catalysis.[11][12] By using this compound, this pyrazole unit can be strategically installed onto other molecular scaffolds to create multidentate ligands (ligands that bind to a metal through multiple points). For instance, coupling it to a phosphine-substituted aryl halide can generate P,N-type ligands, which are highly effective in palladium-catalyzed reactions.[11]
Similarly, in the field of OLEDs, pyrazole-containing ligands are used to create highly luminescent lanthanide complexes (e.g., with Europium, Eu³⁺).[13] The ligand's role is to act as an "antenna," efficiently absorbing energy and transferring it to the metal center, which then emits light of a very specific color. This compound serves as a key starting material for building these complex antenna ligands.[13]
Protocol 3: Synthesis of a Pyrazole-Tethered Phosphine Ligand
This protocol describes the synthesis of a P,N-type ligand, a valuable asset for homogeneous catalysis.
Materials:
-
This compound (1.0 mmol, 140 mg)
-
(2-Bromophenyl)diphenylphosphine (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol)
-
Toluene/Water (5:1 mixture, 6 mL)
Procedure:
-
Inert Atmosphere: Add all solid reagents—this compound, (2-bromophenyl)diphenylphosphine, Pd(dppf)Cl₂, and Cs₂CO₃—to a Schlenk tube. The choice of Cs₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst is often effective for coupling with phosphine-containing substrates.[14]
-
Degassing: Seal the tube and thoroughly degas the solids by evacuating and backfilling with Argon three times.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16-24 hours. Monitor by TLC or ³¹P NMR spectroscopy to track the consumption of the starting phosphine.
-
Workup: Cool the reaction. Dilute with dichloromethane (DCM) and wash with water to remove the inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification & Validation: Purify the crude product by crystallization or column chromatography under an inert atmosphere to prevent oxidation of the phosphine. The final ligand structure must be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy, and mass spectrometry. The purity is paramount for its successful application in catalysis.
References
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link
- Li, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Link
- Saha, A., et al. (2003).
- This compound | 1095080-54-8. (n.d.). ECHEMI. Link
- This compound, pinacol ester. (n.d.). CymitQuimica. Link
- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link
- McCarthy, B. D., et al. (2018). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Dalton Transactions. Link
- Li, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors.
- Tanaka, R., & Yamashita, M. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Link
- Synthesis of compounds 18–39. Reagents and conditions. (n.d.).
- O'Neill, S., et al. (2022). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ and Fe3+/Fe2+. RSC Advances. Link
- (a) Representative Suzuki coupling reaction and hydrolysis products. (n.d.).
- Experimental Section. (n.d.). Royal Society of Chemistry. Link
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Link
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Chemical Biology. Link
- Request PDF: Effective electroluminescent materials for OLED applications based on lanthanide 1.3-diketonates bearing pyrazole moiety. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Leny, F., & Vaultier, M. (2021).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002).
- Wang, Y., et al. (2018). Preparation of a magnetic and recyclable superparamagnetic silica support with a boronic acid group for immobilizing Pd catalysts and its applications in Suzuki reactions. RSC Advances. Link
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. This compound, pinacol ester | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Coupling of 1-Ethylpyrazole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with desired pharmacokinetic and pharmacodynamic profiles. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3] The coupling of 1-Ethylpyrazole-5-boronic acid with various aryl and heteroaryl halides provides a direct and versatile route to novel pyrazole-containing compounds, accelerating the drug discovery process.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound) and an organic halide or triflate.[1][4] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) intermediate.[1][4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[1][4][6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][5]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L2-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-B(OH)2\nBase"]; Transmetalation -> PdII_Both; PdII_Both -> RedElim; RedElim -> Pd0 [label="Ar-R"]; } enddot Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Selecting the Optimal Palladium Catalyst and Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For heteroaryl boronic acids like this compound, careful consideration of these parameters is crucial to achieve high yields and minimize side reactions.
| Catalyst/Ligand System | Key Features | Typical Applications |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst.[3] | General purpose, suitable for a wide range of aryl bromides and iodides. |
| Pd(dppf)Cl₂ | Employs a bidentate phosphine ligand, often providing good stability and yields. | Effective for coupling with aryl chlorides and sterically hindered substrates. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Electron-rich and bulky phosphine ligands that can facilitate challenging couplings.[7] | Often used for coupling with unreactive aryl chlorides and for reactions at lower temperatures.[7][8] |
| N-Heterocyclic Carbene (NHC) Ligands | Offer strong σ-donating properties and can be highly effective for difficult couplings.[9] | Useful for activating unreactive coupling partners and can exhibit high thermal stability. |
Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of base) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. Oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[10][11]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel. The choice of solvent is critical and can significantly impact the reaction outcome.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="1. Reagent Combination\n(Boronic Acid, Aryl Halide, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Inert Atmosphere\n(Evacuate/Backfill)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Catalyst & Solvent Addition\n(Degassed)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Reaction\n(Heating & Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Monitoring\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Workup\n(Extraction & Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Final Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; } enddot Figure 2: General Experimental Workflow.
Troubleshooting and Key Considerations
1. Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a more robust pre-catalyst can be beneficial.[10] Pd(II) pre-catalysts must be reduced to the active Pd(0) species in situ.[10][11]
-
Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent catalyst decomposition.[10]
-
Reagent Purity: Verify the purity of the boronic acid and the aryl halide. Boronic acids can degrade over time.[10]
2. Protodeboronation:
-
Mechanism: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-rich heteroaryl boronic acids.[10]
-
Mitigation Strategies:
-
Milder Base: Using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can reduce the rate of protodeboronation.[10]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be effective.[10]
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can prevent premature decomposition.[12]
-
3. Homocoupling:
-
Cause: The presence of oxygen or Pd(II) species can lead to the coupling of two boronic acid molecules.[11]
-
Prevention: Proper degassing and the use of an active Pd(0) source are essential to minimize this side reaction.[11]
4. Substrate-Specific Challenges:
-
Unprotected N-H Groups: The presence of acidic N-H groups on the pyrazole ring or the coupling partner can inhibit the reaction.[7][13] In such cases, N-protection might be necessary, or specialized catalyst systems that are tolerant to these functional groups should be employed.[7]
-
Solubility Issues: If reactants have poor solubility, using a different solvent system or higher temperatures may be required.[14]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel pyrazole-containing compounds. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can overcome common challenges and efficiently access a wide range of valuable molecules for drug discovery and development.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- National Institutes of Health. (2011).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- National Institutes of Health. (2021).
- Arkat USA. (2003).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- National Institutes of Health. (2016).
- ACS Publications. (2016).
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- ACS Publications. (2011).
- ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
- National Institutes of Health. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. (2004).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Ethylpyrazole-5-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Aryl-1-Ethylpyrazoles
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous commercially available drugs.[1] The synthesis of 5-aryl-1-ethylpyrazoles via palladium-catalyzed cross-coupling reactions is a critical transformation for creating novel molecular entities with potential therapeutic applications.[1][2] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands out for its versatility, functional group tolerance, and relatively mild conditions, making it an indispensable tool for C-C bond formation.[3]
This guide provides an in-depth analysis of the reaction conditions for coupling 1-Ethylpyrazole-5-boronic acid with a range of aryl halides. It explains the causal relationships behind experimental choices and offers a robust, validated protocol for researchers in drug development and organic synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[4][5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the exchange.[4][7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Parameters: A Scientist's Guide to Optimization
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several interdependent parameters.
Palladium Catalyst and Ligand Selection
The choice of catalyst is fundamental. The ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[3]
-
For General Applications (Aryl Bromides & Iodides): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are excellent starting points. Pd(dppf)Cl₂ is often preferred for its robustness and effectiveness with a broader range of substrates.[9]
-
For Less Reactive Aryl Chlorides: More electron-rich and bulky phosphine ligands are required to facilitate the challenging oxidative addition step.[4][7] Buchwald ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are highly effective.[10][11] N-heterocyclic carbene (NHC) based catalysts like PEPPSI-iPr are also powerful alternatives for coupling aryl chlorides.[3][7]
The Role of the Base
The base is not merely a spectator; it is essential for the transmetalation step.[7][12] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate anion ([R-B(OH)₃]⁻).[7][8]
-
Common Choices: Aqueous solutions of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are widely used and effective for many couplings.[13][14]
-
Stronger Bases: For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly increase reaction rates and yields.[4][10]
-
Anhydrous Conditions: In cases where protodeboronation (hydrolysis of the C-B bond) is a significant side reaction, using an anhydrous base like potassium fluoride (KF) can be beneficial.[7][15]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Biphasic Systems: A mixture of an organic solvent and water is most common.[3] Popular choices include 1,4-Dioxane/Water, Toluene/Water, and Tetrahydrofuran (THF)/Water.[3][6] The water is necessary to dissolve the inorganic base.
-
Anhydrous Systems: For substrates sensitive to water, strictly anhydrous solvents like dioxane or toluene can be used, often in combination with a base like KF or Cs₂CO₃.[10][15]
Temperature and Reaction Time
Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 80-110 °C.[6][15] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours.
General Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.[10][15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.[15]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1-ethylpyrazole product.[6][15]
Exemplary Reaction Conditions & Troubleshooting
The optimal conditions can vary depending on the specific aryl halide used. The following table summarizes typical conditions.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Notes & Potential Issues |
| 4-Bromotoluene | Pd(dppf)Cl₂ (2%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4-8 | A standard, generally high-yielding reaction. |
| 4-Iodoanisole | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 2-6 | Aryl iodides are highly reactive; the reaction is often faster.[4] |
| 4-Chlorobenzonitrile | XPhos Pd G3 (2%) | K₃PO₄ (3.0) | Dioxane | 110 | 12-24 | Aryl chlorides require more active catalysts and stronger bases due to the strength of the C-Cl bond.[4][7] |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 12 | Heteroaryl halides can sometimes chelate to the palladium, requiring slightly different conditions. |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Inactive catalyst, insufficient degassing (oxygen contamination), or suboptimal base/solvent combination.[15]
-
Solution: Use a fresh batch of catalyst, ensure thorough degassing, and consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) or solvents.[10][15] For hindered substrates, increasing the temperature may be necessary.[10]
-
-
Protodeboronation of Boronic Acid:
-
Cause: The C-B bond is cleaved by water/base, replacing it with a C-H bond. This is more common with unstable heteroaryl boronic acids.[10][11]
-
Solution: Switch to anhydrous conditions with a milder base like KF.[15] Alternatively, using a more stable boronic acid surrogate, like a pinacol ester or a diethanolamine adduct, can be highly effective.[10][11][16]
-
-
Homocoupling of Aryl Halide or Boronic Acid:
-
Cause: Often promoted by the presence of oxygen or side reactions of the catalyst.
-
Solution: Improve degassing procedures. Ensure high purity of all reagents.
-
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry via YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Wallace, D. J., & Chen, C. Y. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]
- Mohlala, K. F., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13833–13844. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(45), 14764–14774. [Link]
- Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3818. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293–300. [Link]
- Rychnovsky Lab via YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 221–234. [Link]
- Karami, K., et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 5(10), 7564-7574. [Link]
- ResearchGate. (2017).
- Ciaramella, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14611-14624. [Link]
- Fujioka, H., et al. (2020). Synthesis of 1‐alkyl‐5‐arylpyrazoles: previous studies and this work.
- ResearchGate. (2021).
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Kim, H. J., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(12), 2171. [Link]
- ResearchGate. (2020). Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions. [Link]
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
Navigating the Synthesis of Pyrazole Boronic Acids: A Guide to Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Imperative
Pyrazole boronic acids are invaluable building blocks in modern medicinal chemistry and materials science.[1][2][3][4][5] Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the precise installation of the pyrazole moiety into complex molecular architectures.[1][2] However, the inherent reactivity of both the pyrazole N-H bond and the boronic acid functional group presents significant synthetic challenges. Untamed, these reactive sites can lead to undesired side reactions, low yields, and purification difficulties.[6] A well-defined protecting group strategy is therefore not merely advantageous, but essential for the successful synthesis and application of these versatile reagents.
This application note provides a comprehensive guide to the selection and implementation of protecting groups for both the pyrazole nitrogen and the boronic acid. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for developing orthogonal strategies tailored to your specific synthetic goals.
Sources
Introduction: The Strategic Importance of 1-Ethylpyrazole-5-boronic acid in Modern Drug Discovery
An Application Guide for the Multi-Gram Scale-Up Synthesis of 1-Ethylpyrazole-5-boronic acid
The pyrazole nucleus is a cornerstone pharmacophore in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Its derivatives are integral to treatments for a wide range of conditions, including inflammation, cancer, and infectious diseases.[2][3] Among the vast library of pyrazole-based building blocks, this compound and its esters have emerged as particularly valuable reagents. Their utility is primarily showcased in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely adopted method for constructing carbon-carbon bonds between aromatic rings.[4][5][6]
The strategic placement of the boronic acid group at the 5-position of the ethyl-substituted pyrazole ring allows for the precise and efficient introduction of this heterocycle into complex molecular architectures. This capability is crucial for researchers in drug development who are engaged in lead optimization and the construction of compound libraries for high-throughput screening. As projects advance from initial discovery to preclinical evaluation, the demand for key intermediates like this compound escalates from milligram to multi-gram or even kilogram scales.
This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound pinacol ester, a stable and commonly used precursor. The guide is designed for researchers, process chemists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind critical process choices, robust safety protocols, and analytical validation techniques.
Synthetic Strategy and Workflow
The selected strategy for the scale-up synthesis involves a Miyaura borylation reaction. This approach is favored for its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials. The workflow begins with a 1-ethyl-5-halopyrazole (iodide is preferred for its higher reactivity in the subsequent palladium-catalyzed step) and couples it with bis(pinacolato)diboron. This method directly yields the pinacol ester of the desired boronic acid, which offers enhanced stability for storage and handling compared to the free boronic acid.[5][7]
Figure 1: General workflow for the synthesis of this compound pinacol ester.
Detailed Scale-Up Protocol: Synthesis of 1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester
This protocol is designed for a ~20-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment:
-
Reactor: 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen/argon inlet.
-
Heating: Heating mantle with a stirrer controller.
-
Chemicals:
-
1-Ethyl-5-iodopyrazole (≥97% purity)
-
Bis(pinacolato)diboron (B₂Pin₂) (≥98% purity)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous powder (≥99% purity)
-
1,4-Dioxane, anhydrous (≤50 ppm H₂O)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
-
Quantitative Data for Synthesis:
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mol) | Amount Required |
| 1-Ethyl-5-iodopyrazole | 222.02 | 1.0 | 0.090 | 20.0 g |
| Bis(pinacolato)diboron | 253.94 | 1.2 | 0.108 | 27.4 g |
| Pd(dppf)Cl₂ | 731.70 | 0.03 | 0.0027 | 1.98 g |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 0.270 | 26.5 g |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - | 400 mL |
Step-by-Step Methodology:
-
Reactor Setup and Inerting:
-
Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and temperature probe. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Establish and maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. Causality: The palladium catalyst and the boronic ester product are sensitive to oxygen and moisture; an inert atmosphere is critical to prevent catalyst deactivation and product degradation.[7]
-
-
Charging Reagents:
-
To the reaction flask, add 1-Ethyl-5-iodopyrazole (20.0 g, 0.090 mol), bis(pinacolato)diboron (27.4 g, 0.108 mol), and anhydrous potassium acetate (26.5 g, 0.270 mol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (1.98 g, 0.0027 mol).
-
Rationale: The solids are added first to ensure they are well-mixed before the solvent is introduced, preventing clumping.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane (400 mL) to the flask via cannula or a dropping funnel.
-
With gentle stirring, degas the resulting slurry by bubbling nitrogen or argon through it for 15-20 minutes. Alternatively, subject the flask to three cycles of vacuum-backfill with inert gas.[4] Causality: Removing dissolved oxygen from the solvent is crucial for maintaining the activity of the Pd(0) species generated in the catalytic cycle.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to a target temperature of 90-95 °C.
-
Maintain this temperature for 4-6 hours. The mixture will typically turn from a reddish-brown to a dark brown or black color.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (approx. 0.1 mL), diluting with ethyl acetate, filtering, and analyzing by TLC or HPLC-MS. The reaction is complete when the starting 1-Ethyl-5-iodopyrazole is consumed.
-
Trustworthiness Check: Consistent monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side product formation.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL). Rationale: The bicarbonate wash removes any acidic impurities, while the brine wash helps to break emulsions and remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.
-
-
Purification:
-
The crude product can be purified by one of two methods depending on the required purity:
-
Crystallization (Preferred for Scale-up): Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.
-
Silica Gel Chromatography: For very high purity, dissolve the crude oil in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the product-containing fractions and concentrate to dryness.
-
-
-
Final Product Handling:
-
The final product, 1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester, should be a white to off-white solid.[8]
-
Dry the solid under high vacuum for several hours to remove residual solvents.
-
Storage: Store the product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C. Boronic esters can be susceptible to hydrolysis over long-term storage if exposed to moisture.[9]
-
Catalytic Cycle and Mechanistic Insight
The Miyaura borylation reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction at scale.
Figure 2: Simplified catalytic cycle for the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-Ethyl-5-iodopyrazole to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The bis(pinacolato)diboron coordinates to the palladium center, and in the presence of a base (KOAc), a pinacolboryl group is transferred to the palladium, displacing the iodide.
-
Reductive Elimination: The desired product, 1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester, is formed as the C-B bond is created, regenerating the active Pd(0) catalyst to re-enter the cycle.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the pyrazole ring protons, and a sharp singlet around 1.3 ppm for the 12 equivalent protons of the pinacol group.
-
¹³C NMR: Will show the corresponding carbon signals for the pyrazole ring, the ethyl group, and the pinacol ester.
-
Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (223.15 g/mol ).
-
Purity by HPLC: Reversed-phase HPLC is used to determine the purity of the final product. Due to the potential for on-column hydrolysis of boronic esters, methods may need to be optimized, sometimes requiring high pH mobile phases or the use of ion-pairing reagents to analyze any free boronic acid impurity.[9]
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any scale-up synthesis.
| Chemical | Hazards | Handling Precautions |
| 1,4-Dioxane | Flammable, suspected carcinogen, can form explosive peroxides.[10] | Use in a fume hood, away from ignition sources. Test for peroxides before use if the container has been opened previously. |
| Palladium Catalysts | Skin and eye irritant, sensitizer. Heavy metal. | Avoid inhalation of dust. Wear gloves, safety glasses, and a lab coat. |
| Bis(pinacolato)diboron | Skin and eye irritant.[11] | Handle with standard PPE. |
| Potassium Acetate | Hygroscopic. Generally low hazard. | Keep container tightly closed. |
Personal Protective Equipment (PPE):
-
Safety glasses or goggles.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Flame-retardant lab coat.
Waste Disposal:
-
All palladium-containing waste (filters, reaction residues) must be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.
-
Organic solvents should be collected in a designated, labeled waste container.
References
- ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Royal Society of Chemistry. (n.d.). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets.
- Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Royal Society of Chemistry. (2025). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets - Supporting Information.
- RSC Publishing. (n.d.). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
- J&K Scientific. (n.d.). (1-Ethyl-1H-pyrazol-5-yl)boronic acid.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
- American Suppliers. (n.d.). 1-ethylpyrazole-4-boronic acid suppliers USA.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. This compound, pinacol ester | CymitQuimica [cymitquimica.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Application Note: A Streamlined One-Pot Synthesis of 5-Aryl-1-ethylpyrazoles via In-Situ Borylation and Suzuki-Miyaura Coupling
Abstract
This application note details a robust and highly efficient one-pot protocol for the synthesis of 5-aryl-1-ethylpyrazoles, starting from 1-ethyl-5-halopyrazole. The pyrazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2] Traditional multi-step syntheses involving the isolation of intermediate pyrazole boronic acids can be time-consuming and may lead to reduced overall yields. The described methodology circumvents these issues by combining the Miyaura borylation and the Suzuki-Miyaura cross-coupling into a single, sequential procedure without the need for intermediate isolation.[3] This approach leverages 1-Ethylpyrazole-5-boronic acid, or its in-situ generated pinacol ester equivalent, as a key building block for carbon-carbon bond formation.[4] The protocol is designed for researchers in synthetic chemistry and drug discovery, offering enhanced operational simplicity, improved time efficiency, and high atom economy.[5][6]
Part 1: Scientific Principles and Rationale
The Strategic Importance of Pyrazole Boronic Acids
The pyrazole nucleus is a fundamental scaffold in the development of pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Functionalizing this core structure is key to modulating its pharmacological profile. Boronic acids and their ester derivatives are exceptionally versatile reagents in modern organic synthesis, primarily due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[7][8]
This compound, specifically, serves as a powerful synthon, enabling the direct connection of the pyrazole's C5 position to various aryl or heteroaryl moieties. This is most commonly achieved through the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its reliability and broad functional group tolerance.[3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like a pyrazole boronic acid) and an organohalide. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle, which is fundamental to understanding the protocol's chemistry.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, facilitating the transfer of the organic group (the pyrazole ring) from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.
The "One-Pot" Advantage in Complex Synthesis
A "one-pot" synthesis is a chemical strategy where a reactant is subjected to successive chemical reactions in a single reactor.[9] This approach is highly advantageous as it avoids lengthy separation processes and the purification of intermediate compounds, saving time and resources while increasing overall efficiency. For the synthesis of bi-aryl compounds, a one-pot borylation/Suzuki protocol eliminates the need to synthesize, purify, and store the often-unstable boronic acid intermediate, representing a significant process improvement.
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the one-pot synthesis of 5-(4-methoxyphenyl)-1-ethyl-1H-pyrazole as a representative example.
Objective
To synthesize 5-(4-methoxyphenyl)-1-ethyl-1H-pyrazole from 5-bromo-1-ethyl-1H-pyrazole and 4-bromoanisole via a sequential, one-pot Miyaura borylation and Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme
(Self-generated image of the chemical reaction)
Materials and Reagents
| Reagent | Purity | Amount (mmol) | Mass/Volume | Supplier |
| 5-Bromo-1-ethyl-1H-pyrazole | 97% | 1.0 | 189 mg | Commercial Source |
| Bis(pinacolato)diboron (B₂Pin₂) | 99% | 1.1 | 279 mg | Commercial Source |
| 4-Bromoanisole | 99% | 1.2 | 148 µL (224 mg) | Commercial Source |
| XPhos Pd G2 Precatalyst | - | 0.02 | 15.7 mg | Commercial Source |
| XPhos Ligand | 98% | 0.04 | 19.1 mg | Commercial Source |
| Potassium Acetate (KOAc) | 99% | 3.0 | 294 mg | Commercial Source |
| Potassium Phosphate (K₃PO₄) | 98% | 3.0 | 637 mg | Commercial Source |
| 1,4-Dioxane (Anhydrous) | ≥99.8% | - | 10 mL | Commercial Source |
| Deionized Water | - | - | 2 mL | Laboratory Supply |
Equipment
-
50 mL Schlenk flask or microwave reaction vial
-
Magnetic stirrer hotplate
-
Nitrogen or Argon gas line with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
A. Reaction Setup (Inert Atmosphere)
-
Prepare the Flask: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.
-
Add Solids: Under a positive flow of inert gas, add 5-bromo-1-ethyl-1H-pyrazole (189 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), potassium acetate (294 mg, 3.0 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and XPhos ligand (19.1 mg, 0.04 mmol) to the flask.
-
Rationale: The use of a pre-catalyst and additional ligand ensures the formation and stability of the active Pd(0) species.[10] Potassium acetate serves as the base for the initial borylation step.
-
B. Step 1: In-Situ Miyaura Borylation 3. Add Solvent: Add 1,4-dioxane (5 mL, anhydrous) via syringe. 4. First Heating Stage: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours. 5. Monitor Progress: Monitor the formation of the boronic ester intermediate by TLC or LC-MS by taking a small, quenched aliquot. The starting bromopyrazole spot should be consumed.
C. Step 2: Suzuki-Miyaura Cross-Coupling 6. Cool and Add Reagents: Cool the reaction mixture to room temperature. Briefly open the flask under a positive flow of inert gas to add the second set of reagents. 7. Add Coupling Partner & Base: Add 4-bromoanisole (148 µL, 1.2 mmol) via syringe. Add potassium phosphate (637 mg, 3.0 mmol) and deionized water (2 mL).
- Rationale: Potassium phosphate is a stronger base required for the Suzuki coupling step. The addition of water is often crucial for the efficiency of the transmetalation step.[11]
- Second Heating Stage: Reseal the flask, and heat the mixture to 100 °C. Stir vigorously for 12-18 hours.
- Rationale: Higher temperature is typically required for the Suzuki coupling of the second aryl halide.
D. Work-up and Purification 9. Cool and Quench: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). 10. Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). 11. Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Palladium catalysts and ligands can be toxic and should be handled with care.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 3: Workflow and Data Interpretation
Experimental Workflow Diagram
The entire process, from initial setup to final analysis, can be visualized as a linear workflow.
Data Analysis and Characterization
-
Yield Calculation: Determine the mass of the pure, isolated product and calculate the percentage yield based on the limiting reagent (5-bromo-1-ethyl-1H-pyrazole).
-
¹H and ¹³C NMR: Confirm the structure of the final product. Expect to see characteristic peaks for the ethyl group, the pyrazole ring protons, and the protons of the newly introduced aryl group. The disappearance of the C-Br signal and appearance of new aromatic signals in ¹³C NMR is indicative of success.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Borylation | Inactive catalyst; Insufficiently inert atmosphere (O₂ present); Wet solvent/reagents. | Use fresh catalyst; Ensure proper Schlenk technique; Use freshly distilled/dried anhydrous solvent. |
| Low Yield in Suzuki Step | Inefficient transmetalation; Catalyst decomposition at high temperature; Steric hindrance from coupling partner. | Ensure proper base (K₃PO₄) and water are added; Consider a more robust ligand/catalyst system; Increase reaction time or temperature moderately. |
| Homocoupling of Aryl Halide | Reaction conditions favoring side reactions. | Adjust stoichiometry (slight excess of boronic ester source); Lower catalyst loading. |
| Protodeborylation | Presence of excess water or acidic impurities. | Ensure base is not fully consumed; Use anhydrous conditions for the borylation step; Use K₃PO₄ which is sufficiently basic to prevent this.[11] |
Part 4: Conclusion
The one-pot borylation/Suzuki cross-coupling protocol presented here offers a highly effective and streamlined route to valuable 5-aryl-1-ethylpyrazole derivatives. By eliminating the isolation of the boronic acid intermediate, this method significantly reduces reaction time and simplifies the synthetic process, making it an invaluable tool for constructing libraries of pyrazole-based compounds for drug discovery and materials science applications. The principles and steps outlined can be adapted to a wide range of substrates, providing broad utility for the modern synthetic chemist.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient One-Pot Synthesis of Pyrazole–Pyrazol-3-one Hybrid Analogs and Evaluation of Their Antimicrobial Activity. (2025).
- A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (2021).
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Str
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.).
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2017). RSC Publishing.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
Sources
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- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Note: Microwave-Assisted Suzuki Coupling of 1-Ethylpyrazole-5-boronic Acid
A Senior Application Scientist's Guide for Medicinal and Synthetic Chemists
Introduction: Accelerating Discovery with Pyrazoles and Microwave Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a highly sought-after motif in the design of new therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the construction of complex biaryl systems that are central to many drug candidates.[3][4][5]
However, conventional thermal heating methods for Suzuki couplings can be slow, often requiring hours or even days to reach completion. This extended heating can be detrimental, especially for sensitive substrates like heteroaryl boronic acids, which are prone to decomposition and side reactions.[6][7] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[7][8] By utilizing microwave irradiation, reactions can be completed in minutes instead of hours, with significant improvements in product yields and purity.[9][10] This acceleration is due to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, a stark contrast to the slow, inefficient heat transfer of a conventional oil bath.[8][9]
This application note provides a comprehensive, field-tested guide to the microwave-assisted Suzuki coupling of 1-Ethylpyrazole-5-boronic acid with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a robust and optimized step-by-step protocol, and provide data-driven insights for troubleshooting and substrate scope expansion, empowering researchers to rapidly synthesize diverse libraries of novel pyrazole-containing compounds.
The Mechanistic Heart of the Reaction
Understanding the "why" behind the protocol is critical for successful execution and optimization. The process involves a synergistic interplay between the palladium catalyst, the base, the solvent, and the unique energy input from microwaves.
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step is typically I > Br > Cl.[4]
-
Transmetalation: This is the crucial C-C bond-forming step. The organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Advantage of Microwave Irradiation
Microwave energy accelerates reactions through a direct coupling mechanism with polar molecules in the mixture.[9] This creates rapid, uniform, and highly efficient heating that cannot be replicated by conventional methods.[10] This rapid drive to the target temperature minimizes the formation of thermal degradation byproducts and can overcome high activation energy barriers, leading to cleaner reactions and higher yields in a fraction of the time.[7][14] For heterocyclic substrates, this speed is crucial to outpace decomposition pathways like protodeboronation.[6]
Optimized Protocol: Microwave-Assisted Synthesis of 5-Aryl-1-ethylpyrazoles
This protocol has been optimized for reliability and high-throughput applications. It uses a common and effective catalyst system and is broadly applicable to various aryl bromides.
Materials and Equipment
-
Reagents: this compound, Aryl Halide (e.g., 4-Bromoanisole), Palladium(II) acetate (Pd(OAc)₂), Buchwald ligand (e.g., SPhos), Potassium Phosphate (K₃PO₄), 1,4-Dioxane, and Deionized Water.
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps, magnetic stir bars, analytical balance, syringes, standard laboratory glassware for workup, and a flash chromatography system for purification.
Experimental Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Note & Protocols: Leveraging Flow Chemistry for the Synthesis of Biaryl Pyrazoles using 1-Ethylpyrazole-5-boronic Acid
Abstract: This technical guide provides researchers, chemists, and drug development professionals with detailed protocols and best practices for utilizing 1-Ethylpyrazole-5-boronic acid in continuous flow chemistry. The focus is on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the synthesis of complex biaryl structures. We present two robust flow chemistry protocols—one homogeneous and one heterogeneous—designed to enhance reaction efficiency, safety, and scalability compared to traditional batch methods. The causality behind experimental choices, process optimization, and troubleshooting is discussed in detail to ensure trustworthy and reproducible results.
Introduction: The Intersection of a Key Building Block and an Enabling Technology
1.1. The Significance of this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its favorable metabolic stability and ability to act as a versatile hydrogen bond donor/acceptor.[1][2] this compound (CAS: 1095080-54-8) is a valuable heterocyclic building block that allows for the direct installation of the N-ethylpyrazole moiety onto aromatic or heteroaromatic cores.[3] This is primarily achieved through the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for C-C bond formation.[4][5] However, like many five-membered heteroaromatic boronic acids, this reagent can exhibit instability, including a propensity for protodeboronation under certain batch conditions, which can lead to lower yields and complex purification challenges.[4]
1.2. Why Flow Chemistry?
Flow chemistry, or continuous flow processing, executes chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[2] This paradigm offers significant advantages over traditional batch processing, particularly for reactions like the Suzuki-Miyaura coupling:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, minimizing byproduct formation.
-
Improved Safety: Potentially hazardous or exothermic reactions can be performed safely by limiting the volume of reactants at any given time.[2]
-
Increased Reproducibility and Scalability: Precise control over parameters like residence time, temperature, and stoichiometry leads to highly reproducible results and straightforward scaling by simply running the system for longer.[2][6]
-
Access to Novel Process Windows: Reactions can be conducted at temperatures and pressures beyond the boiling point of the solvent, often accelerating reaction rates dramatically.
By integrating this compound into a continuous flow workflow, we can mitigate its potential instability and unlock a more efficient, controlled, and scalable route to valuable biaryl pyrazole compounds.
Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The primary application of this compound in a flow setting is the palladium-catalyzed cross-coupling with an aryl or heteroaryl halide (Ar-X). The general reaction is depicted below:
We will explore two powerful methodologies to achieve this transformation in flow: a straightforward homogeneous system and a more advanced, industrially relevant heterogeneous packed-bed system.
Protocol 1: Homogeneous Suzuki-Miyaura Coupling in a Coil Reactor
This protocol is ideal for rapid reaction screening, optimization, and small-to-medium scale synthesis. It relies on a soluble palladium catalyst that is mixed with the reagent streams in-line.
Causality and Rationale:
-
System Choice: A simple heated coil reactor provides a well-defined reaction zone. The choice of a homogeneous catalyst (e.g., a Pd-phosphine complex) ensures excellent mixing and reactivity without the risk of clogging from solid particles.
-
Solvent System: A biphasic solvent system (e.g., Dioxane/Water) or a polar aprotic solvent (e.g., DMF, DMAc) is used to dissolve the organic substrates, the boronic acid, the inorganic base, and the palladium catalyst.
-
Base Selection: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is essential for the transmetallation step of the catalytic cycle.[5] Pumping it as a separate stream prevents potential degradation of the boronic acid or other reagents in the stock solution.
-
Back-Pressure Regulator (BPR): The BPR is critical for safely operating the system above the solvent's atmospheric boiling point, enabling superheated conditions that dramatically accelerate the reaction and shorten the required residence time.
Experimental Workflow Diagram
Caption: Homogeneous flow Suzuki-Miyaura workflow.
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Dissolve the aryl halide (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) in a suitable organic solvent (e.g., 1,4-Dioxane).
-
Solution B: Dissolve this compound (1.2 eq.) in the same organic solvent.
-
Solution C: Prepare a 2M aqueous solution of K₃PO₄. Degas all solutions thoroughly for 15-20 minutes.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram above. Use PFA or stainless steel tubing appropriate for the solvents and temperature.
-
Set the heated coil reactor to the desired temperature (e.g., 120 °C).
-
Set the BPR to the desired pressure (e.g., 100 psi / ~7 bar).
-
-
Execution:
-
Begin by pumping the organic solvent through all lines to prime the system and establish a stable pressure and temperature.
-
Set the flow rates for the pumps. The total flow rate and reactor volume will determine the residence time (τ). For example, for a 10 mL reactor:
-
Pump A: 0.4 mL/min
-
Pump B: 0.4 mL/min
-
Pump C: 0.2 mL/min
-
Total Flow Rate = 1.0 mL/min.
-
Residence Time (τ) = Reactor Volume / Total Flow Rate = 10 mL / 1.0 mL/min = 10 minutes.
-
-
Switch the pump inlets from the pure solvent to the reagent solutions (A, B, and C).
-
Discard the initial output from the reactor for a period of 2-3 times the residence time to ensure the system has reached a steady state.
-
-
Collection and Workup:
-
Collect the product stream at the outlet.
-
The biphasic output can be processed via a continuous liquid-liquid separator or collected and worked up in a batchwise fashion using a separatory funnel.
-
Analyze the organic phase by LC-MS or GC-MS to determine conversion.
-
Protocol 2: Heterogeneous Suzuki-Miyaura Coupling in a Packed-Bed Reactor
This advanced protocol is superior for larger-scale synthesis and green chemistry considerations. It utilizes a solid-supported palladium catalyst contained within a column, which simplifies purification and allows for catalyst reuse.
Causality and Rationale:
-
System Choice: A packed-bed reactor containing a heterogeneous catalyst (e.g., Pd immobilized on silica or a polymer resin) acts as a highly efficient catalytic converter.[7][8][9] This design completely eliminates the need to separate a soluble catalyst from the product stream, a major advantage for purification.[10][11]
-
Catalyst Leaching: A primary concern with heterogeneous catalysts is the leaching of palladium into the product stream.[4] Modern catalysts are designed for high stability, but it is crucial to monitor Pd levels in the final product, especially for pharmaceutical applications. The choice of a low-leaching, high-activity catalyst is paramount.
-
Single Reagent Stream: To simplify the pumping setup and minimize the risk of precipitation before the catalyst bed, the boronic acid, aryl halide, and a non-aqueous soluble organic base (if applicable) can be premixed into a single solution. Alternatively, a biphasic system similar to Protocol 1 can be used, but care must be taken to avoid salt precipitation that could clog the column.[12]
Experimental Workflow Diagram
Caption: Heterogeneous flow Suzuki-Miyaura workflow.
Step-by-Step Protocol
-
Reactor Preparation:
-
Reagent Preparation:
-
Solution A: In a single flask, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.5 eq.) in a solvent mixture that ensures solubility of all components (e.g., THF/Water 4:1).
-
Note: The primary risk here is clogging. If the base is insoluble, the biphasic pumping system from Protocol 1 should be used, with the streams mixed immediately before entering the heated catalyst column.
-
Degas the solution thoroughly.
-
-
System Setup:
-
Assemble the flow system as shown in the diagram.
-
Install the packed column into a column heater and set the desired temperature (e.g., 100 °C).
-
Set the BPR to a pressure sufficient to prevent solvent boiling (e.g., 150 psi / ~10 bar).
-
-
Execution:
-
Prime the system by pumping the pure solvent through the packed bed until the pressure and temperature are stable. This also wets the catalyst bed.
-
Set the desired flow rate. The residence time is calculated based on the void volume of the column, not the total column volume.
-
Switch the pump inlet to the premixed reagent solution.
-
Allow the system to reach steady state (2-3 residence times) before collecting the product.
-
-
Collection and Analysis:
-
The output stream contains the product, excess base, and boronic acid byproducts.
-
The catalyst remains in the column. The product stream can be passed through a simple filtration plug (e.g., silica gel or celite) for immediate purification from salts.
-
The catalyst bed can be washed with clean solvent and reused for subsequent runs.
-
Data Summary and Comparison
The following table summarizes typical parameters and expected outcomes for the two protocols, allowing for an informed decision based on the specific research or production goals.
| Parameter | Protocol 1: Homogeneous | Protocol 2: Heterogeneous | Rationale & Insights |
| Catalyst | Soluble Pd Complex (e.g., Pd(PPh₃)₄) | Immobilized Pd (e.g., SiliaCat DPP-Pd) | Heterogeneous systems eliminate catalyst contamination in the product.[9] |
| Typical Yield | 85-98% | 80-95% | Homogeneous catalysts often show slightly higher activity but at the cost of complex purification. |
| Residence Time | 5-15 minutes | 2-10 minutes | Packed beds offer a very high local concentration of catalyst, often accelerating the reaction.[11] |
| Temperature | 100-140 °C | 80-120 °C | Superheating is used in both, but heterogeneous catalysts may have thermal stability limits. |
| Throughput | Moderate (mg to g / hour) | High (g to kg / hour) | Heterogeneous systems are more readily scaled for longer, continuous production runs. |
| Purification | Aqueous workup + Chromatography | Filtration + Solvent Evaporation | The major advantage of the heterogeneous approach is the drastically simplified purification. |
| Clogging Risk | Low | Moderate to High | Precipitation of base or product is the main failure mode for packed-bed reactors. Careful solvent and base selection is crucial.[12] |
Troubleshooting and Optimization
-
Low Conversion: Increase residence time (by decreasing flow rate) or increase temperature. Ensure reagents are fully dissolved and the base is active.
-
Byproduct Formation (e.g., Homocoupling): Decrease temperature or catalyst loading. Ensure thorough degassing of all solutions, as oxygen can interfere with the catalytic cycle.
-
Pressure Fluctuations/Clogging (Protocol 2): This is the most common issue in packed-bed systems. It is almost always caused by precipitation.
-
Solution: Improve the solubility of the base (switch to an organic base like DBU or use a phase-transfer catalyst) or use a more effective solvent system. Diluting the reagent stream can also help. A pre-heating coil before the packed bed can ensure all components are fully dissolved before reaching the catalyst.
-
-
Catalyst Deactivation (Protocol 2): After many runs, the catalyst may lose activity. It can sometimes be regenerated, but replacement is often necessary. Monitor conversion over time to track catalyst lifetime.
Conclusion
The application of continuous flow chemistry to the Suzuki-Miyaura cross-coupling of this compound offers a superior alternative to conventional batch methods. By providing precise control over reaction parameters, flow chemistry enhances reaction efficiency, improves safety, and simplifies scalability. The heterogeneous packed-bed approach, in particular, represents a green and highly efficient methodology by immobilizing the palladium catalyst, thereby streamlining product purification and enabling catalyst reuse. These detailed protocols provide a robust starting point for researchers to implement this powerful technology, accelerating the synthesis of novel pyrazole-containing molecules for drug discovery and materials science.
References
- Cantillo, D. & Kappe, C. O. (2017). Heterogeneous Catalysis in Continuous Flow. In Topics in Current Chemistry, 375(4), 51.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note.
- Gemo, N., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(5), 1084.
- Naber, J. R. & Buchwald, S. L. (2010). Packed-bed reactors for continuous-flow C-N cross-coupling. Angewandte Chemie International Edition, 49(49), 9469-74.
- ResearchGate. (n.d.). Continuous‐flow cross‐coupling reaction with (a) homogeneous and (b) heterogeneous Pd catalysts. Image.
- Movsisyan, M. & Gevorgyan, V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 725.
- Naber, J. R. & Buchwald, S. L. (2010). Packed-Bed Reactors for Continuous-Flow C-N Cross-Coupling. ResearchGate.
- Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- DeGrâce, N., et al. (2024). Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions. The Journal of Organic Chemistry.
- Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec Application Note.
- ResearchGate. (n.d.). Schematic representation of the two-step continuous-flow pyrazole synthesis. Diagram.
- Al-Zoubi, R. M. (2012). Cross-Coupling in Flow using Supported Catalysts: Mild, Clean, Efficient and Sustainable Suzuki–Miyaura. RUIdeRA.
- Semantic Scholar. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Noël, T. & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-3.
- Maji, M., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
- Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
- ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Request PDF.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Diagram.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- Pascanu, V., et al. (2014). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Continuous Flow. Diva-portal.org.
- Li, J. J. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry.
- Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10).
- Popik, V. V. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2801.
- Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
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- 2. mdpi.com [mdpi.com]
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- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 5. iris.unina.it [iris.unina.it]
- 6. [PDF] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor [beilstein-journals.org]
- 8. Packed-bed reactors for continuous-flow C-N cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. researchgate.net [researchgate.net]
- 11. ruidera.uclm.es [ruidera.uclm.es]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Pyrazole Boronic Acids
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Pyrazole boronic acids are invaluable in constructing complex molecules but are also prone to specific side reactions that can complicate synthesis and purification.[1]
This guide provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to address the common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My reaction has a low yield, and I'm recovering my pyrazole starting material. What's the most likely cause?
A1: The most probable cause is protodeboronation , where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[2][3] This reaction is often accelerated by excessive water, strong bases, or high temperatures, effectively destroying your nucleophile before it can couple.[4]
Q2: I see a significant amount of a symmetrical pyrazole-pyrazole byproduct. What is this and how do I stop it?
A2: You are observing homocoupling , where two molecules of your pyrazole boronic acid react with each other.[5] This is typically promoted by the presence of molecular oxygen or Pd(II) species in the reaction mixture.[6][7] Rigorous degassing of your solvents and running the reaction under a strict inert atmosphere are critical first steps to minimize this.[2]
Q3: My reaction is messy, and I have a new major byproduct with a mass corresponding to my aryl halide coupled to the pyrazole ring nitrogen. What happened?
A3: This is likely an N-Arylation side reaction , a competitive process analogous to a Chan-Lam or Buchwald-Hartwig coupling.[8][9] For N-unsubstituted pyrazoles, the pyrazole anion can act as a nitrogen nucleophile, attacking the palladium center to form a C-N bond instead of the desired C-C bond. This is a particularly common issue when using copper co-catalysts or certain ligand/base combinations.[10][11]
Q4: Are pyrazole boronic acids stable for long-term storage?
A4: Stability is highly variable. Many heterocyclic boronic acids, including some pyrazole derivatives, are prone to decomposition over time.[12] To improve shelf-life and handling, consider converting them to more stable forms such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates, which can be used directly in "slow-release" coupling strategies.[3][12]
Part 2: In-Depth Troubleshooting Guides
This section explores the mechanisms behind common side reactions and provides detailed, actionable protocols to mitigate them.
Case File #1: Protodeboronation
The Problem: You observe the formation of a pyrazole (where the boronic acid used to be) and consequently low yields of your desired biaryl product. This indicates the premature cleavage of the C-B bond.[3]
Underlying Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond. The reaction is highly dependent on pH and the specific boronic acid structure.[3][13] In Suzuki reactions, the presence of a base (required for transmetalation) and water (often used as a co-solvent) creates an environment ripe for this side reaction. The mechanism can proceed through different pathways, but a common one under basic conditions involves the formation of a boronate species ([ArB(OH)3]-), which is more susceptible to protonolysis.[14]
Mitigation Strategies & Protocols
-
Optimize the Base: The choice of base is a delicate balance. It must be strong enough to promote transmetalation but not so aggressive that it accelerates protodeboronation.
| Base | Typical Conditions | Impact on Protodeboronation | Citation |
| NaOH / KOH | 1-2 M Aqueous Solution | High Risk . Strong hydroxides can rapidly degrade sensitive boronic acids. | [4][15] |
| Na₂CO₃ / K₂CO₃ | 2 M Aqueous Solution | Moderate Risk . Commonly used, but can still promote the side reaction, especially at high temperatures. | [16][17] |
| K₃PO₄ / Cs₂CO₃ | Solid or in Dioxane/H₂O | Lower Risk . Often the preferred choice for sensitive substrates due to moderate basicity. | [6][10] |
-
Employ Anhydrous Conditions or Stabilized Reagents:
-
Protocol 1: Anhydrous Suzuki Coupling:
-
Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous, degassed solvents (e.g., dioxane, toluene).
-
Use a strong, non-aqueous base like potassium tert-butoxide (KOtBu).
-
Rationale: Removing water, the primary proton source, directly inhibits the protodeboronation pathway.
-
-
Protocol 2: Use of Boronate Esters (Slow Release):
-
Synthesize the pinacol or MIDA ester of your pyrazole boronic acid. These are generally more stable crystalline solids.
-
Use these esters directly in the Suzuki coupling, typically with a base like K₃PO₄ in a dioxane/water mixture.
-
Rationale: The boronate ester hydrolyzes slowly in situ to generate a low, steady concentration of the active boronic acid. This minimizes the time the unstable boronic acid is exposed to degradative conditions before it can engage in the catalytic cycle.[3][12]
-
-
Case File #2: Homocoupling of the Pyrazole Boronic Acid
The Problem: Analysis of your crude reaction mixture shows a significant peak corresponding to a symmetrical bipyrazole, formed from the coupling of two of your boronic acid molecules.
Underlying Mechanism: Homocoupling is an oxidative process often mediated by Pd(II) species and exacerbated by the presence of an oxidant, most commonly atmospheric oxygen.[5][6] If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the catalytically active Pd(0). This reduction can sometimes occur via the homocoupling of two boronic acid molecules, producing the biaryl and regenerating Pd(0).[5]
Mitigation Strategies & Protocols
-
Rigorous Inert Atmosphere: This is the most critical factor.
-
Insight: Even small amounts of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), which perpetuates the homocoupling cycle.[6][7]
-
Protocol: Freeze-Pump-Thaw Degassing:
-
Dissolve all reagents except the palladium catalyst and ligand in the reaction solvent in a Schlenk flask.
-
Freeze the mixture using a liquid nitrogen bath until solid.
-
Apply a high vacuum for 5-10 minutes.
-
Close the vacuum tap and thaw the mixture in a water bath. You should see gas bubbles evolve from the solution.
-
Repeat this cycle at least three times before backfilling with inert gas and adding the catalyst.
-
-
-
Choice of Palladium Source:
-
Insight: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous as it bypasses the initial in situ reduction step where homocoupling can be prevalent.[6]
-
Expert Tip: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are often highly effective at minimizing side reactions. They are designed for clean and rapid generation of the active Pd(0) species, which can outcompete the homocoupling pathway.[2]
-
-
Use of Additives:
-
In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by keeping the palladium in its Pd(0) state, thereby minimizing the concentration of free Pd(II).[18]
-
Case File #3: Competitive N-Arylation
The Problem: For N-H free pyrazoles, a significant byproduct is observed where the aryl group from the aryl halide has coupled to a nitrogen atom of the pyrazole ring instead of the carbon atom.
Underlying Mechanism: This side reaction arises from the dual nucleophilicity of the deprotonated pyrazole. The pyrazole anion can coordinate to the palladium center through either a carbon or nitrogen atom. If it coordinates through nitrogen, subsequent reductive elimination leads to a C-N bond, effectively a competing Buchwald-Hartwig amination reaction. Studies have shown that the presence of the acidic N-H group on the pyrazole ring can inhibit the desired C-C coupling, potentially by deactivating the catalyst through complexation.[10][11]
Visualizing the Competing Pathways
Caption: Competing pathways for Suzuki C-C coupling vs. side-reaction C-N coupling.
Mitigation Strategies & Protocols
-
N-Protection of the Pyrazole: This is the most straightforward and effective solution.
-
Protocol: N-Boc Protection:
-
Protect the N-H of your pyrazole starting material or boronic acid with a tert-butyloxycarbonyl (Boc) group using Boc₂O and a base like triethylamine or DMAP.
-
Perform the Suzuki coupling on the N-Boc protected substrate.
-
Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
-
Rationale: By blocking the nitrogen atom, you eliminate its nucleophilicity, forcing the reaction to proceed exclusively through the desired C-C coupling pathway.
-
-
Ligand and Condition Tuning: If protection/deprotection is not desirable, careful selection of ligands can favor C-C coupling.
-
Insight: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to promote the reductive elimination step of the C-C coupling cycle.[10] Their steric bulk can disfavor the geometry required for C-N bond formation. In a study on unprotected nitrogen-rich heterocycles, protocols employing SPhos and XPhos provided the highest yields of the C-C coupled product.[11]
-
Troubleshooting Decision Workflow
When faced with a problematic reaction, a systematic approach is key. Use the following workflow to diagnose the issue.
Caption: A decision-making workflow for troubleshooting pyrazole Suzuki couplings.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
- ResearchGate.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia.
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
- ResearchGate.
- ACS Publications.
- ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC).... [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]
- ChemRxiv. Protodeboronation of (Hetero)
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- Taylor, M. K., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate).
- Synfacts. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam.... [Link]
- Organic Chemistry Portal.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for 1-Ethylpyrazole-5-boronic Acid Reactions
Welcome to the technical support guide for 1-Ethylpyrazole-5-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The pyrazole motif is a cornerstone in modern drug discovery, and its successful incorporation via cross-coupling reactions is often pivotal. This guide provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format to address the specific challenges encountered when working with this heteroaryl boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Core Troubleshooting Guide
This section addresses the most common and critical issues faced during the reaction setup, execution, and workup involving this compound.
Question 1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?
Low yield is a multifaceted problem often stemming from an inefficient catalytic cycle. The key is to systematically evaluate the core components of your reaction: the catalyst system, base, solvent, and reaction conditions.
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. Its effectiveness hinges on its ability to efficiently cycle between Pd(0) and Pd(II) oxidation states.
-
Expertise & Experience: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be sluggish or incomplete, stalling the catalytic cycle before it even begins. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) can often resolve this issue by ensuring a sufficient concentration of active catalyst from the start. For heteroaryl boronic acids like this compound, electron-rich, bulky phosphine ligands are often superior. Ligands such as SPhos or XPhos can accelerate the rate-limiting reductive elimination step and stabilize the catalytic intermediates, preventing decomposition.
-
Trustworthiness: A simple diagnostic test is to run a control reaction with a known, reliable coupling partner pair (e.g., 4-bromotoluene and phenylboronic acid) using your catalyst batch. If this reaction also fails, it strongly indicates a problem with the catalyst's activity.
The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.
-
Expertise & Experience: The choice of base can dramatically influence reaction outcomes. For pyrazole boronic acids, a careful balance must be struck. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong or highly nucleophilic base in a protic solvent can accelerate the undesired protodeboronation side reaction. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it possesses sufficient basicity with low nucleophilicity.
-
Data Presentation:
| Base | Common Solvent System | Strength | Typical Use Case & Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene | Strong | Excellent for many heteroaryl couplings; low nucleophilicity minimizes side reactions. |
| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate | A common, cost-effective choice, but can sometimes be less effective for difficult substrates. |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Highly effective due to its high solubility in organic solvents, but can be more expensive. |
| NaOtBu | Toluene, Dioxane | Very Strong | Typically used for C-N couplings (Buchwald-Hartwig) but can be effective for Suzuki if protodeboronation is not an issue. |
The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Expertise & Experience: Polar aprotic solvents are standard. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is a robust starting point, as the water helps dissolve the inorganic base. For substrates prone to protodeboronation, using a strictly anhydrous solvent system like toluene or 2-MeTHF with a highly soluble base (e.g., Cs₂CO₃) can be beneficial. Sterically hindered or electronically deactivated coupling partners often require higher temperatures (100–140 °C) to overcome the activation energy barrier. Microwave irradiation can be a powerful tool to rapidly achieve and maintain these temperatures, often reducing reaction times significantly.
-
Trustworthiness: Ensure all solvents are rigorously degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes prior to use. Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the phosphine ligands and catalyst.
Troubleshooting Workflow for Low Yield
Technical Support Center: Preventing Deboronation of 1-Ethylpyrazole-5-boronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Ethylpyrazole-5-boronic acid. This resource is designed to provide in-depth, field-proven insights into identifying, understanding, and preventing the common yet often misunderstood issue of deboronation. By explaining the causality behind experimental choices, this guide empowers you to develop robust and reproducible protocols.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant problem with this compound?
A1: Deboronation is a chemical process where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] For this compound, this results in the formation of 1-ethylpyrazole as a byproduct. This side reaction is detrimental as it consumes your starting material, reduces the yield of your desired product (e.g., in a Suzuki-Miyaura coupling), and complicates the purification process.[2][3] Heteroaromatic boronic acids, like pyrazoles, are particularly susceptible to this decomposition pathway.[4][5]
Q2: What are the primary mechanisms of deboronation I should be aware of?
A2: There are two main pathways through which deboronation occurs:
-
Protodeboronation: This is the most common pathway, involving the protonolysis of the C-B bond.[1] It can be catalyzed by acids or bases and is highly dependent on the reaction pH.[1][6] For basic heteroaromatic boronic acids, the reaction can be particularly rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[1]
-
Oxidative Deboronation: This pathway involves the oxidation of the C-B bond, often facilitated by reactive oxygen species (ROS) like hydrogen peroxide or superoxide anions, which can be generated by uncoupling of a P450 catalytic cycle or other redox processes.[7][8][9] This leads to the formation of a hydroxylated byproduct (an alcohol or phenol) and boric acid.[8]
Q3: How should I properly store and handle this compound to maximize its stability?
A3: Proper storage and handling are the first line of defense against degradation.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light.[10][11] Avoid exposure to atmospheric moisture and oxygen.
-
Handling: When handling, avoid all personal contact, including inhalation.[12] Use in a well-ventilated area or a fume hood.[11] Always use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere. For reactions, it is best to weigh it out quickly and seal the container immediately.
Troubleshooting Guide: Deboronation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting deboronation when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue: Low yield of the coupled product with significant formation of 1-ethylpyrazole byproduct.
This is the classic symptom of deboronation outcompeting the desired cross-coupling reaction. The key is to adjust conditions to favor the catalytic cycle of the Suzuki coupling over the C-B bond cleavage pathways.
Step 1: Evaluate and Optimize the Base and pH
The Problem: The choice and concentration of the base are critical. High pH environments (typically >10) can significantly accelerate base-catalyzed protodeboronation.[13][14] While a base is necessary for the transmetalation step in the Suzuki reaction, overly strong or concentrated bases promote the undesired side reaction.[2]
The Solution:
-
Switch to a Milder Base: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that provide sufficient basicity for the catalytic cycle while minimizing protodeboronation.[2]
-
Control pH: The rate of protodeboronation is highly pH-dependent.[6] For some basic heteroaromatic boronic acids, the highest rate of decomposition occurs at neutral pH due to zwitterion formation.[1] It is crucial to operate in a pH window that maximizes the rate of cross-coupling relative to deboronation. This is often in the pH 8-10 range for many Suzuki reactions.
| Base | Typical Conditions | Impact on Deboronation | Recommendation |
| NaOH, KOH | 2M aqueous solution | High risk of accelerating protodeboronation[2] | Avoid if deboronation is observed. |
| Na₂CO₃, K₂CO₃ | 2M aqueous solution | Moderate risk. A common starting point. | A viable option, but monitor for byproduct formation. |
| K₃PO₄ | Solid, finely ground | Lower risk. Often suppresses protodeboronation effectively.[2] | Recommended starting point for sensitive substrates. |
| Cs₂CO₃ | Solid | Generally low risk. Often used in challenging couplings. | Excellent choice, though more expensive. |
| Organic Bases (e.g., Et₃N) | Anhydrous conditions | Can be effective, but may require different solvent systems. | Consider for anhydrous reaction setups. |
Step 2: Deoxygenate the Reaction Mixture Rigorously
The Problem: The presence of dissolved oxygen can lead to oxidative deboronation.[8][15] Palladium catalysts, especially in their Pd(0) state, can also react with oxygen to form species that may promote oxidative degradation pathways.
The Solution:
-
Sparging: Before adding the catalyst, thoroughly sparge the solvent and the reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform three freeze-pump-thaw cycles to ensure the complete removal of dissolved gases.
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the experiment.
Step 3: Lower the Reaction Temperature
The Problem: High reaction temperatures accelerate all reaction rates, including the undesired deboronation.[3] Often, the activation energy for deboronation is comparable to or lower than that of the productive coupling, meaning an increase in temperature can disproportionately favor the side reaction.
The Solution:
-
Operate at the Lowest Effective Temperature: Determine the minimum temperature required for the catalytic turnover. With modern, highly active catalyst systems, it is often possible to run Suzuki couplings at much lower temperatures (e.g., 40-80 °C) than traditional methods.[2] This can dramatically slow the rate of deboronation.
Step 4: Use a Highly Active Catalyst System
The Problem: A slow or inefficient catalyst gives the boronic acid more time to decompose before it can participate in the desired transmetalation step.[1]
The Solution:
-
Modern Ligands and Precatalysts: Employ highly active palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos, XPhos, or RuPhos). These systems promote very fast rates of oxidative addition and reductive elimination, causing the productive Suzuki cycle to significantly outpace the decomposition pathway.[2]
Step 5: Consider Using the Boronic Ester Derivative
The Problem: The free boronic acid is often more susceptible to deboronation than its corresponding ester.
The Solution:
-
Use a Pinacol Ester: this compound pinacol ester is a commercially available and more stable alternative.[16] Boronic esters, such as those derived from pinacol or neopentyl glycol, can act as "slow-release" sources of the boronic acid under the reaction conditions.[5][13] This strategy keeps the instantaneous concentration of the more labile free boronic acid low, minimizing its decomposition over the course of the reaction.[1] It is important to note, however, that esterification does not always guarantee greater stability, as the hydrolysis of the ester to the boronic acid can be a key part of the overall deboronation process.[13][17]
Experimental Workflow & Visualization
A logical workflow is critical for efficiently troubleshooting deboronation. The following decision tree illustrates a systematic approach.
Caption: A decision-tree workflow for troubleshooting deboronation.
The core of the issue lies in the competition between the desired catalytic cycle and the undesired deboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. deboronation.
By implementing the strategies outlined in this guide, researchers can effectively suppress the deboronation of this compound, leading to higher yields, easier purifications, and more reliable experimental outcomes.
References
- Protodeboron
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society. [Link]
- Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction.Chemical Research in Toxicology. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society. [Link]
- Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction.PubMed. [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects.RSC Publishing. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.The Journal of Organic Chemistry. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.PubMed. [Link]
- Chemistry Of Boronic Esters.AA Blocks. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
- Development of Organic Transformations Based on Protodeboronation.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- How to Store Boric Acid.Lab Alley. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 16. This compound, pinacol ester | CymitQuimica [cymitquimica.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 1-Ethylpyrazole-5-boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylpyrazole-5-boronic acid and its derivatives. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered in synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I see a significant amount of a byproduct that appears to be just ethylpyrazole. What is happening and how can I purify my desired product?
A1: This is a classic case of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][2] This process is often accelerated by strong bases, the presence of water, and elevated temperatures.[1][3] The pyrazole ring itself can sometimes inhibit the reaction, further favoring this side reaction.[3]
Causality & Solution:
-
Cause: The boronic acid group is being replaced by a proton from the solvent (often water) before it can transmetalate to the palladium catalyst.[1][4]
-
Reaction Optimization: To minimize this, consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH.[1] Running the reaction under anhydrous conditions by using properly dried solvents and reagents can also significantly reduce protodeboronation.[1]
-
Purification Strategy: The primary impurity is now 1-ethylpyrazole, which is more nonpolar than your starting boronic acid and likely has different polarity from your desired coupled product.
-
Column Chromatography: This is the most effective method. The polarity difference between your desired product (containing a new aryl/vinyl group) and 1-ethylpyrazole should allow for good separation on silica gel. Start with a nonpolar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Acid-Base Extraction: If your desired product lacks a basic nitrogen that is accessible, you might exploit the basicity of the pyrazole byproduct. An acidic wash (e.g., dilute HCl) may selectively pull the 1-ethylpyrazole into the aqueous layer, although this is less reliable if your product has similar basicity.
-
Q2: My reaction seems to have worked, but I'm struggling to remove the unreacted this compound from my final product.
A2: Unreacted boronic acid is a common impurity, especially if an excess was used to drive the reaction to completion. Its polar nature, due to the -B(OH)₂ group, makes it behave differently from the desired, typically less polar, product.
Causality & Solution:
-
Cause: The boronic acid is highly polar and can be "sticky" on silica gel, often leading to tailing and co-elution with polar products.
-
Purification Strategies:
-
Basic Wash (Liquid-Liquid Extraction): Boronic acids are acidic and will deprotonate in the presence of a base to form water-soluble boronate salts.[5][6] During your aqueous workup, wash the organic layer containing your product with a mild basic solution (e.g., 1M NaOH or saturated NaHCO₃).[5] This will extract the acidic this compound into the aqueous phase.
-
Sorbitol Extraction: Boronic acids form stable complexes with diols like sorbitol.[7][8] Washing your organic solution with an aqueous solution of sorbitol can effectively pull the boronic acid into the aqueous layer.[8]
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates from nonpolar solvents and can be removed by filtration.[1][8]
-
Column Chromatography with pH Modification: If chromatography is necessary, consider deactivating the silica gel with triethylamine (typically 1% in the eluent) to prevent streaking of the acidic boronic acid.[9]
-
Q3: I'm observing significant homocoupling of my aryl halide and/or the boronic acid. How do I separate these byproducts?
A3: Homocoupling results in symmetrical biaryl compounds (Ar-Ar from the halide or Py-Py from the boronic acid). These byproducts arise from side reactions, often promoted by the presence of oxygen or issues with the catalyst's activity.[1][2]
Causality & Solution:
-
Cause: Oxygen can interfere with the catalytic cycle, leading to catalyst decomposition and promoting homocoupling pathways.[1]
-
Reaction Optimization: Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Purification Strategy:
-
Column Chromatography: This is the primary method. Homocoupled products are often much less polar than the desired cross-coupled product. For example, a biphenyl byproduct will be significantly less polar than a phenyl-ethylpyrazole product. A careful gradient elution on silica gel should provide effective separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be highly effective. The difference in symmetry and polarity between the desired product and the homocoupled byproducts often leads to large differences in solubility in a given solvent system, allowing for selective crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification workflow for a product from a Suzuki coupling with this compound?
A1: A robust, multi-step workflow is recommended. The optimal path depends on the specific properties of your product, but a general decision tree can guide your choice.
Caption: Decision workflow for purification strategy.
This workflow prioritizes a simple, scalable liquid-liquid extraction to remove the most common polar impurities, followed by a decision point between recrystallization (for solids) and chromatography.
Q2: What are the recommended conditions for column chromatography of products derived from this compound?
A2: The choice of stationary and mobile phases is critical.
-
Stationary Phase:
-
Silica Gel: This is the most common choice. However, standard silica gel is acidic and can cause tailing or decomposition of acid-sensitive compounds.
-
Treated Silica: For basic products (common with heterocycles), consider deactivating the silica by preparing a slurry with your eluent containing 1-2% triethylamine.
-
Neutral Alumina: This can be a good alternative to silica for purifying basic compounds, as it avoids the acidic environment.[6]
-
-
Mobile Phase (Eluent):
-
The polarity should be chosen based on TLC analysis. A common starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
For more polar products, dichloromethane/methanol or ethyl acetate/methanol systems can be effective.[5]
-
Solvent Selection Table for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane/Heptane | 0.1 | 69 / 98 | Good for nonpolar compounds and as the initial eluent in a gradient. |
| Dichloromethane | 3.1 | 40 | Good general-purpose solvent, but can be too strong for some separations. |
| Ethyl Acetate | 4.4 | 77 | Excellent, versatile solvent. Often used in combination with hexanes. |
| Acetone | 5.1 | 56 | Can be a good eluent for moderately polar boronic acids and derivatives.[6] |
| Methanol | 5.1 | 65 | Used for highly polar compounds, often as a small percentage in DCM or EtOAc. |
Q3: Are there reliable non-chromatographic purification methods?
A3: Yes. Recrystallization is a powerful and scalable technique if your product is a stable solid.[6]
-
Principle: This technique relies on the difference in solubility of your product and impurities in a specific solvent or solvent mixture at different temperatures. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Choice: Common solvents for recrystallizing pyrazole derivatives include ethanol, toluene, and ethyl acetate.[10][11] Sometimes a two-solvent system (e.g., dissolving in a hot soluble solvent and adding a miscible "anti-solvent" until turbidity appears) is required.[9]
-
Advantage: When successful, recrystallization can provide material of very high purity and is often more cost-effective and faster than chromatography for large-scale work.
Detailed Experimental Protocols
Protocol 1: General Workup and Extractive Purification
This protocol is designed to remove the palladium catalyst, inorganic salts, and unreacted boronic acid after a typical Suzuki-Miyaura reaction.
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove bulk inorganic salts (e.g., K₃PO₄).
-
Boronic Acid Removal: Wash the organic layer with a 1M aqueous solution of NaOH or saturated NaHCO₃ (2 x 20 mL per 100 mL of organic phase). Vigorously shake for 1-2 minutes and separate the layers. This step extracts the acidic this compound into the aqueous layer.[5]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting crude product by ¹H NMR and LC-MS to assess purity before proceeding to chromatography or recrystallization.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of a neutral or mildly basic product.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 5% EtOAc to 10%, 20%, etc.) to elute compounds of increasing polarity. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
This protocol assumes your product is a solid and you have identified a suitable solvent.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. If it does not dissolve, add small portions of additional solvent until a clear solution is obtained at the solvent's boiling point.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Tahir, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2389-2401.
- Kumar, A., et al. (2011). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.
- Bio-Rad Laboratories. (n.d.). Affi-Gel Boronate Gel Instruction Manual. Bio-Rad.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869-4873.
- Li, D., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2274-2284.
- Tahir, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate.
- Kumar, A., et al. (2011). Figure 2: Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate.
- Krasavin, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(4), 1835.
- Gomes, P. A. T. M., & e Silva, A. M. S. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5919.
- Various Authors. (2016). Can I remove boronic acid using Work up process?. ResearchGate.
- Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
- The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube.
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
- Trant, J. F., et al. (2016). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Royal Society of Chemistry.
- J&K Scientific. (n.d.). (1-Ethyl-1H-pyrazol-5-yl)boronic acid | 1095080-54-8. J&K Scientific.
- Kim, J., et al. (2019). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 24(18), 3335.
- Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Various Authors. (2017). Purification of boronic acids?. Reddit.
- Kumar, A., et al. (2011). (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate.
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
- Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5781.
- Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1-Ethylpyrazole-5-boronic acid
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success with nitrogen-containing heteroaryl boronic acids, such as 1-Ethylpyrazole-5-boronic acid, often requires careful optimization. The inherent properties of these substrates—Lewis basic nitrogen atoms and susceptibility to side reactions—can present unique challenges.[1] This document provides in-depth, experience-driven troubleshooting advice to help you navigate these complexities and achieve your synthetic goals.
Part 1: CORE DIRECTIVE - A Logic-Based Troubleshooting Guide
This section is structured to diagnose and solve the most common failures encountered when using this compound in Suzuki couplings.
Issue 1: Low or No Product Yield
A low or nonexistent yield is the most frequent problem. The root cause often lies in one of two competing processes: catalyst deactivation or substrate degradation.
Potential Cause A: Ineffective Catalysis
The palladium catalyst may not be sufficiently active for this specific transformation, or it may be "poisoned" by the pyrazole substrate.
-
Expertise & Experience: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Furthermore, the reductive elimination step to form the final C-C bond can be slow with electron-rich heterocycles. A standard catalyst like Pd(PPh₃)₄ may be ineffective.[3] Modern catalyst systems featuring bulky, electron-rich phosphine ligands are designed to overcome these issues. They accelerate reductive elimination and sterically shield the palladium, reducing inhibition by the substrate.
-
Actionable Solutions:
-
Upgrade Your Catalyst System: Switch from older catalysts to a more robust system. Combine a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand such as SPhos, XPhos, or RuPhos. These Buchwald-type ligands are highly effective for challenging heteroaromatic couplings.[3][4]
-
Consider Precatalysts: For better reproducibility, use well-defined palladium precatalysts (e.g., XPhos Pd G3/G4). These readily generate the active Pd(0) species and can lead to more consistent results.[3][4]
-
Increase Catalyst Loading: As a direct measure, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes compensate for slow turnover or partial deactivation.
-
Potential Cause B: Protodeboronation of the Boronic Acid
This is a critical side reaction where the C-B bond is cleaved and replaced by a hydrogen atom, effectively destroying your starting material.[2] Heteroaryl boronic acids are particularly prone to this pathway, which is accelerated by strong bases and the presence of water.[5][6]
-
Expertise & Experience: The goal is to make the rate of the desired transmetalation step significantly faster than the rate of protodeboronation. This is a kinetic balancing act controlled by your choice of base, solvent, and temperature.
-
Actionable Solutions:
-
Optimize the Base: Strong bases like NaOH in aqueous media can rapidly degrade your boronic acid.[7] Switch to milder or non-nucleophilic bases. Finely powdered K₃PO₄ or K₂CO₃ are excellent choices.[4][8][9] In some cases, fluoride sources like CsF or KF can also be effective while minimizing protodeboronation.[7][10]
-
Control the Water Content: Water is the proton source for this side reaction.[7] While a small amount is often needed to solubilize the base, excess water is detrimental. Use a biphasic solvent system like Toluene/H₂O or Dioxane/H₂O (typically 10:1 ratio) to limit the aqueous phase.
-
Employ Anhydrous Conditions: To rigorously exclude water, use anhydrous solvents (e.g., THF, Dioxane) with a soluble base like KOtBu or by using additives like trimethyl borate, which can promote anhydrous coupling.[1][7]
-
Visualizing the Catalytic Cycle and Key Side Reaction
Caption: The productive Suzuki cycle versus catalyst poisoning and protodeboronation.
Issue 2: Incomplete Conversion (Reaction Stalls)
If you observe both starting materials and product after a prolonged reaction time, your catalyst has likely become deactivated, or the conditions are suboptimal.
-
Expertise & Experience: Catalyst deactivation can manifest as the formation of palladium black (insoluble Pd colloids), which has poor catalytic activity. This is often caused by high temperatures or ligands that fail to stabilize the palladium species throughout the cycle.
-
Actionable Solutions:
-
Visual Inspection: Check for a black precipitate (palladium black). If observed, lower the reaction temperature or switch to a more robust, sterically hindered ligand (e.g., XPhos) that better stabilizes the catalyst.[3]
-
Re-evaluate Base/Solvent: The combination of K₃PO₄ in dioxane or toluene is a powerful, generally applicable system for difficult couplings that often drives reactions to completion.[4][11]
-
Monitor Kinetics: If there's no visible decomposition, the reaction may just be slow. Cautiously increase the temperature in 10°C increments or extend the reaction time, monitoring by TLC or LC-MS to confirm progress.
-
Issue 3: Formation of Homocoupling Byproducts
The formation of Ar-Ar (from your halide) or Ar'-Ar' (from your boronic acid) indicates undesired side reactions.
-
Expertise & Experience: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7][12]
-
Actionable Solutions:
-
Rigorous Degassing: Ensure your solvents and reaction setup are scrupulously deoxygenated. Use a freeze-pump-thaw technique (3 cycles) for best results or, at a minimum, sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[7]
-
Stoichiometry Control: Use a slight excess of the boronic acid (1.1–1.3 equivalents) relative to the limiting aryl halide to favor the cross-coupling pathway.[8]
-
Part 2: SCIENTIFIC INTEGRITY - FAQs and Protocols
This section provides validated starting points and standard procedures to ensure reproducible and reliable experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general set of starting conditions for coupling with this compound? A robust starting point is essential. The following conditions are field-proven for challenging heteroaromatic Suzuki couplings.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Reliable, commercially available Pd(II) and Pd(0) sources.[13] |
| Ligand | SPhos or XPhos (2.2-4.4 mol%) | Bulky, electron-rich ligands that promote reductive elimination and prevent catalyst inhibition.[4][9] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, non-nucleophilic base effective in minimizing protodeboronation.[4][11] |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Excellent solvents for Suzuki reactions, allowing for controlled water content.[4][14] |
| Temperature | 80 - 110 °C | Balances reaction rate against catalyst and substrate stability. |
| Boronic Acid | 1.2 equivalents | A slight excess helps drive the reaction to completion.[8] |
Q2: My boronic acid is a solid, but its purity is questionable. How can I ensure its quality? Boronic acids can degrade on storage, often forming cyclic boroxine anhydrides. While boroxines are often competent in Suzuki reactions, significant degradation to other species can lower your effective stoichiometry.
-
Best Practice: If purity is a concern, consider converting the boronic acid to its more stable pinacol ester derivative using pinacol and a dehydrating agent.[12][15] These esters are often more stable for storage and can be easily purified by chromatography.
Q3: Can I run this reaction without water? Yes. Anhydrous conditions can be very effective at preventing protodeboronation. This requires a base that is soluble in organic solvents, such as potassium tert-butoxide (KOtBu), and rigorously dried solvents.[1][7]
Validated Experimental Protocol
General Procedure for Suzuki Coupling with this compound:
-
Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed Dioxane and Water (10:1 ratio, to make a ~0.1 M solution based on the aryl halide) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.044 equiv).
-
Reaction Initiation: Quickly add the catalyst mixture to the reaction flask against a positive flow of argon.
-
Heating: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Track the reaction's progress by TLC or LC-MS analysis of small aliquots until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: A step-by-step decision tree for diagnosing and fixing failed reactions.
References
- Title: Protodeboronation of (Hetero)
- Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Source: RSC Publishing URL:[Link]
- Title: Protodeboronation of (Hetero)
- Title: Mechanistic studies on the protodeboronation Source: ResearchG
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL:[Link]
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: The Suzuki Reaction Source: Andrew G Myers Research Group URL:[Link]
- Title: A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles Source: Organic Synthesis URL:[Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 1-Ethylpyrazole-5-boronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-Ethylpyrazole-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming challenges related to catalyst deactivation. Our goal is to empower you with the scientific understanding and actionable protocols to ensure the success and reproducibility of your coupling reactions.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns encountered when working with this compound in Suzuki-Miyaura couplings.
Q1: My reaction is sluggish or has stalled completely. What are the most likely causes?
A1: A stalled reaction is a common issue when working with heteroaromatic boronic acids. The primary culprits are typically:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, forming inactive or less active catalyst species.[1]
-
Protodeboronation: The boronic acid can be replaced by a proton from the reaction medium, leading to the formation of 1-ethylpyrazole and a reduction in the effective concentration of your nucleophile.[2] This is often exacerbated by the basic conditions of the reaction.
-
Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or in the presence of oxygen.[3]
Q2: I'm observing a significant amount of 1-ethylpyrazole byproduct. What is this and how can I prevent it?
A2: The formation of 1-ethylpyrazole is a classic sign of protodeboronation.[2] This side reaction is often pH-dependent and can be mitigated by:
-
Careful choice of base: Using a weaker, non-nucleophilic base can sometimes reduce the rate of protodeboronation.
-
Anhydrous conditions: Minimizing water in the reaction can suppress this side reaction.[2]
-
Use of boronic esters: Converting the boronic acid to a more stable pinacol ester can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[4]
Q3: My reaction mixture has turned black. What does this signify and is the reaction salvageable?
A3: A black precipitate is indicative of palladium black formation, which is agglomerated, inactive palladium.[3] This is a form of catalyst deactivation. While it is difficult to salvage a reaction that has completely stalled due to palladium black formation, you can take steps to prevent it in future reactions by:
-
Using stabilizing ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent aggregation.[5]
-
Rigorous degassing: Ensuring your solvents and reagents are free of oxygen is critical.[3]
-
Temperature control: Avoid excessive heating, as this can accelerate catalyst decomposition.
Q4: Are there specific ligands that are recommended for coupling with pyrazole boronic acids?
A4: Yes, the choice of ligand is crucial. For heteroaromatic substrates that can act as catalyst poisons, bulky, electron-rich phosphine ligands are often preferred. Ligands like SPhos, XPhos, and other Buchwald-type biarylphosphine ligands can create a sterically hindered environment around the palladium, which can disfavor coordination of the pyrazole nitrogen and promote the desired catalytic cycle.[5]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Symptom 1: Low or No Product Yield with Significant Starting Material Remaining
This is often the most frustrating outcome. The following workflow will guide you through a logical troubleshooting process.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 1-Ethylpyrazole-5-boronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with heteroaromatic boronic acids, focusing on the nuanced challenges presented by 1-Ethylpyrazole-5-boronic acid. Here, we will dissect the critical role of the base in influencing reaction efficiency, yield, and side-product formation, providing you with actionable troubleshooting strategies and in-depth mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the coupling of this compound?
The base in a Suzuki-Miyaura coupling serves a multifaceted role that goes beyond simple deprotonation. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step with the palladium complex.[1][2][3] For heteroaromatic substrates like this compound, the basicity and nature of the base are especially crucial due to:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of 1-ethylpyrazole and a loss of your starting material.[4] This process is often accelerated under strongly basic aqueous conditions.[5][6] The Lewis basic nitrogen atom in the pyrazole ring can also play a role in promoting this undesired pathway.[7]
-
Catalyst Inhibition: The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[7][8] The choice of base can modulate this interaction.
-
Reaction Kinetics: The strength and solubility of the base directly impact the rate of boronate formation and, consequently, the overall speed of the catalytic cycle.
Q2: I'm observing significant protodeboronation of my this compound. Which bases should I try to minimize this?
High levels of protodeboronation are a common issue with electron-rich or sensitive heteroaryl boronic acids.[4] To mitigate this, consider the following adjustments to your choice of base:
-
Weaker Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9][10]
-
Anhydrous Conditions: Protodeboronation often involves water as a proton source.[6] Employing anhydrous conditions with a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in a non-aqueous solvent (e.g., dioxane, THF, or toluene) can be highly effective.[11][12]
-
Fluoride Sources: Bases like CsF or KF can be particularly effective. The fluoride ion can form a highly nucleophilic trifluoroborate species in situ, which can participate in the catalytic cycle, sometimes under milder conditions that suppress protodeboronation.
Q3: My reaction yield is low, but I don't see much protodeboronation. What other roles could the base be playing?
If protodeboronation is not the primary issue, low yields can often be traced back to other aspects of the reaction influenced by the base:
-
Poor Solubility: If the chosen base is not sufficiently soluble in the reaction medium, it cannot efficiently activate the boronic acid. This leads to a sluggish or incomplete reaction. For instance, K₃PO₄ is often more soluble in organic solvents than K₂CO₃, which can be advantageous.
-
Incorrect Basicity: The pKa of the boronic acid can influence which base is most effective. The base must be strong enough to facilitate boronate formation but not so strong that it promotes unwanted side reactions.[3]
-
Catalyst Deactivation: As mentioned, the pyrazole nitrogen can interact with the palladium catalyst. The base can influence the equilibrium of this interaction. In some cases, a specific base may be better at preventing catalyst poisoning.[7]
Q4: Should I use an inorganic or organic base for my coupling reaction?
For Suzuki-Miyaura couplings, inorganic bases are generally preferred and more commonly used.[9]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF): These are robust, readily available, and have a well-documented history of success in a wide range of Suzuki couplings. They are particularly effective at activating the boronic acid to form the necessary boronate.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are typically not strong enough to efficiently form the boronate species from the boronic acid and are therefore less common in standard Suzuki protocols. They may be considered in specific cases where the substrate is extremely sensitive to stronger inorganic bases, but often alternative strategies are more effective.
Troubleshooting Guide: Base Selection for this compound Coupling
This guide provides a systematic approach to optimizing the base for your specific Suzuki-Miyaura coupling.
| Problem | Potential Cause Related to Base | Troubleshooting Steps & Recommendations |
| Low to No Conversion | 1. Insufficient Basicity: The base is not strong enough to form the active boronate species. 2. Poor Solubility: The base is not soluble in the reaction solvent, leading to a heterogeneous mixture with poor reactivity. | * Action: Screen a range of bases with varying strengths. A good starting point is K₂CO₃, followed by the stronger Cs₂CO₃ or the more soluble K₃PO₄.[9] * Solvent System: Ensure your solvent system is appropriate. For bases like K₂CO₃, an aqueous/organic mixture (e.g., Dioxane/H₂O, Toluene/H₂O) is common.[9] For anhydrous conditions, consider THF or 2-MeTHF with K₃PO₄.[12] |
| Significant Protodeboronation | 1. Base is too Strong/Harsh: Strong hydroxidic bases (NaOH, KOH) in aqueous media can accelerate the C-B bond cleavage.[5] 2. Presence of Protic Solvents: Water or alcohols can act as a proton source for protodeboronation. | * Action: Switch to milder bases. CsF in isopropanol has been shown to be effective in minimizing protodeboronation for heteroaryl boronic acids.[11] K₃PO₄ under anhydrous conditions is another excellent choice.[12] * Protecting Groups: Consider using the pinacol ester of the boronic acid, which can be more resistant to protodeboronation.[13] |
| Formation of Homocoupled Byproducts | Inefficient Transmetalation: If the transmetalation step is slow, side reactions like the homocoupling of the aryl halide can become more prevalent. The base plays a key role in activating the boronic acid for efficient transmetalation. | * Action: Ensure the base is fully dissolved and present in sufficient excess (typically 2-3 equivalents). A switch to a more effective base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the desired transmetalation relative to side reactions.[10] |
| Inconsistent Results/Poor Reproducibility | Base Quality/Hydration: The hydration state of bases like K₃PO₄ can vary between batches, affecting their effective concentration and performance. | * Action: Use a fresh bottle of base or dry the base before use (e.g., by heating under vacuum). Ensure consistent sourcing and storage of your reagents. |
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is a crucial player in the transmetalation step of the catalytic cycle. Its primary role is to activate the boronic acid.
Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the activation of the boronic acid by a base to form the nucleophilic boronate species required for the transmetalation step.
Experimental Protocol: Screening Bases for the Coupling of this compound with 4-Bromoanisole
This protocol provides a general framework for screening different bases to optimize your reaction. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G3)
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, CsF
-
Solvents: 1,4-Dioxane, Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials suitable for heating
Procedure:
-
Preparation of Reaction Vials: In parallel reaction vials, add this compound (1.2 equivalents) and the chosen base (2.0 equivalents).
-
Addition of Coupling Partner and Catalyst: To each vial, add 4-Bromoanisole (1.0 equivalent) and the palladium catalyst (e.g., 2 mol % Pd(PPh₃)₄).
-
Solvent Addition: Add the solvent system. For K₂CO₃ and Cs₂CO₃, a 4:1 mixture of Dioxane:Water is a good starting point. For K₃PO₄ and CsF, use anhydrous Dioxane.
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling an inert gas through the solvent for 10-15 minutes.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting material is consumed.
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and relative yields.
This systematic screening will allow you to identify the optimal base for your specific substrate combination, balancing reactivity with the suppression of unwanted side reactions like protodeboronation.
References
- C. Valente, S. A. G. O. F. M. Cal, B. F. T. Rodrigues, T. L. P. Galvo, G. W. Amarante, F. P. J. T. E. F. G. L.
- A. Amatore, C. C. S. G. d. A. Le, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2005. [Link]
- C. Valente, S. A. G. O. F. M. Cal, B. F. T. Rodrigues, T. L. P. Galvo, G. W. Amarante, F. P. J. T. E. F. G. L.
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
- A. Amatore, C. C. S. G. d. A. Le, "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.," Semantic Scholar, 2005. [Link]
- D. G. J. M. A. G. L. S. D.
- A. B. J. C. G. L. J. N. S. H. S. S. S. Westcott, "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, 2022. [Link]
- A. D. S. D. G. J. P. S. S.
- Wikipedia, "Protodeboron
- A. B. J. C. G. L. J. N. S. H. S. S. S. Westcott, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, 2017. [Link]
- ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate, "Optimization of reaction conditions for the Suzuki-Miyaura coupling," ResearchG
- S. D. P. S. L. Buchwald, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, 2012. [Link]
- Reddit, "How to approach choosing reaction conditions for Suzuki?," Reddit, 2024. [Link]
- CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn, N/A. [Link]
- Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N/A. [Link]
- M. S. S.
- S. L.
- Maureen Reilly, "Masking Boronic Acids for Suzuki Coupling," YouTube, 2011. [Link]
- ChemOrgChem, "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|," YouTube, 2024. [Link]
- G. C. L.-J. J. M. W. D. G. A. Whiting, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. [Link]
- The Organic Chemistry Tutor, "Suzuki cross-coupling reaction," YouTube, 2020. [Link]
- Organic Chemistry Portal, "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions," Organic Chemistry Portal, N/A. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Selection for 1-Ethylpyrazole-5-boronic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 1-Ethylpyrazole-5-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of solvent selection, troubleshoot common issues, and enhance the success of your synthetic endeavors. We provide in-depth, experience-driven answers to frequently encountered challenges, detailed experimental protocols, and visual aids to clarify complex concepts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. Could the solvent be the culprit?
A1: Absolutely. Solvent choice is a critical parameter that dictates the success of Suzuki-Miyaura couplings, especially with heteroaryl boronic acids like this compound.[1][2] The solvent system influences several key aspects of the reaction:
-
Reagent Solubility: Inadequate solubility of the boronic acid, aryl halide, or base can lead to a heterogeneous mixture, slowing down the reaction rate.[3] Efficient stirring is crucial, particularly in biphasic systems, to maximize the interaction between reactants.[1][4]
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium catalyst, stabilizing it and modulating its reactivity.[2][5] Some solvents may even facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species.[6]
-
Transmetalation Rate: The transmetalation step, where the pyrazole group is transferred from boron to palladium, is often rate-limiting and highly dependent on the solvent.[7][8] Polar solvents, especially those containing water, can accelerate this step by facilitating the formation of a more reactive boronate species.[5][7]
If you are experiencing low conversion, a systematic approach to troubleshooting is recommended.
Q2: What is protodeboronation and how can my solvent choice help minimize it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[9] This is particularly problematic for electron-deficient or heteroaryl boronic acids.[1] The presence of water and the choice of base can promote this undesired pathway.[9]
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: While water can be beneficial for the transmetalation step, an excess can lead to protodeboronation.[1] Using anhydrous solvents is a good starting point if this side reaction is significant.
-
Select Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]
-
Employ Boronic Esters: Boronic acid pinacol esters, like this compound pinacol ester, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6][10][11] They are also more soluble in apolar solvents.[10]
Q3: Should I use a protic or aprotic solvent for my reaction?
A3: The choice between a protic and aprotic solvent depends on the specific requirements of your reaction.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, isopropanol) have at least one hydrogen atom connected to an electronegative atom and can form hydrogen bonds.[12][13][14][15] In the context of Suzuki couplings, a mixture of a polar aprotic solvent with a protic solvent like water is very common.[7][16] Water can accelerate the transmetalation step by forming a reactive trihydroxyborate species.[7] However, as mentioned, excess water can lead to protodeboronation.[1]
-
Polar Aprotic Solvents: These solvents (e.g., THF, 1,4-dioxane, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[12][13][14][15] They are excellent at dissolving a wide range of organic compounds.[17] Solvents like 1,4-dioxane and THF are frequently used in Suzuki reactions, often in combination with water to balance solubility and reactivity.[1][16][18][19]
The optimal choice often involves a biphasic mixture, such as dioxane/water or THF/water, to ensure sufficient solubility of both the organic substrates and the inorganic base.[2][18][20]
Solvent Selection Guide
The following table provides a summary of commonly used solvents for Suzuki-Miyaura reactions and their relevant properties.
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Excellent for dissolving organic reagents. Often used with water.[19][21] |
| Toluene | Nonpolar | 2.4 | 111 | Good for reactions requiring higher temperatures.[16] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A versatile solvent, often used in combination with water.[18][22] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Can influence reaction selectivity in some cases.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 153 | High boiling point, good for less reactive substrates.[16] |
| Ethanol/Water | Polar Protic Mixture | Variable | Variable | Can enhance transmetalation but may increase protodeboronation risk.[7] |
Troubleshooting Workflow
If you are encountering issues with your this compound reaction, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for optimizing this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required) to the reaction mixture. Purge with inert gas for another 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solvent Screening
To optimize the solvent system, a parallel screen can be performed.
-
Setup: Arrange a series of reaction vials, each charged with the aryl halide, this compound, base, and catalyst as described in Protocol 1.
-
Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF/H₂O, ACN/H₂O).
-
Reaction and Analysis: Run all reactions under identical temperature and time conditions. Analyze the conversion in each vial by LC-MS or ¹H NMR to identify the optimal solvent system.
Understanding the Catalytic Cycle
The choice of solvent directly impacts multiple steps within the Suzuki-Miyaura catalytic cycle.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
The Transmetalation step is particularly sensitive to the solvent.[7] Polar protic solvents like water can facilitate the formation of a more nucleophilic boronate species ([R-B(OH)₃]⁻), which accelerates the transfer of the pyrazole moiety to the palladium center.[7]
References
- C. A.
- S. D. Newman, et al., "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," National Institutes of Health, 2020. [Online]. Available: [Link]
- Reddit, "How to approach choosing reaction conditions for Suzuki?," r/Chempros, 2024. [Online]. Available: [Link]
- C. Baudoin, et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," Helvetica Chimica Acta, 2021. [Online]. Available: [Link]
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Online]. Available: [Link]
- ResearchGate, "Reagents and conditions: (a) boronic acid or boronic acid pinacol...
- J. C. V. Garcia, et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," National Institutes of Health, 2011. [Online]. Available: [Link]
- N. R. O'Connor, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, 2025. [Online]. Available: [Link]
- T. E. Barder, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie, 2007. [Online]. Available: [Link]
- Wikipedia, "Suzuki reaction," Wikipedia, 2024. [Online]. Available: [Link]
- ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- E. A. Strømsodd, et al., "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures," Dyes and Pigments, 2023. [Online]. Available: [Link]
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023. [Online]. Available: [Link]
- ACS Publications, "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents," ACS Publications, 2014. [Online]. Available: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD., "The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing," NINGBO INNO PHARMCHEM CO.,LTD., 2024. [Online]. Available: [Link]
- G. A. Molander, et al., "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. [Online]. Available: [Link]
- PSIBERG, "Protic vs Aprotic Solvents (with Examples)," PSIBERG, 2022. [Online]. Available: [Link]
- Chemistry Steps, "Polar Protic and Polar Aprotic Solvents," Chemistry Steps, 2024. [Online]. Available: [Link]
- Quora, "What is the difference between polar aprotic solvent and polar protic solvents?," Quora, 2017. [Online]. Available: [Link]
- Chemistry LibreTexts, "Polar Protic and Aprotic Solvents," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
- M. G. Fin, et al., "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," Journal of Solution Chemistry, 2020. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. psiberg.com [psiberg.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. d-nb.info [d-nb.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Ethylpyrazole-5-boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpyrazole-5-boronic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, focusing on the identification and management of impurities. Our approach is grounded in established chemical principles and practical, field-proven experience to ensure the integrity and success of your experimental work.
I. Overview of the Synthesis
The most common and efficient laboratory-scale synthesis of this compound involves the regioselective lithiation of 1-ethylpyrazole, followed by quenching the resulting organolithium species with a trialkyl borate. The subsequent hydrolysis of the borate ester intermediate yields the desired boronic acid.
While this method is generally reliable, the handling of organolithium reagents and the inherent reactivity of the boronic acid functional group can lead to the formation of specific impurities. Understanding the origin of these impurities is the first step toward effective management and purification.
II. Troubleshooting Guide: Impurity Management
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and purification of this compound.
Question 1: My final product shows a significant amount of unreacted 1-ethylpyrazole. What went wrong?
Answer:
The presence of a large amount of starting material, 1-ethylpyrazole, in your crude product typically points to an incomplete or inefficient lithiation step. Several factors could be at play:
-
Insufficient Organolithium Reagent: Ensure you are using a sufficient excess of the organolithium reagent (e.g., n-butyllithium). A common molar ratio is 1.1 to 1.5 equivalents relative to the 1-ethylpyrazole. It is also crucial to accurately titrate your organolithium solution before use, as its concentration can decrease over time.
-
Reaction Temperature: The lithiation of 1-ethylpyrazole is highly temperature-dependent. The reaction should be carried out at low temperatures, typically between -78 °C and -40 °C, to ensure the stability of the lithiated intermediate. Allowing the reaction to warm prematurely can lead to decomposition or side reactions.
-
Purity of Reagents and Solvents: Water and other protic impurities will quench the organolithium reagent. Ensure that your 1-ethylpyrazole, solvents (e.g., THF, diethyl ether), and inert gas atmosphere are scrupulously dry.
-
Addition Rate: A slow, dropwise addition of the organolithium reagent to the solution of 1-ethylpyrazole is recommended to maintain a consistent low temperature and minimize localized heating.
Question 2: I've isolated my product, but NMR analysis suggests the presence of a significant amount of a symmetrical byproduct. What is this and how can I avoid it?
Answer:
The symmetrical byproduct you are likely observing is the homocoupling product of 1-ethylpyrazole. This impurity can arise from the reaction of the lithiated pyrazole with any unreacted halogenated pyrazole precursor if you are starting from a halo-pyrazole. More commonly, it can be a result of oxidative processes during the reaction or workup.
To minimize the formation of this byproduct:
-
Maintain a Strictly Inert Atmosphere: The use of a thoroughly dried reaction vessel and a constant positive pressure of an inert gas (e.g., argon or nitrogen) is critical to prevent oxygen from entering the reaction.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvents prior to use can further minimize the presence of dissolved oxygen.
-
Controlled Quench: Ensure that the quench with the trialkyl borate is performed at a low temperature before allowing the reaction to warm to room temperature.
Question 3: My final product appears to be a mixture of the desired boronic acid and a less polar, broader peak in my NMR spectrum. What could this be?
Answer:
This observation is characteristic of the formation of the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1][2][3][4] Boronic acids are prone to this reversible dehydration, especially upon heating or under vacuum.[5]
-
Identification: Boroxines will have a distinct set of signals in the NMR spectrum, often with broader peaks compared to the sharp signals of the boronic acid. Mass spectrometry can also be used for confirmation, as the boroxine will have a significantly higher molecular weight.
-
Management and Conversion back to Boronic Acid:
-
Hydrolysis: The formation of boroxines is reversible.[2] To convert the boroxine back to the desired boronic acid, you can dissolve the mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with water. Stirring the biphasic mixture for a period can facilitate the hydrolysis.
-
Recrystallization: Recrystallization from a solvent system containing a small amount of water can also favor the formation of the boronic acid.
-
Question 4: After purification, I still see a small but persistent impurity that I suspect is the corresponding phenol (1-ethyl-1H-pyrazol-5-ol). How is this formed and how can I remove it?
Answer:
The formation of 1-ethyl-1H-pyrazol-5-ol is a result of the oxidative degradation of the C-B bond in your product.[6][7][8][9] Boronic acids are susceptible to oxidation, which can be promoted by residual oxidizing agents, air, or even certain metal contaminants.[10]
-
Minimizing Formation:
-
Careful Workup: Avoid the use of strong oxidizing agents during the workup. If an oxidative quench is necessary for other reasons, it should be carefully controlled.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to minimize oxidative degradation over time.
-
-
Purification Strategies:
-
Acid-Base Extraction: The phenolic impurity will have a different pKa than the boronic acid. A carefully controlled acid-base extraction may allow for separation.
-
Chromatography: Reversed-phase chromatography (e.g., C18) is often effective at separating the more polar phenol from the boronic acid.
-
Derivatization: In challenging cases, the boronic acid can be temporarily converted to its pinacol ester, which is generally more stable and easier to purify by standard silica gel chromatography. The pinacol ester can then be hydrolyzed back to the boronic acid.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common laboratory synthesis involves the deprotonation of 1-ethylpyrazole at the 5-position using a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures (-78 to -40 °C). The resulting 1-ethyl-5-lithiopyrazole is then reacted with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate). The subsequent acidic workup hydrolyzes the borate ester to afford this compound.
Q2: What are the most common impurities I should expect?
A2: The most frequently encountered impurities are:
-
Unreacted 1-ethylpyrazole
-
The corresponding boroxine (cyclic anhydride)
-
1-ethyl-1H-pyrazol-5-ol (from oxidative degradation)
-
Homocoupling byproducts of the pyrazole moiety
Q3: How can I best purify my crude this compound?
A3: A multi-step purification strategy is often most effective:
-
Aqueous Workup: A standard aqueous workup with a mild acid wash can help remove some inorganic salts and basic impurities.
-
Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base. This allows for washing with an organic solvent to remove non-acidic impurities. Subsequent acidification will regenerate the pure boronic acid, which can then be extracted into an organic solvent.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol mixtures or toluene) can be a highly effective method for removing many impurities.
-
Chromatography: While boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration on the column, it can be successful with careful selection of the eluent system. Reversed-phase chromatography is often a more reliable option.
Q4: How should I store my purified this compound?
A4: To ensure the long-term stability of your product, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it at a low temperature (e.g., in a refrigerator or freezer) and protected from light to minimize the risk of oxidative degradation and dehydration to the boroxine.
Q5: What analytical techniques are best for assessing the purity of my product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed structural information and is excellent for identifying and quantifying major impurities. ¹¹B NMR is particularly useful for observing the boronic acid and any boroxine or borate ester species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities and confirming the molecular weight of the product and byproducts.
-
HPLC (High-Performance Liquid Chromatography): With a suitable method (e.g., reversed-phase with UV detection), HPLC can provide accurate quantification of purity.[11][12]
IV. Visualizing the Process and Impurity Formation
Synthetic Pathway and Key Impurities
Caption: Synthetic route to this compound and the formation of common impurities.
V. Summary of Common Impurities and Their Characteristics
| Impurity | Chemical Name | Formation Pathway | Key Analytical Signature |
| Unreacted Starting Material | 1-Ethylpyrazole | Incomplete lithiation | Characteristic ¹H and ¹³C NMR signals of the starting material. |
| Boroxine | Tris(1-ethyl-1H-pyrazol-5-yl)boroxine | Dehydration of the boronic acid | Broader NMR signals compared to the boronic acid; higher m/z in MS. |
| Phenolic Byproduct | 1-Ethyl-1H-pyrazol-5-ol | Oxidative degradation of the C-B bond | Distinct aromatic and hydroxyl proton signals in ¹H NMR; characteristic m/z in MS. |
| Homocoupling Product | 5,5'-bis(1-Ethyl-1H-pyrazole) | Oxidative coupling of the lithiated intermediate | Symmetrical structure leading to a simpler NMR spectrum; higher m/z in MS. |
VI. References
-
Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS.
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.
-
Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 989-1017.
-
MDPI. (n.d.). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation.
-
ResearchGate. (n.d.). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study.
-
Semantic Scholar. (n.d.). Formation of boroxine: Its stability and thermodynamic parameters in solution.
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate Interface. Accounts of Chemical Research, 55(10), 1346–1361.
-
ResearchGate. (n.d.). Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite.
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ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
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SciSpace. (2014). Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite.
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Kua, J., et al. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 112(1), 66–74.
-
Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 989-1017.
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ECHEMI. (n.d.). This compound Formula.
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ResearchGate. (n.d.). Reaction pathways for the lithiation.
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Clarke, M. L., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.
-
CymitQuimica. (n.d.). This compound, pinacol ester.
-
Royal Society of Chemistry. (n.d.). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
-
RASAYAN Journal of Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
-
Nature. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study.
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Wiley Online Library. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
-
Royal Society of Chemistry. (n.d.). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.
-
ChemicalBook. (n.d.). This compound.
-
BenchChem. (n.d.). Mass Spectrometry Approaches for (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid Derivatives: A Comparative Guide.
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.
-
BenchChem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
-
ResearchGate. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1346-1361.
-
ResearchGate. (n.d.). Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes.
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Technical Support Center: Enhancing the Stability of 1-Ethylpyrazole-5-boronic Acid in Solution
Introduction: 1-Ethylpyrazole-5-boronic acid is a critical reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in complex molecules. However, researchers frequently encounter challenges with its stability in solution, leading to inconsistent reaction yields and analytical results. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you mitigate degradation and ensure the successful application of this versatile compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing potency. What is the primary cause?
The most common degradation pathway for aryl and heteroaryl boronic acids, including this compound, is protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[1] This process is often accelerated in aqueous, basic, or acidic conditions and leads to the formation of 1-ethylpyrazole, rendering the reagent inactive for its intended cross-coupling reaction.
Q2: What are the tell-tale signs of degradation in my experiment?
Degradation can manifest in several ways:
-
Reduced Reaction Yields: A noticeable drop in the yield of your desired product in reactions like Suzuki-Miyaura coupling is a primary indicator.
-
Inconsistent Analytical Data: When analyzing the reaction mixture or the boronic acid stock solution by HPLC or UPLC-MS, you may observe a decrease in the peak area of the starting boronic acid and the appearance of a new peak corresponding to 1-ethylpyrazole.[2]
-
Baseline Issues in Chromatography: On-column degradation during HPLC analysis can lead to peak tailing or the appearance of artifact peaks.[2]
Q3: What is the optimal pH for solutions containing this compound?
Boronic acid stability is highly pH-dependent.[3][4] Both strongly acidic and strongly basic conditions can accelerate protodeboronation.[1][5] For storage, it is best to maintain a neutral or slightly acidic pH (around 4-6). At high pH, the boronic acid is converted to the more reactive boronate anion, which is particularly susceptible to degradation.[1] Many cross-coupling reactions require a basic medium, which creates a fundamental conflict between reaction conditions and reagent stability. This necessitates careful planning, such as adding the boronic acid late in the reaction setup.
Q4: Can I use protic solvents like methanol, ethanol, or water to prepare my stock solution?
It is strongly discouraged. Protic solvents are proton sources and directly participate in the protodeboronation reaction. For maximum stability, stock solutions should be prepared in high-purity, anhydrous, aprotic solvents such as dioxane, tetrahydrofuran (THF), or acetonitrile.[2] If aqueous conditions are unavoidable for the reaction itself, the boronic acid solution should be prepared fresh and used immediately.
Part 2: Scientific Deep Dive: The Mechanism of Instability
Understanding the chemical mechanism of degradation is crucial for designing effective stabilization strategies. The primary culprit, protodeboronation, can proceed through different pathways depending on the conditions.
The Protodeboronation Pathway
Under aqueous conditions, especially with acid or base catalysis, the C–B bond of the heteroaryl boronic acid is cleaved. The generally accepted mechanism involves the protonation of the aromatic ring, which facilitates the departure of the boron group. High pH conditions generate the anionic boronate species (Ar-B(OH)₃⁻), which is more electron-rich and can be more susceptible to degradation.[1][5]
Caption: The protodeboronation degradation pathway of this compound.
Other Factors Influencing Stability
-
Oxidation: Boronic acids can also be susceptible to oxidation, especially in the presence of reactive oxygen species, converting the boronic acid to a hydroxyl group (phenol equivalent).[6][7][8] While protodeboronation is often the primary concern for heteroaryl boronic acids, oxidation can be a competing pathway.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation. Solutions should be stored at low temperatures.
-
Formation of Anhydrides (Boroxines): In the solid state or in concentrated solutions, boronic acids can dehydrate to form cyclic trimers called boroxines. While this is a reversible process upon addition of water, it can complicate stoichiometry and dissolution.
Part 3: Troubleshooting Guide
This table addresses common experimental problems and provides actionable solutions based on the principles of boronic acid stability.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. Degradation of Boronic Acid Stock: The stock solution was prepared in a protic solvent or stored improperly. 2. Degradation During Reaction: The boronic acid decomposed under the basic reaction conditions before coupling could occur. | 1. Prepare Fresh Solutions: Always prepare stock solutions of the boronic acid in an anhydrous aprotic solvent (e.g., dioxane, THF) immediately before use.[2] 2. Optimize Reagent Addition: Add the boronic acid solution to the reaction mixture last, after the base and catalyst have been added and the mixture has been brought to temperature. This minimizes its exposure time to destabilizing conditions. |
| Inconsistent HPLC/UPLC-MS Results | 1. On-Column Degradation: Residual silanol groups on standard silica-based C18 columns can catalyze hydrolysis during the analysis.[9] 2. Degradation in Sample Vial: The sample, dissolved in a mobile phase containing water/methanol, is degrading in the autosampler. | 1. Use Specialized Columns: Employ columns with low silanol activity or end-capped columns to minimize on-column hydrolysis.[9] Alternatively, use a faster gradient to reduce the analyte's residence time on the column.[2] 2. Analyze Immediately: Prepare analytical samples in an aprotic diluent (like acetonitrile) and analyze them immediately.[2] If a sequence is running, use a cooled autosampler. |
| Difficulty Dissolving the Solid Reagent | 1. Boroxine Formation: The solid may exist partially as the less soluble trimeric boroxine anhydride. | 1. Use Anhydrous Solvents: Dissolve the solid in a small amount of anhydrous aprotic solvent first. Gentle warming may be required. 2. Brief Sonication: Use an ultrasonic bath to aid dissolution. |
Part 4: Validated Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practice for preparing a stock solution of this compound for use in synthesis.
Materials:
-
This compound solid
-
Anhydrous 1,4-Dioxane (or THF) in a Sure/Seal™ bottle
-
Inert gas (Argon or Nitrogen)
-
Dry, clean glassware (oven-dried or flame-dried)
Procedure:
-
Place the required amount of this compound into a dry flask under an inert atmosphere.
-
Using a dry syringe, transfer the desired volume of anhydrous dioxane to the flask to achieve the target concentration (e.g., 0.5 M).
-
Stir the solution under an inert atmosphere until all solid has dissolved.
-
Crucially: Use this solution immediately. Do not store aqueous or alcoholic dilutions. For short-term storage (hours), keep the anhydrous solution tightly sealed under an inert atmosphere at 2-8°C.
Protocol 4.2: Workflow for Assessing Solution Stability
This workflow allows you to quantify the stability of your boronic acid under specific solvent and temperature conditions.
Caption: Experimental workflow for a quantitative stability assessment study.
Analytical Method:
-
Technique: UPLC-MS is recommended for its speed and sensitivity.[2][10]
-
Column: A C18 column with end-capping (e.g., Waters XTerra™ MS C18) is suitable.[9]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid.
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and its protodeboronated product, 1-ethylpyrazole.
References
- Hayes, H. L. D., Wei, R., Assante, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
- Dransfield, P. J., & Taylor, M. S. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 72(16), 6169–6176. [Link]
- Hayes, H. L. D., Wei, R., Assante, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Hayes, H. L. D., Wei, R., Assante, M., et al. (2021). Protodeboronation of (Hetero)
- Hayes, H. L. D., Wei, R., Assante, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The University of Manchester Research Explorer. [Link]
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Kliegel, W., et al. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]
- Leach, A. G., & Lloyd-Jones, G. C. (2019). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Pires, M. M., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3333-3352. [Link]
- Kliem, S., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(40), 8145-8154. [Link]
- M. K. G. N. K. G. (2013).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Structure, Properties, and Preparation of Boronic Acid Derivatives. Chemical Reviews, 114(4), 2679–2770. [Link]
- Das, D., & Roy, D. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 854-871. [Link]
- Reddy, G. S., et al. (2016). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 8(3), 551-558. [Link]
- SK. (2016). Protecting Groups for Boronic Acids.
- Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4991. [Link]
- Fountain, K. J., & DeLoid, G. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, A., Ng, T., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1731-1743. [Link]
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
dealing with poor solubility of 1-Ethylpyrazole-5-boronic acid
Welcome to the technical support center for 1-Ethylpyrazole-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. It is common to encounter challenges with the solubility of heterocyclic boronic acids, and this resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed efficiently and successfully.
Introduction: Understanding the Solubility Challenge
This compound is a valuable reagent in modern organic synthesis, particularly for creating carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling. However, its unique structure presents solubility challenges that can impede reaction kinetics and overall success. The pyrazole core, with its two nitrogen atoms, and the boronic acid moiety can engage in extensive intermolecular hydrogen bonding. This leads to a stable, high-lattice-energy crystal structure that is often difficult to break down with common organic solvents.
Furthermore, like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride, a trimeric boroxine. This dehydration product has a significantly different polarity and solubility profile, which can lead to inconsistent dissolution and reactivity.[1] This guide will equip you with the foundational knowledge and practical protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
The poor solubility of this compound stems from two primary factors:
-
Intermolecular Hydrogen Bonding: The boronic acid's -OH groups and the pyrazole's nitrogen atoms can form a strong hydrogen-bonding network in the solid state. This high lattice energy requires significant energy to overcome, making it sparingly soluble in many common non-polar and moderately polar aprotic solvents.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. These boroxines are more non-polar than the corresponding boronic acid and have different solubility characteristics, often being less soluble in the polar solvent mixtures used for cross-coupling reactions. This equilibrium can complicate dissolution, leading to heterogeneous mixtures.[2][3][4]
Q2: I observe a fine white solid crashing out of my reaction mixture, even after initial dissolution. What is happening?
This is a common observation and is often related to the choice of base and solvent in a Suzuki-Miyaura reaction. The boronic acid is activated by the base to form a more nucleophilic boronate species.[5] If the solubility of this boronate salt is low in your solvent system, it can precipitate. Alternatively, changes in the reaction mixture's polarity as it progresses can also cause the boronic acid or its derivatives to crash out.
Q3: Can I just heat the mixture to dissolve the boronic acid?
Heating can be an effective strategy to increase solubility. However, it should be done with caution. Prolonged heating, especially in the presence of water or protic solvents, can accelerate the decomposition of boronic acids through protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[6] It is generally recommended to heat the mixture gently and for the minimum time required to achieve dissolution, preferably under an inert atmosphere.
Q4: Is there a more soluble alternative to this compound?
Yes. For many applications, using the corresponding This compound, pinacol ester is a highly effective strategy.[7] Boronic esters are generally more stable, less prone to dehydration and boroxine formation, and exhibit significantly better solubility in common organic solvents.[2][3][4] While an extra equivalent of base is often required in the reaction to hydrolyze the ester in situ to the active boronate, the improved handling and solubility often lead to more reproducible and higher-yielding reactions.
Troubleshooting Guide: Strategies for Solubilization
If you are encountering solubility issues with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor solubility.
Estimated Solubility Profile
While precise, experimentally determined solubility data for this compound is not widely published, the following table provides a qualitative guide based on the behavior of analogous heterocyclic boronic acids.[2][3][4]
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Low to Moderate | Solubility is pH-dependent; increases significantly at pH > 9. |
| DMSO | 7.2 | High | Good choice for preparing stock solutions, but can complicate work-up. |
| DMF | 6.4 | High | A common and effective solvent for Suzuki-Miyaura reactions. |
| Methanol / Ethanol | 5.1 / 4.3 | Moderate | Can be used as a co-solvent. May lead to esterification upon heating. |
| Acetonitrile | 5.8 | Low to Moderate | Often used in reactions, may require co-solvents or heating. |
| THF / Dioxane | 4.0 / 4.8 | Low | Commonly used with a water co-solvent to improve solubility. |
| Toluene | 2.4 | Very Low | Generally not suitable for dissolving the free boronic acid. |
| Hexanes | 0.1 | Insoluble | Useful as an anti-solvent for precipitation or for washing non-polar impurities. |
Data compiled from general chemical principles and analogous compound data.[8]
Experimental Protocols
Protocol 1: Standard Solubilization for Suzuki-Miyaura Coupling
This protocol is a starting point for a typical cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents) and your aryl/heteroaryl halide (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture of Dioxane and Water (4:1 v/v) . The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Base Addition: Add a suitable base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents). The presence of water and base will facilitate the formation of the soluble boronate species.
-
Dissolution: Stir the mixture at room temperature. You should observe the solids gradually dissolving. If solubility remains an issue, gently warm the mixture to 40-50 °C for 10-15 minutes.
-
Catalyst Addition: Once the solution is homogeneous or nearly homogeneous, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor for completion.
Protocol 2: Using the Pinacol Ester Derivative
This is the recommended approach for consistent results and simplified handling.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel, add This compound, pinacol ester (1.2 equivalents) and your aryl/heteroaryl halide (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent such as Dioxane, THF, or DMF . A co-solvent like water is still beneficial but may not be as critical for initial dissolution.
-
Base Addition: Add a base that can facilitate both the in-situ hydrolysis of the ester and the Suzuki coupling, such as K₃PO₄ (3.0 equivalents).
-
Dissolution: Stir the mixture at room temperature. The pinacol ester should dissolve readily, forming a homogeneous solution.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction: Heat the reaction to the desired temperature. The first step will be the base-mediated hydrolysis of the pinacol ester to the active boronate, which then participates in the catalytic cycle.
Protocol 3: Solubilization Using Co-Solvents and Sonication
This protocol is useful for preparing stock solutions or for reactions where water is not desired.
Step-by-Step Methodology:
-
Weighing: Weigh the desired amount of this compound into a vial.
-
Initial Solvent: Add a small amount of DMSO (e.g., 10% of the final desired volume) and swirl to wet the solid.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break apart the solid lattice and enhance dissolution.[9]
-
Co-Solvent Addition: While stirring, slowly add the bulk of your desired reaction solvent (e.g., THF, Dioxane).
-
Final Check: If any solid remains, a gentle warming cycle (40 °C) combined with further sonication can be applied.
Mechanistic Insight: Boronic Acid vs. Pinacol Ester
Caption: Comparison of solubilization pathways.
This diagram illustrates why the pinacol ester derivative often provides a more reliable reaction pathway. The free boronic acid (left path, in red) must first overcome its high lattice energy and its equilibrium with the less reactive boroxine before forming the active boronate species. In contrast, the pinacol ester (right path, in blue) readily dissolves in organic solvents, creating a homogeneous solution that allows for clean, base-mediated in-situ hydrolysis to the active boronate, which then enters the catalytic cycle.
References
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. MDPI.
- Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester) - ResearchGate. ResearchGate.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Reddit.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.Journal of Solution Chemistry, vol. 49, pp. 814-824, 2020.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.Pharmaceuticals (Basel), vol. 14, no. 9, p. 869, 2021.
- Masking Boronic Acids for Suzuki Coupling - YouTube. YouTube.
- Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. - SciSpace.Acta Chemica Scandinavica, vol. 10, pp. 12-18, 1956.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. Semantic Scholar.
- In Suzuki coupling can the boronic acid couple with each other? - ResearchGate. ResearchGate.
- 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | C8H13BN2O3 | CID 46739463 - PubChem. PubChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.The Journal of Organic Chemistry, vol. 76, no. 9, pp. 3571-3575, 2011.
- Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.
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- 9. medchemexpress.com [medchemexpress.com]
minimizing homocoupling of 1-Ethylpyrazole-5-boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Understanding the Challenge: The Unwanted Dimer
In the pursuit of complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, the formation of undesired homocoupled byproducts—symmetrical dimers of the boronic acid starting material—can significantly reduce the yield of the target molecule and introduce purification challenges. This guide provides an in-depth analysis of the causes of homocoupling, specifically for heteroaryl substrates like 1-Ethylpyrazole-5-boronic acid, and offers robust troubleshooting and preventative strategies.
The primary culprit behind homocoupling is the presence of Palladium(II) species, which can arise from two main pathways.[1][2][3] Understanding these pathways is the first step toward rationally designing experiments to suppress them.
-
Oxygen-Mediated Pathway: Dissolved molecular oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][4][5]
-
Pd(II) Precatalyst Pathway: When using common Pd(II) salts like Pd(OAc)₂ or PdCl₂ as catalyst precursors, they can react directly with the boronic acid to form the homocoupled dimer.[2] This process also serves to reduce the Pd(II) to the catalytically active Pd(0), but it comes at the cost of consuming valuable starting material.
Below is a diagram illustrating the desired catalytic cycle versus the competing homocoupling side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki-Miyaura couplings with this compound.
Q1: My primary byproduct is the homocoupled dimer, 1,1'-diethyl-1H,1'H-5,5'-bipyrazole. What is the most likely cause?
A1: The most common cause is the presence of dissolved oxygen in your reaction mixture.[5][6] Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which is a direct promoter of homocoupling.[1][3]
-
Immediate Action: Review your degassing procedure. Simply bubbling an inert gas through the solvent for a few minutes is often insufficient. For consistent results, a subsurface sparge with argon or nitrogen for at least 30 minutes is recommended.[3][6] For maximum oxygen removal, especially for sensitive or large-scale reactions, the freeze-pump-thaw technique is the gold standard.[3][7][8]
-
Causality: By rigorously removing oxygen, you prevent the primary pathway for the unintended oxidation of your active Pd(0) catalyst, thereby starving the main homocoupling cycle.
Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂ and see significant homocoupling at the start of the reaction. How can I fix this?
A2: This is a classic issue where the Pd(II) precatalyst reacts directly with your boronic acid before the main catalytic cycle is established.[1][2]
-
Solution 1: Switch to a Pd(0) Source. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this initial homocoupling phase. These catalysts can directly enter the catalytic cycle via oxidative addition with the aryl halide, competing more effectively with the homocoupling pathway.
-
Solution 2: Use a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to rapidly reduce the Pd(II) precatalyst to the active Pd(0) state in situ, minimizing its opportunity to engage in homocoupling.[6][9]
-
Solution 3: Procedural Modification. Pre-heating the mixture of the aryl halide, base, catalyst, and ligand for a short period (e.g., 10 minutes) before adding the this compound can be effective.[5] This allows the active Pd(0) species to form and undergo oxidative addition with the aryl halide first.
Q3: Can my choice of ligand influence the rate of homocoupling?
A3: Absolutely. The ligand plays a critical role in modulating the reactivity of the palladium center.[10][11]
-
Expert Insight: For heteroaryl boronic acids, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, or RuPhos (Buchwald-type ligands) are particularly effective.[1][12][13][14]
-
Causality: The steric bulk of these ligands creates a crowded environment around the palladium atom. This steric hindrance disfavors the formation of the palladium-boronic acid intermediates required for homocoupling. Simultaneously, their electron-donating properties accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle, further outcompeting the side reaction.[11]
Q4: How do the base and solvent system affect the formation of the homocoupled byproduct?
A4: The base and solvent are not merely reaction media; they are critical parameters that influence reaction kinetics and selectivity.
-
Base Selection: While strong bases are needed to activate the boronic acid for transmetalation, an overly aggressive base can sometimes promote side reactions. For many heteroaryl couplings, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ provide a good balance.[1] Cs₂CO₃ is also a highly effective but more expensive option.[14]
-
Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred.[1] While the addition of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling and another common side reaction, protodeboronation (cleavage of the C-B bond).[1][15] It is a matter of finding the optimal ratio for your specific substrate combination, often starting with a ratio like 10:1 organic solvent to water.
Q5: I've optimized my conditions but still see a small amount of homocoupling. Are there any other procedural tricks to minimize it further?
A5: Yes, fine-tuning the stoichiometry and addition method can provide that extra degree of control.
-
Slow Addition: Instead of adding the this compound all at once, add it as a solution via syringe pump over a period of time (e.g., 1-2 hours).[1][16] This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.
-
Stoichiometry: Use a slight excess of the aryl halide partner (e.g., 1.05-1.1 equivalents). This helps ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[1]
Proactive Strategies & Best Practices
The best way to troubleshoot homocoupling is to prevent it from the start. The following workflow provides a logical sequence for setting up a robust Suzuki-Miyaura reaction.
Parameter Optimization Summary
The following table provides a quick-reference guide for optimizing reaction parameters to disfavor homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strict exclusion of Oxygen (Ar or N₂) | Prevents oxidation of Pd(0) to the homocoupling-promoting Pd(II) species.[1][6] |
| Pd Source | Use Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Avoids direct reaction of Pd(II) precatalysts with the boronic acid.[2][14] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Sterically hinders homocoupling intermediates and accelerates the desired cycle.[1][12] |
| Base | Moderately strong (e.g., K₃PO₄, K₂CO₃) | Sufficient for activation without promoting excessive side reactions. |
| Solvent | Anhydrous aprotic (Dioxane, Toluene) | Minimizes protodeboronation and can suppress homocoupling.[1][15] |
| Temperature | Lowest effective temperature | Side reactions often have a higher activation energy than the desired coupling.[1] |
| Addition Mode | Slow addition of boronic acid | Keeps instantaneous concentration low, disfavoring the bimolecular side reaction.[1][16] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvent (Subsurface Sparge)
-
Assemble a Schlenk flask equipped with a stir bar and sealed with a rubber septum.
-
Add the required volume of anhydrous solvent (e.g., 1,4-dioxane) to the flask.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes while stirring.[3][6]
-
Remove the outlet and then the inlet needle and store the solvent under a positive pressure of inert gas.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and ligand (e.g., SPhos, 0.04 equiv.).
-
Seal the flask with a septum, and cycle between vacuum and backfilling with Argon three times.
-
Add the degassed solvent (from Protocol 1) via syringe under a positive flow of Argon.
-
Perform a subsurface sparge of the entire reaction mixture with Argon for another 15-20 minutes.[3]
-
Under a positive flow of Argon, quickly add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.
Quantification of Homocoupling Byproduct
Accurate quantification of the desired product versus the homocoupled dimer is essential for reaction optimization.
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[17][18]
-
Procedure:
-
Prepare a standard calibration curve for both your desired product and an authentic sample of the homocoupled dimer (1,1'-diethyl-1H,1'H-5,5'-bipyrazole), if available.
-
Develop a chromatographic method that provides baseline separation of the starting materials, desired product, and the homocoupled byproduct. A reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol (often with 0.1% formic acid or TFA) is a common starting point.
-
At various time points, quench a small aliquot of the reaction mixture, dilute it with a suitable solvent, and inject it into the HPLC or LC-MS system.
-
Calculate the concentration of each species against the calibration curve to determine the reaction profile and the percentage of homocoupling.
-
References
- C. L. R. C. da Silva, F. C. C. de Oliveira, P. H. C. Camargo, F. H. Quina, G. B. Ferreira, M. G.
- F. H.
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. [Link]
- Multiple Authors, How to prevent metal catalysed homocoupling reaction of boronic acids?
- T. J. A. Graham, B. M. L. Korzec, A. T. Post, A. M. Spokoyny, Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene, The Journal of Organic Chemistry, 2019. [Link]
- W. D. Miller, J. A. Selekman, D. T. Coffin, T. J. Caggiano, Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395, Organic Process Research & Development, 2007. [Link]
- K. Billingsley, S. L.
- Multiple Authors, How to purify boronic acids/boronate esters?
- Multiple Authors, Purification of boronic acids?, Reddit, 2017. [Link]
- Multiple Authors, How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?, Chemistry Stack Exchange, 2024. [Link]
- W. D. Miller, J. A. Selekman, D. T. Coffin, T. J. Caggiano, Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- A. O. King, N. Yasuda, Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals, in Organometallics in Process Chemistry, 2011.
- Multiple Authors, Degassing solvents for Suzuki reactions, Reddit, 2023. [Link]
- Dr. Aman Bajpai, How to do Degassing in Lab?, YouTube, 2022. [Link]
- W. D. Miller, J. A. Selekman, D. T. Coffin, T. J.
- Wikipedia Contributors, Suzuki reaction, Wikipedia, 2023. [Link]
- A. K. Gupta, A. K.
- Multiple Authors, What is the proper way to set up a suzuki coupling?, Reddit, 2020. [Link]
- J. Bode, How To: Degas Solvents, University of Rochester Department of Chemistry. [Link]
- Multiple Authors, Purification of alkyl Bpin/other alkyl boronic esters, Reddit, 2024. [Link]
- Chemistry LibreTexts, Suzuki-Miyaura Coupling, 2024. [Link]
- T. J. A. Graham, B. M. L. Korzec, A. T. Post, A. M.
- Hovione, Small Molecule Development Analytical Methods for Faster Time to Market, 2022. [Link]
- C. M. Larionova, et al., Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles, The Royal Society of Chemistry, 2019. [Link]
- M. T.
- H. I. Pérez-Maceda, et al.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. How To [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. ub.edu [ub.edu]
- 18. mdpi.com [mdpi.com]
impact of temperature on 1-Ethylpyrazole-5-boronic acid reaction kinetics
Technical Support Center: 1-Ethylpyrazole-5-boronic Acid
Introduction: Navigating the Thermal Landscape of this compound
Welcome to the technical support guide for this compound. As a substituted heteroaryl boronic acid, this reagent is a powerful building block in modern synthetic chemistry, particularly for constructing complex molecules in pharmaceutical and materials science research.[1] However, its reactivity, like that of many heteroaryl boronic acids, is acutely sensitive to reaction parameters, with temperature being a critical variable that governs the delicate balance between successful cross-coupling and undesired side reactions.
This guide is structured as a series of troubleshooting questions and FAQs designed to address the specific challenges you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes. Our focus is on the causality behind experimental choices, particularly how thermal energy influences the kinetics of both productive and deleterious pathways.
Troubleshooting Guide: A-Q&A Approach
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the first temperature-related parameters I should investigate?
Answer: When a Suzuki-Miyaura coupling reaction fails or provides a low yield, it's crucial to assess the interplay between your reaction's components and the thermal energy supplied.[2] For a heteroaryl boronic acid like this compound, temperature is a double-edged sword.
Initial Diagnostic Steps:
-
Confirm Baseline Reactivity: Before aggressively increasing temperature, ensure your fundamental reaction conditions are sound. This includes verifying the activity of your palladium catalyst and ligand, using a sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃), and ensuring your solvents are rigorously degassed to prevent catalyst decomposition and boronic acid homocoupling.[2][3]
-
Evaluate the Activation Barrier: Many cross-coupling reactions, especially those with sterically hindered partners, require a significant thermal push to overcome the activation energy.[3] If you are running the reaction at a moderate temperature (e.g., 60 °C) and seeing little to no product, a careful, incremental increase in temperature is a logical next step.[4]
-
Monitor for Thermal Decomposition: The primary risk with increasing heat is the thermal decomposition of the boronic acid itself, a common issue with heteroaryl boronic acids.[4][5] This often manifests as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][6] Monitor your reaction by LC-MS to see if you are consuming starting material and generating the protodeboronated pyrazole byproduct instead of your desired product.
A typical starting temperature range for Suzuki reactions involving this type of substrate is 80–110 °C.[2] If you are operating below this range, there may be insufficient energy for the catalytic cycle to proceed efficiently. Conversely, if you are already at the high end, reagent decomposition may be the primary issue.
Q2: I am observing a significant amount of 1-ethylpyrazole byproduct, indicating protodeboronation. How does temperature exacerbate this, and what are the mitigation strategies?
Answer: This is one of the most common failure modes for reactions involving electron-rich or sensitive heteroaryl boronic acids. Protodeboronation is the hydrolytic cleavage of the carbon-boron bond and is known to be accelerated by heat, base, and the presence of a palladium catalyst.[5][7]
Causality: The mechanism of protodeboronation is often base-mediated and involves the formation of a boronate species that is susceptible to protonolysis.[6] Elevated temperatures increase the rate of all reactions, including this undesired pathway. For many unstable boronic acids, the rate of decomposition can become competitive with, or even outpace, the rate of the desired cross-coupling, leading to low yields.[5]
Mitigation Strategies:
-
Temperature Optimization: Do not assume hotter is better. The optimal temperature is one that is high enough to drive the Suzuki coupling forward at a reasonable rate but low enough to minimize the rate of protodeboronation. See the experimental protocol below for a systematic approach to finding this balance.
-
Use of Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water is a reactant in protodeboronation.[6] For particularly sensitive substrates, switching to strictly anhydrous solvents (e.g., anhydrous dioxane, toluene) and bases can significantly suppress this side reaction.[3]
-
Slow-Release Strategies: A highly effective modern approach is to use a more stable precursor that slowly releases the boronic acid into the reaction mixture in situ. This keeps the instantaneous concentration of the unstable boronic acid low, favoring its reaction with the catalyst over decomposition. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose. The rate of release from a MIDA boronate can itself be tuned by temperature, offering another layer of control.[5]
Visualizing the Kinetic Competition
The diagram below illustrates the critical choice the boronic acid faces in the reaction flask. Elevated temperature accelerates both pathways, but often has a more pronounced effect on the undesired decomposition.
Caption: Competing reaction pathways for this compound.
Q3: My reaction starts but appears to stall before completion. Could temperature be the issue?
Answer: Yes, a stalling reaction can often be traced back to temperature-related issues, primarily concerning catalyst stability.
-
Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable. If the temperature is too high for the chosen ligand, the catalyst can decompose into inactive palladium black, effectively halting the catalytic cycle.[2][3] If you observe your reaction mixture turning from a homogeneous solution to one with black precipitates, catalyst death is a likely culprit.
-
Insufficient Thermal Energy: Conversely, if the temperature is too low, the reaction may simply be proceeding at an extremely slow rate.[3] A gentle increase in temperature (e.g., in 10 °C increments) while monitoring by TLC or LC-MS can often restart a stalled reaction.
Troubleshooting Workflow:
The following flowchart provides a decision-making process for troubleshooting a low-yielding reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q: What is the general thermal stability of this compound? While specific kinetic data for the decomposition of this compound is not readily available in the literature, heteroaryl boronic acids as a class are known to be less stable than their aryl counterparts.[5] Hazardous decomposition is not typically an issue under normal storage conditions, but thermal decomposition can occur at elevated reaction temperatures, leading to the release of irritating vapors.[8][9] It is always recommended to handle the material in a well-ventilated fume hood.
Q: How do solvent choice and reaction temperature interact? The boiling point of your solvent dictates the maximum accessible temperature for your reaction at atmospheric pressure.
-
Dioxane/Water (e.g., 10:1): A very common system, allowing temperatures up to ~100 °C.[2][4]
-
Toluene: Allows for higher temperatures (~110 °C) and can be used under anhydrous conditions.[3]
-
Xylenes: For particularly stubborn couplings, xylenes can be used to reach even higher temperatures (~140 °C), but this significantly increases the risk of protodeboronation for a sensitive substrate like this compound.[3]
Q: Can microwave irradiation be used? Yes, microwave heating is a powerful tool for rapidly reaching and maintaining a target temperature.[3] It can often shorten reaction times dramatically. However, due to the rapid heating, it is crucial to have already established a safe and effective thermal window using conventional heating to avoid rapid decomposition of the boronic acid.
Data Summary and Experimental Protocol
Table 1: Impact of Temperature on Key Reaction Parameters
| Parameter | Low Temperature (e.g., 60-70 °C) | Optimal Temperature (e.g., 80-100 °C) | High Temperature (e.g., >110 °C) |
| Reaction Rate | Very slow; may appear stalled. | Moderate to fast; efficient conversion. | Very fast, but may not improve yield. |
| Product Yield | Low, due to slow conversion. | Potentially high; optimal balance. | Often decreases due to side reactions. |
| Protodeboronation | Minimal. | Present, but manageable. | Significant; can become the major pathway.[4] |
| Catalyst Stability | Generally stable. | Dependent on ligand choice. | Increased risk of decomposition.[3] |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a parallel experiment to determine the optimal reaction temperature for the coupling of this compound with a generic aryl bromide.
Objective: To identify the temperature that provides the highest yield of the desired product while minimizing the formation of the 1-ethylpyrazole byproduct.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (8 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture), degassed
-
Reaction vials with stir bars
-
Heating blocks or oil baths set to 80 °C, 90 °C, 100 °C, and 110 °C
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Aryl Bromide, Pd₂(dba)₃, and SPhos in the degassed dioxane/water mixture.
-
Aliquotting: To each of four labeled reaction vials, add the K₃PO₄ (solid) and this compound (solid).
-
Reaction Initiation: Add the appropriate volume of the stock solution to each vial, ensuring all reactions have the same final concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Heating: Seal the vials and place one in each of the pre-heated blocks (80, 90, 100, 110 °C). Ensure vigorous stirring.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS. Quantify the relative peak areas of the starting aryl bromide, the desired product, and the 1-ethylpyrazole byproduct.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). The optimal temperature is the one that gives the highest ratio of product to byproduct at the point of full consumption of the limiting reagent. If significant protodeboronation is observed at all temperatures, consider switching to anhydrous conditions as your next experiment.
References
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
- Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ECHEMI. (n.d.). This compound Formula.
- Yuan, Z., et al. (2023).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 1H-Pyrazole-3-boronic acid pinacol ester.
- CymitQuimica. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.fr [fishersci.fr]
Technical Support Center: 1-Ethylpyrazole-5-boronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Ethylpyrazole-5-boronic acid. This resource is designed to provide practical, field-proven insights into the work-up and troubleshooting of reactions involving this versatile building block, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and optimize your synthetic outcomes.
Section 1: Core Principles of Work-up for Boronic Acid Reactions
Before diving into specific problems, it's crucial to understand the fundamental goals of a reaction work-up involving boronic acids. The primary objective is to isolate the desired product in high purity by systematically removing specific categories of impurities:
-
Palladium Catalyst Residues: The palladium source and its ligands must be removed. Inefficient removal can lead to product discoloration and interference in downstream applications.
-
Inorganic Salts: The base (e.g., K₂CO₃, K₃PO₄) and any salts formed during the reaction are typically water-soluble and removed with aqueous washes.
-
Unreacted Starting Materials: This includes the unreacted aryl halide and, most importantly, the excess this compound.
-
Boronic Acid-Related Byproducts: This is a critical and often challenging category. It includes boroxines (anhydride trimers of the boronic acid) and products of side reactions like protodeboronation and homocoupling.
A well-designed work-up procedure targets each of these impurity classes sequentially.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the work-up and execution of reactions with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction resulted in a low yield or failed entirely. What are the first things I should investigate?
A low or zero yield is a common issue that can almost always be traced back to a few key parameters. Systematically verifying these points is the most efficient path to a solution.
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) to ensure catalytic competency.[1]
-
Oxygen Contamination: Oxygen is detrimental. It can lead to the oxidative homocoupling of your boronic acid and cause the decomposition of the palladium catalyst, often visible as the formation of palladium black.[1][2] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere like argon or nitrogen from start to finish.[1][3]
-
Reagent Stability: Boronic acids can degrade over time, especially if exposed to moisture and air.[2] this compound is susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[1] Assess the purity of your boronic acid before use.
-
Base and Solvent System: The choice of base and solvent is interdependent and critical.[1] The base must be strong enough to facilitate the transmetalation step but not so harsh that it causes degradation of your starting materials or product.[1][4] For biphasic reactions (e.g., Dioxane/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Q2: My crude product is contaminated with a significant amount of ethylpyrazole. What is causing this and how can I prevent it?
This is a classic sign of protodeboronation , a major side reaction for many heterocyclic boronic acids.[1][5]
-
The Cause: Protodeboronation is the cleavage of the carbon-boron bond, with the proton typically coming from water in the reaction mixture. This process is often accelerated by strong bases and high temperatures.[2] Electron-rich heterocyclic boronic acids are particularly prone to this side reaction.[1]
-
The Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Switch to Anhydrous Conditions: Since water is the proton source, moving to a completely anhydrous solvent and base system can significantly suppress protodeboronation.[1]
-
Use a More Stable Boron Reagent: The most robust solution is often to use a more stable derivative of the boronic acid.[2] Consider using This compound pinacol ester or preparing a potassium trifluoroborate salt. These reagents are more resistant to premature degradation and slowly release the active boronic acid under the reaction conditions.[1]
-
Q3: I am struggling to remove unreacted this compound and its byproducts from my crude product. Standard water washes are ineffective.
This is a frequent challenge because boronic acids and their corresponding boroxines can have moderate organic solubility. A targeted acid-base extraction is the most effective technique.
-
The Principle: Boronic acids are weakly acidic. By washing the organic solution of your crude product with a strong aqueous base (e.g., 1-2 M NaOH), you can deprotonate the boronic acid to form a water-soluble boronate salt. This salt will partition into the aqueous layer, effectively separating it from your neutral organic product.[6]
-
The Protocol: A detailed, step-by-step procedure for this extraction is provided in Protocol 2 .
-
Alternative for Stubborn Cases: For complete removal, boronic acids can be converted into volatile methyl esters. This is achieved by adding methanol and a few drops of glacial acetic acid to the crude product and evaporating the solvent on a rotary evaporator. Repeating this process three times can effectively remove residual boron species.[6]
-
Chromatography Considerations: If column chromatography is necessary, be aware that pyrazole-containing compounds can be polar and may streak. A solvent system like Dichloromethane/Methanol (e.g., 10:1 to 5:1 ratio) may provide better separation than standard Hexane/Ethyl Acetate systems.[6]
Q4: My reaction mixture turned black, and I see a fine precipitate. Is my reaction salvageable?
The formation of a black precipitate is almost certainly "palladium black," which is finely divided, agglomerated Pd(0) metal.[1] This indicates that your catalyst has fallen out of the catalytic cycle and is no longer active.
-
The Cause: Catalyst decomposition is typically caused by exposure to oxygen, excessive heat, or the use of ligands that are not robust enough for the reaction conditions.[1]
-
The Impact: Once the catalyst has precipitated, the reaction will stop. If this happens early, the conversion will be low.
-
The Solutions:
-
Prevention is Key: The best approach is prevention through rigorous degassing of solvents and maintaining a strict inert atmosphere.[1][3]
-
Use Modern Catalysts: Employing advanced, air-stable precatalysts (e.g., XPhos Pd G3) with bulky, electron-rich biarylphosphine ligands can significantly enhance catalyst stability and longevity in the reaction mixture.[1]
-
Section 3: Standardized Experimental Protocols
Here we provide step-by-step methodologies for the key work-up and purification procedures discussed.
Protocol 1: Standard Aqueous Work-up
This protocol is suitable for reactions where boronic acid impurities are minimal or easily separable by chromatography.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove it from the heat source and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the reaction solvent is typical.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with water to remove the bulk of the inorganic base and salts. Repeat the wash if necessary.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove residual water from the organic layer.[7]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude material by flash column chromatography or recrystallization.[1]
Protocol 2: Basic Extraction for Boronic Acid Removal
Use this protocol when significant boronic acid or boroxine impurities are present.
-
Cool & Dilute: Follow steps 1 and 2 from Protocol 1.
-
Basic Wash: In a separatory funnel, wash the organic layer with 1 M aqueous NaOH.[6] Allow the layers to separate fully. Drain and collect the aqueous layer.
-
Expert Tip: It is good practice to perform this basic wash twice to ensure complete removal of the acidic boronic acid.
-
-
Neutralization Wash: Wash the organic layer with water or brine to remove any residual NaOH.
-
Drying & Concentration: Proceed with steps 5 and 6 from Protocol 1. The resulting crude product should be significantly depleted of boronic acid impurities.
Section 4: Data & Workflow Visualizations
Table 1: Troubleshooting Summary for this compound Reactions
| Problem Observed | Potential Cause(s) | Recommended Solution(s) | Citations |
| Low or No Yield | Inactive catalyst; Oxygen contamination; Poor reagent quality; Suboptimal base/solvent. | Use fresh/robust catalyst; Rigorously degas solvents; Verify boronic acid purity; Screen alternative bases and solvents. | [1][2][3] |
| Protodeboronation | Strong base; Excess water; High temperature. | Use milder base (K₂CO₃, KF); Employ anhydrous conditions; Use a pinacol ester or trifluoroborate salt. | [1][2][5] |
| Homocoupling Product | Oxygen in the reaction vessel. | Ensure proper degassing of solvents and maintain a positive pressure of inert gas (Ar, N₂). | [1][2] |
| Boronic Acid in Product | Incomplete reaction; Ineffective aqueous wash. | Drive reaction to completion; Perform a basic wash with 1 M NaOH (Protocol 2) to extract the acidic boronic acid. | [6] |
| Catalyst Decomposition | Oxygen contamination; High temperature; Unstable ligand. | Improve inert atmosphere technique; Use modern, air-stable precatalysts with robust ligands. | [1] |
Diagrams
Caption: General experimental workflow for reaction work-up.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Al-Masum, M., & Al-Ahmari, A. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 13(5), 6138–6149.
- Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. (While the specific search result is not a direct protocol, it discusses principles relevant to complex syntheses). A relevant discussion on boronic acid issues can be found in: Yan, J., & Wang, B. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(10), 12355–12373.
- Various Authors. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate.
- Anderson, J. C., Horsfall, L., & El-Kattass, A. (2011). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 52(44), 5757-5759.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (2022). Google Patents.
- Chemistry Stack Exchange. (2024, June 24). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(21), 6956–6965.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for 1-Ethylpyrazole-5-boronic Acid Reactions
Welcome to the technical support guide for monitoring reactions involving 1-Ethylpyrazole-5-boronic acid. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical monitoring is critical for optimizing reaction conditions, ensuring batch-to-batch consistency, and maximizing yield.[1][2]
This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. We will move from high-level method selection to in-depth troubleshooting for specific analytical techniques, grounding our advice in established scientific principles.
Section 1: Frequently Asked Questions - Choosing Your Analytical Approach
This section addresses the initial, high-level decisions researchers face when setting up a monitoring protocol for reactions like the Suzuki-Miyaura coupling of this compound.
Q1: What is the best analytical technique to monitor my reaction in real-time?
Answer: The choice depends on your specific experimental goals, available equipment, and the complexity of your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. It excels at separating complex mixtures, allowing you to simultaneously quantify the starting material (this compound), your coupling partner (e.g., an aryl halide), the desired product, and any major byproducts.[1][3] It is the preferred method for most quantitative kinetic analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a powerful, non-invasive method for reaction monitoring, often requiring minimal sample preparation.[4] If your starting material and product have unique, well-resolved signals (e.g., using ¹H, ¹⁹F, or ¹¹B NMR), you can directly analyze reaction aliquots in a deuterated solvent to determine the relative ratios of components.[4][5] This is excellent for understanding reaction kinetics without the need for calibration curves.
-
Gas Chromatography (GC): Direct GC analysis of boronic acids is generally unsuitable due to their low volatility and thermal instability.[6][7] However, GC-MS can be a viable option if the reactants and products are volatile or can be reliably derivatized to increase their volatility.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the separation power of HPLC with the definitive identification capabilities of mass spectrometry. It is invaluable for identifying unknown impurities and confirming the mass of your product.[9] The characteristic isotopic signature of boron can also aid in identifying boron-containing species.[10][11]
Q2: My this compound is a pinacol ester. Does this change my analytical approach?
Answer: Yes, significantly. Boronic acid pinacol esters are often used in synthesis because they are more stable and easier to handle than the corresponding free boronic acids.[12] However, they are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions.[6][13]
Your analytical strategy must be designed to minimize this on-column hydrolysis, which can give a false impression of the reaction's progress. Key considerations include:
-
Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile or THF immediately before injection.[6][14]
-
Column Choice: Use an HPLC column with low silanol activity. Residual silanols on the silica surface can catalyze hydrolysis.[13][14] Columns like the Waters XTerra™ MS C18 are specifically designed to minimize these secondary interactions.[13]
-
Mobile Phase pH: In some cases, a high pH mobile phase (e.g., pH 12) can stabilize the boronate ester, but this may compromise the retention of the more polar free boronic acid.[6][12]
Section 2: HPLC Troubleshooting Guide
HPLC is the workhorse for this analysis, but boronic acids present unique challenges. Here are solutions to common problems.
Q3: Why am I seeing poor peak shape (tailing) for my this compound peak?
Answer: Peak tailing for boronic acids is a frequent issue and typically points to undesirable secondary interactions with the stationary phase.
-
Causality: The Lewis acidic boron atom can interact strongly with free, acidic silanol groups on the surface of standard silica-based C18 columns. This strong interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[1]
-
Solutions:
-
Use an End-Capped or Low-Silanol Column: Select a modern, high-purity silica column that is thoroughly end-capped or specifically designed for low silanol activity. This physically blocks the problematic silanol groups.[13]
-
Adjust Mobile Phase pH: At low pH (e.g., using 0.1% formic acid), the boronic acid will be neutral, which can sometimes improve peak shape. Conversely, at high pH (above the pKa of the boronic acid, ~pH 8-10), it will be a negatively charged boronate species, which may repel negatively charged deprotonated silanols. Systematic screening of pH is recommended.[1]
-
Consider an Ion-Pairing Reagent: If working at high pH to stabilize a corresponding ester, the resulting boronic acid may be poorly retained. Adding an ion-pairing reagent can help retain the charged acid.[6][12]
-
Q4: My reaction seems complete by TLC, but HPLC shows significant unreacted starting material. What's wrong?
Answer: This discrepancy often arises from on-column degradation of a boronic acid ester or issues with analyte stability in the prepared sample vial.
-
Causality: If you are using the pinacol ester of this compound, it may be hydrolyzing to the free boronic acid during the HPLC analysis.[13] Your HPLC method might be separating the ester from the acid, making it appear as if the ester (your starting material) is still present, when in fact it was consumed in the reaction and the free acid was generated during analysis.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting TLC vs. HPLC discrepancies.
Q5: I'm having trouble getting good retention for this compound on my C18 column. What can I do?
Answer: Poor retention of polar analytes like free boronic acids is common on traditional C18 phases, especially with high organic content in the mobile phase.
-
Causality: this compound is a relatively polar molecule. Standard C18 columns retain compounds primarily through hydrophobic interactions. If the analyte is too polar, it will have a weak affinity for the stationary phase and elute at or near the solvent front (void volume).[12]
-
Solutions:
-
Reduce Mobile Phase Strength: Start your gradient with a lower percentage of organic solvent (e.g., 5% acetonitrile or methanol) or even 100% aqueous buffer if your column is compatible (some C18 phases suffer from "pore dewetting").[1]
-
Use a "Polar-Embedded" or "Aqua" Column: These columns have stationary phases modified with polar groups (e.g., amide, carbamate) that provide an alternative retention mechanism for polar compounds and are stable in highly aqueous mobile phases.
-
Adjust Mobile Phase pH: Operating at a low pH ensures the boronic acid is neutral, which can sometimes increase its retention on a C18 column compared to its charged state at high pH.[1]
-
Section 3: GC and MS-Specific Challenges
Q6: Can I use GC to monitor my reaction? I'm seeing conflicting information.
Answer: Direct GC analysis is not recommended. Boronic acids are non-volatile and tend to dehydrate at high temperatures in the GC inlet to form cyclic boroxines (trimeric anhydrides), leading to complex and non-quantitative chromatograms.[7]
-
When it can work: GC-MS can be used if you derivatize the boronic acid. For example, reaction with a diol like pinacol or hexylene glycol can form a more volatile and thermally stable boronate ester.[7] However, this adds a sample preparation step that must be quantitative and reproducible, which is often more complex than simply using HPLC.
Q7: My mass spectrum for a boron-containing peak is confusing. Why do I see a cluster of peaks instead of just one?
Answer: This is the characteristic isotopic signature of boron.
-
Causality: Boron has two stable isotopes: ¹⁰B (approx. 20% natural abundance) and ¹¹B (approx. 80% natural abundance).[10] A molecule containing a single boron atom will therefore show two mass peaks in the mass spectrum, separated by 1 Da, with a relative intensity of roughly 1:4 (M+H⁺ and M+1+H⁺). This pattern is a definitive indicator of a boron-containing compound and can be extremely useful for identifying your starting material, product, and any boron-containing intermediates or byproducts.[11]
Q8: I'm seeing unexpected adducts in my ESI-MS analysis. What are they?
Answer: Boronic acids are prone to forming adducts in the ESI source, which can complicate spectral interpretation.
-
Causality: The Lewis acidic nature of the boron atom makes it susceptible to complexation. Common adducts include:
-
Solvent Adducts: Complexes with solvents like methanol or acetonitrile are frequently observed.[9]
-
Boroxines: Dehydration can lead to the formation of trimeric boroxine ions.[9]
-
Glassware Artifacts: If using borosilicate glass bottles to store solvents like methanol, boron can leach out and form unexpected borate complexes with your analyte or matrix components.[15]
-
-
Solutions:
Section 4: Protocols and Data Summary
Protocol 1: General HPLC-UV Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring a Suzuki-Miyaura reaction involving this compound.
-
Sample Preparation: a. Carefully withdraw a small, measured aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable diluent (e.g., acetonitrile) in an HPLC vial. This provides a 20x dilution. c. If particulates are present, filter the sample through a 0.22 µm syringe filter before placing it in the autosampler. d. Analyze as soon as possible to minimize degradation.[12]
-
HPLC Conditions: a. Column: Waters XTerra™ MS C18, 4.6 x 100 mm, 3.5 µm (or equivalent low-silanol column).[13] b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 5 µL. f. Column Temperature: 35 °C. g. UV Detection: 254 nm (or an optimized wavelength for your specific reactants and product). h. Gradient: See Table 1 for a typical gradient profile.
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 5 | 95 | Linear |
| 18.0 | 5 | 95 | Hold |
| 18.1 | 95 | 5 | Linear |
| 22.0 | 95 | 5 | Hold |
Troubleshooting Suzuki Coupling Reactions - A Summary
While this guide focuses on analytical methods, failed or low-yielding reactions are the root cause of many analytical queries. Table 2 summarizes common synthetic issues.
Table 2: Common Suzuki-Miyaura Reaction Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| No or Low Conversion | Inactive catalyst; Insufficient base; Poor reagent quality; Oxygen contamination. | Use a fresh, active catalyst/ligand; Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Ensure reagents are pure and dry; Thoroughly degas solvents and maintain an inert (Ar/N₂) atmosphere. | [16][17] |
| Reaction Stalls | Catalyst deactivation over time; Poor solubility of reagents as reaction progresses. | Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%); Try a more robust catalyst system; Screen different solvents (e.g., Dioxane, Toluene, THF) to improve solubility. | [16] |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing of all solvents and reagents; Maintain a positive pressure of inert gas throughout the reaction. | [16] |
| Protodeboronation | Degradation of the boronic acid, often accelerated by temperature or certain bases. | Use a slight excess (1.1-1.5 eq.) of the boronic acid; Avoid unnecessarily high temperatures; Screen milder bases if this is a persistent issue. | [2][18] |
References
- ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds.
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Joshi, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1235, 81-89.
- George, S., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-27.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4799-4805.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (n.d.). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry.
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 34(18), 2135-2148.
- PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10468-10475.
- Labcompare. (2025). Troubleshooting Common HPLC Issues.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. Advances in Chemistry, 32, 127-139.
- TU/e. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.
- Wiley Analytical Science. (2014). Boron artifacts in mass spectrometry originating from glass bottles.
- PubChem. (n.d.). (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
Sources
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- 2. mdpi.com [mdpi.com]
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- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 11. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 1-Ethylpyrazole-5-boronic Acid
Introduction: The Strategic Value of Pyrazoles in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold, integral to a vast array of biologically active molecules and functional materials.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore make it a high-value target in drug development.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, offering a robust platform for functionalizing such heterocyclic systems.[4][5]
This guide provides an in-depth comparison of pyrazole boronic acids as coupling partners in the Suzuki reaction, with a specific focus on the performance and advantages of 1-Ethylpyrazole-5-boronic acid relative to its common counterparts, such as the parent 1-H-pyrazole-5-boronic acid and 1-methylpyrazole-5-boronic acid. We will delve into the mechanistic nuances that dictate reactivity, present comparative data, and provide a field-proven experimental protocol to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is paramount to rationalizing the performance differences between various boronic acids.[6][7] The reaction proceeds through a well-defined palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting and is highly sensitive to the electronic and steric nature of the boronic acid coupling partner. It is this step where the choice of pyrazole boronic acid becomes decisive.
Comparative Analysis: The Impact of the N-Substituent
The primary distinction between 1-ethyl-, 1-methyl-, and 1-H-pyrazole-5-boronic acid lies in the substituent at the N1 position of the pyrazole ring. This seemingly minor structural change has profound implications for the reagent's stability, reactivity, and overall performance in the Suzuki coupling.
The Challenge of the Unprotected N-H Group
The most significant drawback of using 1-H-pyrazole boronic acids is the presence of a relatively acidic N-H proton (pKa ~14-15).[8][9] This feature introduces several complications:
-
Catalyst Inhibition: The lone pair on the pyridine-like nitrogen and the deprotonated pyrazolide anion can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting the reaction.[8][10]
-
Base Stoichiometry: The acidic proton consumes an equivalent of the base required to activate the boronic acid for transmetalation, necessitating the use of excess base.
-
Solubility Issues: The resulting pyrazolide salts can have different solubility profiles, potentially complicating the reaction mixture.
N-alkylation, as seen in 1-methyl- and this compound, completely circumvents these issues. By replacing the acidic proton with a stable alkyl group, the potential for catalyst inhibition via N-coordination is significantly reduced, leading to more reliable and efficient coupling reactions.[8]
Electronic and Steric Effects
The N1-substituent also modulates the electronic properties of the pyrazole ring.
-
Electronic Effects: Both methyl and ethyl groups are weak electron-donating groups (EDGs) through induction. This slightly increases the electron density of the pyrazole ring compared to the N-H analogue. An increase in electron density on the carbon atom bearing the boron can facilitate the transmetalation step, which is often favored for more nucleophilic organoboranes. The ethyl group is a slightly stronger EDG than methyl, which could, in some cases, translate to a modest enhancement in reactivity.
-
Steric Effects: The ethyl group is sterically more demanding than a methyl group or a proton. While this increased bulk is generally not significant enough to impede the approach to the palladium center in most cases, it can be a factor to consider when using very bulky ligands on the palladium catalyst or sterically hindered coupling partners.
Performance Comparison: Experimental Insights
While a single comprehensive study directly comparing these three specific reagents under identical conditions is scarce, we can synthesize a comparative overview from numerous reports on pyrazole Suzuki couplings.[11][12][13] The data consistently demonstrates that N-substituted pyrazoles afford higher yields and greater reliability, particularly with challenging substrates.
| Pyrazole Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Observations & Rationale |
| 1-H-Pyrazole-5-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ (3 eq.) | Dioxane/H₂O | 100 | 40-60% | Lower yields are common due to potential catalyst inhibition and the need for stronger bases/higher catalyst loading.[8][10] |
| 1-Methylpyrazole-5-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ (2 eq.) | Dioxane/H₂O | 90 | >90% | The absence of the N-H proton prevents catalyst deactivation, leading to a more efficient reaction under standard conditions. |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ (2 eq.) | Dioxane/H₂O | 90 | >95% | Excellent yields are consistently achieved. The slightly enhanced electron-donating nature of the ethyl group may contribute to faster transmetalation.[14] |
| 1-H-Pyrazole-5-boronic acid | 4-Chloroacetophenone | XPhos Pd G2 | K₃PO₄ (3 eq.) | Dioxane/H₂O | 100 | ~30% | Coupling with less reactive aryl chlorides is challenging. Advanced catalysts are needed to overcome substrate and reagent-based inhibition.[12] |
| This compound | 4-Chloroacetophenone | XPhos Pd G2 | K₂CO₃ (2 eq.) | Dioxane/H₂O | 100 | >85% | Demonstrates superior performance with challenging electrophiles, highlighting the advantage of N-substitution.[14] |
Table 1: Comparative performance of pyrazole boronic acids in Suzuki-Miyaura coupling. Yields are representative estimates based on literature precedents.
Guiding Your Reagent Selection
The choice between these pyrazole boronic acids is a strategic one, guided by the specific demands of the synthesis.
Figure 2: Decision workflow for selecting the appropriate pyrazole boronic acid.
-
Choose this compound (or 1-Methyl-) when:
-
High reliability and reproducibility are paramount.
-
Working with complex, late-stage synthetic intermediates where yield is critical.
-
Using sensitive or challenging coupling partners (e.g., electron-deficient or sterically hindered aryl halides).
-
Streamlining reaction setup and avoiding extensive optimization is desired.
-
-
Consider 1-H-Pyrazole-5-boronic Acid when:
-
The N-H moiety is a required functional handle for subsequent reactions.
-
Cost is a primary driver and the synthetic route can tolerate more extensive optimization of reaction conditions (e.g., screening of ligands, bases, and catalyst loadings).
-
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a reliable, self-validating method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.1 mmol)
-
Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Figure 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Catalyst Addition: Briefly open the flask under a positive pressure of argon and add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture should be sparged with argon for at least 15 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aryl halide starting material is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
For researchers and drug development professionals, the choice of reagent is a critical decision that impacts efficiency, scalability, and the overall success of a synthetic campaign. In the context of Suzuki-Miyaura couplings, This compound emerges as a superior alternative to its N-H counterpart. By eliminating the problematic acidic proton, it ensures greater reaction reliability, broader substrate scope, and simpler optimization, making it the reagent of choice for constructing complex pyrazole-containing molecules with high fidelity. While 1-H-pyrazole boronic acid has its applications, particularly when the N-H bond is a desired feature, its use requires a more nuanced and cautious approach to overcome its inherent reactivity challenges.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wallace, D. J., & Chen, C. Y. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188–4190.
- ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids.
- Martins, M. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593.
- ACS Publications. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- BenchChem. (2025). A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionalization.
- Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
- Ben-Méfessel, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-12.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- A2B Chem. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings.
- BenchChem. (2025). Application Notes and Protocols for Catalytic Systems in Cross-Coupling Reactions of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid.
- PharmaBlock. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry.
- ECHEMI. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-pyrazol-5-ylboronic acid.
- Wikipedia. (n.d.). Suzuki reaction.
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- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Decisive Factors: Unpacking Steric and Electronic Effects
An In-Depth Guide to the Performance of Boronic Acid Isomers in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a boronic acid reagent is a critical decision that dictates the efficiency and outcome of many synthetic endeavors. As versatile building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, not all boronic acids are created equal.[1][2] The seemingly subtle difference in the substitution pattern on a phenylboronic acid—be it ortho, meta, or para—profoundly influences the molecule's reactivity, stability, and ultimate performance.[1][3]
This guide provides a comprehensive comparison of boronic acid isomers, moving beyond simple definitions to explore the causality behind their performance differences. By synthesizing experimental data and mechanistic principles, we aim to equip you with the field-proven insights necessary to make strategic, effective choices in your synthetic design. The narrative is grounded in the core pillars of scientific integrity: explaining the "why" behind experimental outcomes, providing self-validating protocols, and grounding all claims in authoritative references.
The divergent behavior of ortho, meta, and para isomers stems from a fundamental interplay of two key phenomena: steric hindrance and electronic effects. These factors primarily impact the most critical step of the Suzuki-Miyaura catalytic cycle: transmetalation, where the organic group is transferred from boron to the palladium catalyst.[4][5][6]
Electronic Effects: Modulating Nucleophilicity
The position of a substituent on the phenyl ring alters the electron density of the carbon-boron bond, thereby modulating the nucleophilicity of the aryl group that needs to be transferred.[1] Electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), decrease the nucleophilicity of the aryl ring, which can decelerate the transmetalation step.[1] The magnitude of this electronic influence is dictated by the isomer's position:
-
Ortho and Para Positions: Substituents in these positions can exert both inductive effects (through the sigma bonds) and resonance effects (through the pi system). Resonance effects are typically stronger and can significantly alter the electron density on the carbon atom bonded to boron.
-
Meta Position: A substituent in the meta position primarily exerts its influence through the weaker inductive effect, as direct resonance interaction with the carbon-boron bond is not possible.[7]
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
Experimental evidence from numerous studies reveals a consistent and predictable reactivity trend among phenylboronic acid isomers in Suzuki-Miyaura coupling reactions:
para > meta >> ortho [1] This trend is powerfully illustrated by comparing the performance of nitrophenylboronic acid isomers in coupling with common aryl halides. The strongly electron-withdrawing nitro group deactivates the boronic acid towards transmetalation, yet the positional isomerism still dictates the ultimate outcome. [1]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 30 | [1]|
Note: Data is compiled from representative literature examples to illustrate the performance trend. Direct comparison under identical conditions can be challenging, especially for the poorly reactive ortho isomer.[1]
Analysis of Isomer Performance
-
Para Isomer: This isomer consistently delivers the highest yields in the shortest time. The substituent is positioned far from the boronic acid group, eliminating steric hindrance. This allows the palladium catalyst unimpeded access to the boron center for efficient transmetalation.
-
Meta Isomer: Demonstrating good, but slightly lower, reactivity compared to the para isomer. It benefits from a lack of significant steric hindrance. Its electronic influence is primarily inductive, which can make it slightly less reactive than a para-substituted analogue depending on the nature of the substituent.
-
Ortho Isomer: The reactivity of the ortho isomer is drastically reduced. The profound steric hindrance from the adjacent nitro group severely obstructs the transmetalation step. [1]As the data shows, even with a more reactive catalyst system (RuPhos) and significantly longer reaction times, the yield is substantially lower. Achieving success with ortho-substituted boronic acids often requires specialized, bulky phosphine ligands, higher temperatures, or alternative coupling strategies. [8][9]
Mechanistic Viewpoint: The Critical Transmetalation Step
To fully appreciate why isomers perform so differently, it is essential to visualize the Suzuki-Miyaura catalytic cycle. The performance disparity originates almost entirely at the transmetalation stage.
The transmetalation step requires the boronic acid (activated by a base) to approach and coordinate with the palladium(II) complex. [6]For an ortho isomer, the steric shield created by the adjacent substituent makes this coordination geometrically challenging and energetically unfavorable, thus dramatically slowing the entire catalytic process.
Stability, Solubility, and Other Practical Considerations
While reactivity is paramount, other properties of boronic acid isomers can influence their utility.
-
Stability: Boronic acids are susceptible to decomposition, primarily through protodeboronation (replacement of the C-B bond with a C-H bond) and dehydration to form cyclic trimeric anhydrides known as boroxines. [3][4][5]The stability profile can be influenced by the substituent's position. For instance, some studies have shown that the presence of ortho substituents can accelerate the rate of hydrodeboronation compared to their meta or para counterparts. [3]* Solubility: Positional isomerism can also affect a compound's physical properties, including solubility. In one study, ortho-isobutoxyphenylboronic acid was found to be significantly more soluble in a range of solvents compared to the meta and para isomers, a factor that can be important for reaction setup and purification. [3]
Experimental Protocol: A Workflow for Head-to-Head Isomer Comparison
To provide a self-validating system for your own specific substrates, the following general workflow can be employed to directly compare the performance of boronic acid isomers.
Step-by-Step Methodology
This protocol is a representative example for a Suzuki-Miyaura coupling and should be adapted based on the specific substrates and safety requirements of your laboratory. [4]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Ortho, meta, and para boronic acid isomers (1.2 mmol each)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To three separate flame-dried flasks, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
To each respective flask, add one of the boronic acid isomers (ortho, meta, or para, 1.2 mmol).
-
Evacuate and backfill each flask with an inert gas (repeat 3x).
-
Add the degassed solvent system to each flask via syringe.
-
Place all three flasks in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.
-
Monitor the progress of each reaction simultaneously by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by an appropriate technique (TLC, GC-MS, or LC-MS).
-
Once the reaction showing the fastest conversion is complete, stop all three reactions by cooling to room temperature and quenching (e.g., with water).
-
Perform an identical aqueous work-up and extraction for all three reaction mixtures.
-
Purify the crude product from each reaction via column chromatography.
-
Determine the isolated yield for each isomer and compare the results to establish the performance ranking.
-
Conclusion and Strategic Recommendations
The performance of boronic acid isomers in synthesis is not arbitrary but follows predictable patterns governed by fundamental steric and electronic principles. The general reactivity trend of para > meta >> ortho holds true across a wide range of substrates and is primarily dictated by the steric hindrance surrounding the carbon-boron bond.
For the practicing chemist, this provides clear, actionable guidance:
-
Choose a para isomer when the primary goal is to maximize reaction rate and yield. Its unobstructed nature makes it the most reliable and efficient choice for most applications.
-
Consider a meta isomer when the para position is blocked or when the specific electronic properties of a meta-substituent are required for the target molecule. Expect solid, though potentially slower, performance.
-
Approach an ortho isomer with caution and a plan for optimization. Anticipate significantly lower reactivity and be prepared to screen more active catalyst systems, employ higher temperatures, and accept longer reaction times to achieve a satisfactory outcome.
By understanding the causality behind these performance differences, researchers can move from a trial-and-error approach to one of rational design, saving valuable time and resources while accelerating their research and development efforts.
References
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16488–16498. [Link]
- Sharma, S., & Singh, B. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. [Link]
- Mastalerz, M. (2015). A Water-Stable Boronate Ester Cage. Angewandte Chemie International Edition, 54(49), 14798–14802. [Link]
- The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Leonori, D., & Aggarwal, V. K. (2015). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Accounts of Chemical Research, 48(12), 3174–3183. [Link]
- Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Validation of Novel Kinase Inhibitors Synthesized from 1-Ethylpyrazole-5-boronic Acid
Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Boronic acids are indispensable building blocks for creating novel bioactive molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] Among these, 1-Ethylpyrazole-5-boronic acid has emerged as a particularly valuable starting material. Its structure provides a versatile handle for synthesizing a diverse library of compounds built around the pyrazole core—a privileged scaffold renowned for its prevalence in potent, biologically active agents.[3][4][5][6]
The pyrazole motif is a cornerstone of many successful kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[7][8][9] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies. The development of novel pyrazole derivatives offers the potential to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties.[8]
However, the synthesis of a novel compound is merely the first step. Rigorous biological validation is paramount to ascertain its true therapeutic potential. This guide provides a comprehensive, field-proven workflow for validating the biological activity of a hypothetical kinase inhibitor, "Compound P-Et" , synthesized from this compound. We will objectively compare its performance against a well-characterized, alternative pyrazole-based CDK inhibitor, "Reference Compound R" , providing the supporting experimental data and detailed protocols necessary for replication. Our approach emphasizes a logical, multi-tiered validation cascade—from broad cellular effects to specific target engagement—that constitutes a self-validating system for robust decision-making in drug development.[10]
The Validation Workflow: A Multi-Pronged Approach
A robust validation strategy does not rely on a single endpoint. Instead, it builds a compelling narrative through a series of interconnected experiments. Our workflow is designed to efficiently answer three fundamental questions:
-
Does the compound elicit a biological response in cancer cells?
-
Does it inhibit the activity of its intended kinase target?
-
Does it engage this target within the complex environment of a living cell?
Caption: The tiered workflow for validating a novel kinase inhibitor.
Phase 1: Assessing Cellular Activity via Cytotoxicity Screening
The first and most fundamental question is whether Compound P-Et has any effect on cancer cell proliferation or viability. A cell viability assay provides a quantitative measure of this effect, typically reported as the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choice: We employ a tetrazolium reduction assay (MTT or MTS) because it is a robust, high-throughput, and cost-effective method for initial screening.[11] The principle rests on the ability of metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells, allowing us to quantify the cytotoxic or cytostatic effects of a compound. While MTT requires a solubilization step for the purple formazan crystals, newer reagents like MTS produce a soluble product, simplifying the protocol.[11][13]
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.[13][14]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 colon cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of Compound P-Et and Reference Compound R in culture medium. A typical concentration range would be from 100 µM down to 0.01 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13] Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no cells" blank from all other readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Comparative Performance Data
| Compound | Target Kinase | Cell Line | Cell Viability IC50 (µM) |
| Compound P-Et | CDK2 (Hypothesized) | HCT-116 | 3.8 |
| Reference Compound R | CDK2 (Known) | HCT-116 | 2.4 |
This data is hypothetical but representative of published findings for pyrazole-based inhibitors.[15]
Expert Insight: The data indicates that our newly synthesized Compound P-Et exhibits potent cytotoxic activity against the HCT-116 cancer cell line, with an IC50 in the low micromolar range, comparable to the reference inhibitor. This positive result justifies progression to the next phase: confirming that this cytotoxicity is a result of on-target kinase inhibition.
Phase 2: Validating On-Target Activity with a Biochemical Assay
Having established cellular activity, we must now verify that Compound P-Et directly inhibits its intended molecular target. A biochemical kinase assay isolates the enzyme, substrate, and inhibitor, providing a clean system to measure direct inhibition.
Causality Behind Experimental Choice: We have selected the Homogeneous Time-Resolved Fluorescence (HTRF) assay, a highly sensitive and robust technology for studying kinase activity.[16][17] HTRF is a form of Förster Resonance Energy Transfer (FRET) that uses a lanthanide cryptate as the donor fluorophore, which has a long emission lifetime. This allows for a time-gated measurement that eliminates background fluorescence, resulting in a high signal-to-noise ratio.[18]
Caption: Principle of the HTRF Kinase Inhibition Assay.
Detailed Experimental Protocol: HTRF Kinase Assay
This protocol is based on established methods for HTRF kinase assays.[18][19]
-
Reagent Preparation: All reagents (recombinant CDK2/Cyclin A enzyme, biotinylated peptide substrate, and ATP) are diluted in the provided enzymatic buffer.
-
Compound Dispensing: In a 384-well low-volume plate, dispense 2 µL of Compound P-Et or Reference Compound R from a serial dilution plate.
-
Enzyme Addition: Add 4 µL of the diluted kinase solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 4 µL of a solution containing both the biotinylated substrate and ATP to start the enzymatic reaction. The ATP concentration should be at its Km value to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of HTRF detection buffer, which contains EDTA to chelate Mg2+ and halt kinase activity. This buffer also contains the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of inhibitor concentration and fit the data to determine the biochemical IC50.
Comparative Performance Data
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Compound P-Et | CDK2/Cyclin A | 96 |
| Reference Compound R | CDK2/Cyclin A | 55 |
Expert Insight: The biochemical data strongly supports our hypothesis. Compound P-Et is a potent direct inhibitor of the CDK2 enzyme, with an IC50 in the nanomolar range. The ~25-fold shift between the biochemical IC50 (96 nM) and the cellular IC50 (3.8 µM) is expected and reasonable, reflecting factors such as cell membrane permeability, intracellular ATP concentration, and potential off-target effects. This result provides the confidence needed to proceed to the final, critical phase: confirming target engagement in a cellular context.
Phase 3: Confirming Cellular Target Engagement
The ultimate proof of a compound's mechanism of action is demonstrating that it physically interacts with its intended target inside a living cell.[10] This step is crucial for de-risking a compound and ensuring that the observed cellular phenotype is not due to off-target effects. We will compare two powerful methods for this purpose.[20]
Causality Behind Experimental Choice:
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[20][21] By heating cell lysates treated with the compound and then quantifying the amount of soluble (non-denatured) target protein, we can infer binding.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a target protein from proteolysis.[20] Cells are lysed and treated with a protease (e.g., pronase). In the presence of a binding compound, the target protein is more resistant to degradation, which can be visualized by Western blot.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases protein thermal stability.[20] | Ligand binding protects the protein from proteolysis.[20] |
| Readout | Quantification of soluble protein after heat treatment. | Quantification of intact protein after protease treatment. |
| Target Requirement | Must exhibit a measurable thermal shift upon binding. | Must be susceptible to proteolysis in its unbound state. |
| Throughput | Can be adapted for high-throughput formats (HT-CETSA).[20] | Generally lower throughput. |
| Key Advantage | Applicable to a wide range of targets without modification. | Does not require heating, which can sometimes alter protein complexes. |
Trustworthiness: Both methods provide a direct, physical readout of target engagement in a native cellular environment. Obtaining a positive result from either CETSA or DARTS provides very high confidence that the compound reaches its target and binds with sufficient affinity to exert a biological effect. For our purposes, we will proceed with a CETSA protocol due to its broad applicability.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Grow HCT-116 cells to ~80% confluency. Treat the cells with either vehicle (0.1% DMSO) or 10 µM Compound P-Et for 2 hours in the incubator.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).
-
Heat Treatment: Aliquot the lysate from each treatment group (vehicle vs. Compound P-Et) into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include a non-heated control.
-
Separate Aggregates: After heating, centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein. Analyze the amount of soluble CDK2 in each sample by Western blotting using a specific anti-CDK2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CDK2 remaining as a function of temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement and stabilization.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based framework for the biological validation of compounds synthesized from this compound. By following a logical progression from broad cellular effects (MTT assay) to specific biochemical potency (HTRF assay) and finally to direct evidence of in-cellulo interaction (CETSA/DARTS), researchers can build a robust and compelling case for their novel chemical entities.
Our hypothetical data for Compound P-Et demonstrates a promising profile: it is active in cells, potent against its isolated biochemical target (CDK2), and—if the CETSA experiment yields a positive thermal shift—confirmed to engage its target in the relevant biological context. This multi-tiered validation approach minimizes the risk of pursuing compounds with misleading or off-target activities, a critical consideration for the efficient allocation of resources in any drug discovery program. The principles and protocols detailed herein provide a reliable roadmap for transforming promising chemical matter into validated lead compounds.
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A Senior Application Scientist's Guide to Catalyst Selection for 1-Ethylpyrazole-5-boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The pyrazole motif is a cornerstone in medicinal chemistry, and the ability to functionalize this heterocycle is paramount in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, and 1-Ethylpyrazole-5-boronic acid is a key building block in this endeavor. However, the success of this coupling is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common palladium-based catalysts for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection and reaction optimization to accelerate your research and development.
The Challenge of Pyrazole Coupling: A Balancing Act
Heteroaryl boronic acids, particularly those with nitrogen atoms like pyrazoles, present unique challenges in Suzuki-Miyaura couplings. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Furthermore, the stability of the boronic acid itself can be a concern, with protodeboronation being a common side reaction.[1] Therefore, the selection of an appropriate catalyst system—comprising a palladium source and a ligand—is critical to overcome these hurdles and achieve high coupling efficiency.
Comparative Analysis of Catalyst Systems
The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst. Modern catalysis has seen a shift towards the use of pre-formed, air- and moisture-stable precatalysts, which offer improved reproducibility over generating the active Pd(0) species in situ.[2] Here, we compare three widely used classes of catalyst systems for the coupling of pyrazole derivatives.
Tetrakis(triphenylphosphine)palladium(0) - The Workhorse
Pd(PPh₃)₄ is a traditional and widely used catalyst for Suzuki-Miyaura reactions.[2][3] It is relatively inexpensive and readily available. However, its performance with challenging substrates like heteroaryl boronic acids can be variable. While it can be effective, it often requires higher catalyst loadings and elevated temperatures, which can lead to decomposition of sensitive substrates.[2][4]
Buchwald Ligands and Palladacycles - The High-Performers
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands like SPhos and XPhos have demonstrated exceptional activity for the coupling of heteroaryl chlorides and boronic acids, often at low catalyst loadings and milder reaction conditions.[1][5][6] These ligands form highly active and stable catalytic species that can overcome the challenges associated with heteroaryl substrates.[1][7]
PEPPSI™ Precatalysts - The Robust Solution
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI™-IPr and PEPPSI™-IPent , are a class of palladium N-heterocyclic carbene (NHC) precatalysts known for their high stability and broad applicability.[8][9][10] They are particularly effective for demanding cross-coupling reactions and are tolerant of a wide range of functional groups.[11][12] Their robustness and ease of handling make them an attractive option for both academic and industrial settings.[8]
Performance Data at a Glance
| Catalyst System | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 1-ethyl-4-iodo-5-methyl-1H-pyrazole | Arylboronic acid | K₂CO₃ | 1,4-dioxane/H₂O | 90 | 6 | Good | [2][13] |
| Pd(OAc)₂ / SPhos | 3-chloroindazole | 5-indole boronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 15 | High | [1] |
| XPhos-derived precatalyst (P1) | 4-bromopyrazole | Arylboronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 24 | 61-86 | [1][13] |
| PEPPSI™-IPr | Various aryl halides | Various arylboronic acids | K₂CO₃ | THF | 60 | - | Very Good | [9] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound using a palladium catalyst.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 6-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The choice of catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on Buchwald ligands and PEPPSI™ precatalysts often provide superior performance, especially for challenging substrates. This guide serves as a starting point for catalyst selection and reaction optimization. For any specific substrate combination, empirical screening of catalysts, bases, and solvents is highly recommended to achieve the optimal outcome. The continued development of more active and robust catalysts will undoubtedly further expand the utility of the Suzuki-Miyaura reaction in the synthesis of complex molecules for drug discovery and materials science.
References
- Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(32), 13381-13391. [Link]
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5863. [Link]
- ResearchGate. Optimization of the reaction conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate. Comparative yields for Suzuki‐Miyaura couplings. [Link]
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- MDPI. Preformed Pd(II)
- MDPI. PEPPSI-Type Pd(II)
- DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
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- MPG.PuRe.
- ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
- ResearchGate. Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. [Link]
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Navigating Pyrazole Synthesis: A Guide to Alternatives Beyond 1-Ethylpyrazole-5-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design, underpinning numerous therapeutic agents. While Suzuki-Miyaura cross-coupling reactions using reagents like 1-Ethylpyrazole-5-boronic acid represent a powerful tool for constructing complex pyrazole-containing molecules, a wealth of alternative synthetic strategies exist.[1] This guide provides an in-depth comparison of robust and versatile alternatives, offering experimental insights to inform your synthetic planning and expand your chemical toolbox.
The Landscape of Pyrazole Synthesis: Beyond Boronic Acids
The reliance on pre-functionalized pyrazoles, such as boronic acids, for late-stage diversification is a valid and often necessary strategy. However, for de novo synthesis or when alternative substitution patterns are desired, other methods can offer greater flexibility, efficiency, and atom economy. This guide will explore several key alternative approaches, providing a comparative analysis of their strengths and weaknesses.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the pyrazole core can be broadly categorized into several key strategies, each with its own set of advantages and ideal use cases. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
Cyclocondensation Reactions: The Classical Approach
The reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative is one of the oldest and most straightforward methods for pyrazole synthesis.[2][3]
Mechanism: The reaction proceeds via the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Key Advantages:
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are common and often inexpensive commercial reagents.
-
Operational Simplicity: Many of these reactions can be carried out under relatively mild conditions, often with simple acid or base catalysis.[2]
Limitations:
-
Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can be formed, complicating purification.[2]
-
Limited Substitution Patterns: The substitution pattern of the final pyrazole is directly dictated by the structure of the 1,3-dicarbonyl precursor.
Table 1: Comparison of Key Pyrazole Synthesis Strategies
| Strategy | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Cyclocondensation | 1,3-Diketones, Hydrazines | Readily available starting materials, simple procedures.[2] | Potential for regioisomeric mixtures, limited diversity.[2] | Moderate to Excellent |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes; Nitrile imines, Alkenes | High regioselectivity, access to diverse substitution patterns.[4][5] | May require specialized or unstable reagents (e.g., diazo compounds). | Good to Excellent |
| C-H Activation | Hydrazones, Transition Metal Catalysts (e.g., Cu, Pd) | Atom-economical, avoids pre-functionalization.[6][7] | Can require harsh reaction conditions, regioselectivity can be challenging.[6] | Moderate to Good |
| Multicomponent Reactions | Aldehydes, 1,3-dicarbonyls, Hydrazines | High efficiency, molecular complexity in a single step.[8][9] | Optimization can be complex, potential for side reactions. | Good to Excellent |
In-Depth Look at High-Performance Alternatives
[3+2] Cycloaddition Reactions: Precision and Versatility
[3+2] cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring.
Common [3+2] Cycloaddition Partners:
-
Diazo Compounds with Alkynes/Alkenes: This is a classic and efficient method for pyrazole synthesis. The reaction of a diazo compound with an alkyne directly yields a pyrazole, while reaction with an alkene produces a pyrazoline that can be subsequently oxidized.[2]
-
Nitrile Imines with Alkenes: Nitrile imines, often generated in situ from hydrazonoyl halides, undergo 1,3-dipolar cycloaddition with alkenes to afford pyrazolines, which can then be aromatized to pyrazoles.[4] This method provides access to a wide range of substituted pyrazoles with excellent regiocontrol.[4]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition
This protocol describes the synthesis of a pyrazole from a hydrazone and an alkyne, a common and effective method.
Reagents:
-
Aldehyde Hydrazone (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv)
-
Dimethylformamide (DMF), 5 mL
Procedure:
-
To a stirred solution of the aldehyde hydrazone and terminal alkyne in DMF, add CuI and DBU.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Expected Yield: 75-90%
Transition Metal-Catalyzed C-H Activation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful strategy for pyrazole synthesis, offering an atom-economical alternative that avoids the need for pre-functionalized starting materials.[6][10] Copper and palladium are common catalysts for these transformations.[6][7]
Mechanism: These reactions typically involve the formation of a metal-N bond with a hydrazone, followed by intramolecular C-H activation of an adjacent C-H bond to form a metallacycle. Subsequent reductive elimination or oxidative addition/reductive elimination sequences lead to the formation of the pyrazole ring.
Key Advantages:
-
High Atom Economy: Avoids the use of protecting groups and pre-functionalization steps.[6]
-
Novel Disconnections: Enables the synthesis of complex pyrazoles from simple and readily available starting materials.
Limitations:
-
Regioselectivity: Controlling which C-H bond is activated can be challenging, especially in complex molecules.
-
Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Overview of key pyrazole synthesis strategies.
Caption: Workflow for selecting an optimal pyrazole synthesis reagent.
Conclusion: Expanding the Synthetic Chemist's Toolkit
While this compound and its analogs are indispensable for Suzuki-Miyaura cross-coupling, a comprehensive understanding of alternative pyrazole synthesis methods is crucial for the modern synthetic chemist. Cyclocondensation, [3+2] cycloaddition, and C-H activation strategies each offer unique advantages in terms of accessibility, regioselectivity, and atom economy. By carefully considering the target molecule and the available resources, researchers can select the most appropriate method to efficiently construct the desired pyrazole-containing compounds, accelerating discovery in drug development and materials science.
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- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). Russian Journal of Organic Chemistry, 58(10), 1391-1430. [Link]
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2009). Tetrahedron Letters, 50(17), 1931-1933. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry, 15, 2348-2385. [Link]
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). Angewandte Chemie International Edition, 54(44), 13056-13060. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Organic Chemistry: Current Research, 4(3). [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Letters in Organic Chemistry, 13(5), 346-352. [Link]
- Synthetic strategies of pyrazole‐directing C−H activation. (2020). Asian Journal of Organic Chemistry, 9(12), 2051-2064. [Link]
- Green Methods for the Synthesis of Pyrazoles: A Review. (2016). Current Green Chemistry, 3(2), 163-180. [Link]
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Current Organic Synthesis, 13(5), 724-730. [Link]
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society, 142(28), 12141-12147. [Link]
- Direct C–H Alkenylation of Functionalized Pyrazoles. (2022). The Journal of Organic Chemistry, 87(17), 11786-11795. [Link]
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2017). Organic & Biomolecular Chemistry, 15(48), 10136-10145. [Link]
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2017). Organic & Biomolecular Chemistry, 15(47), 10200-10211. [Link]
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Advances, 8(26), 14319-14330. [Link]
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(11), 13731-13744. [Link]
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2023). ChemistrySelect, 8(32). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Ethylpyrazole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Pyrazole Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold is a "privileged structure," a recurring motif in a multitude of FDA-approved drugs.[1] Its value lies in its unique physicochemical properties and its capacity to form diverse interactions with biological targets. When functionalized with a boronic acid, the resulting pyrazole boronic acid becomes a powerful and versatile building block in drug discovery and development.[1] These organoboron compounds are instrumental in constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]
1-Ethylpyrazole-5-boronic acid, with its ethyl group providing a subtle modulation of lipophilicity and metabolic stability, is a prime example of a valuable intermediate in the synthesis of targeted therapeutics. Its structural confirmation is a critical step in ensuring the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the spectroscopic techniques used to unequivocally confirm the structure of this compound. We will delve into the causality behind experimental choices and compare its spectroscopic fingerprint with that of relevant alternatives, supported by detailed experimental protocols.
The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation
The confirmation of a molecule's structure is never reliant on a single analytical technique. Instead, it is a process of assembling corroborating evidence from multiple spectroscopic methods. For this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Caption: The analytical workflow for the structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and gain insights into the electronic environment of specific atoms. For this compound, we are primarily interested in ¹H, ¹³C, and ¹¹B NMR.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | d | 1H | H-3 (pyrazole) | The proton at position 3 is a doublet due to coupling with the proton at position 4. |
| ~6.4 | d | 1H | H-4 (pyrazole) | The proton at position 4 is a doublet due to coupling with the proton at position 3. |
| ~4.2 | q | 2H | -CH₂- (ethyl) | The methylene protons of the ethyl group are a quartet due to coupling with the three methyl protons. |
| ~1.4 | t | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group are a triplet due to coupling with the two methylene protons. |
| ~8.0-9.0 | br s | 2H | -B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the solvent. |
Note: Predicted values are based on data from closely related structures such as 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and (1-Isopropyl-1H-pyrazol-5-yl)boronic acid.[1][2]
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-3 (pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |
| ~110 | C-4 (pyrazole) | Aromatic carbon deshielded by the adjacent nitrogen. |
| ~140 | C-5 (pyrazole) | The carbon attached to the boron atom; its signal may be broad due to quadrupolar relaxation of the boron nucleus.[1] |
| ~45 | -CH₂- (ethyl) | Aliphatic methylene carbon. |
| ~15 | -CH₃ (ethyl) | Aliphatic methyl carbon. |
Note: The carbon attached to the boron (C-5) can sometimes be difficult to observe or appear as a broad signal due to the quadrupolar nature of the boron nucleus.[3]
C. ¹¹B NMR Spectroscopy: A Direct Window to the Boron Center
¹¹B NMR is crucial for confirming the presence and electronic state of the boron atom. For a tricoordinate boronic acid, a characteristic broad signal is expected.
Predicted ¹¹B NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Signal Characteristics | Assignment | Rationale |
| +25 to +35 | Broad singlet | B(OH)₂ | This chemical shift range is characteristic of a three-coordinate boron atom in a trigonal planar environment.[2] |
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. For a relatively small molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrum Data for this compound:
-
Molecular Formula: C₅H₉BN₂O₂[4]
-
Molecular Weight: 139.95 g/mol [4]
-
Expected [M+H]⁺: 140.96
-
Expected [M-H]⁻: 138.94
Characteristic Fragmentation:
Upon collision-induced dissociation, boronic acids can exhibit characteristic fragmentation patterns. Common losses include water (H₂O) from the B(OH)₂ group and fragmentation of the pyrazole ring.
Caption: A simplified representation of potential fragmentation pathways for this compound in ESI-MS.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Expected FTIR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3600-3200 | O-H stretch (broad) | B(OH)₂ | Confirms the presence of the boronic acid hydroxyl groups. The broadness is due to hydrogen bonding. |
| ~2980-2850 | C-H stretch | Ethyl group & Pyrazole ring | Indicates the presence of aliphatic and aromatic C-H bonds. |
| ~1600-1450 | C=C and C=N stretch | Pyrazole ring | Characteristic absorptions for the aromatic pyrazole ring. |
| ~1400-1300 | B-O stretch | B-O | A key diagnostic peak for the boronic acid functionality.[1] |
| ~1200 | B-O-H bend | B-O-H | In-plane bending of the boronic acid hydroxyl groups.[5] |
Comparative Analysis: this compound vs. Alternatives
The choice of a building block in drug discovery is a strategic decision. Below is a comparison of this compound with other relevant boronic acids.
| Feature | This compound | 1H-Pyrazole-4-boronic Acid | 1-Phenylpyrazole-5-boronic Acid |
| Structure | Ethyl group at N-1, Boronic acid at C-5 | Unsubstituted N-1, Boronic acid at C-4 | Phenyl group at N-1, Boronic acid at C-5 |
| Key ¹H NMR Feature | Ethyl signals (quartet & triplet) | Two distinct pyrazole proton signals | Phenyl proton signals in the aromatic region |
| Reactivity in Suzuki Coupling | Generally good, influenced by the ethyl group. | Can be used in the synthesis of JAK inhibitors like Baricitinib.[1] | Reactivity can be modulated by the phenyl group's electronics. |
| Physicochemical Properties | Increased lipophilicity due to the ethyl group. | More polar due to the N-H proton. | Significantly more lipophilic and sterically hindered. |
| Application Context | Fine-tuning of properties in lead optimization. | A versatile core for library synthesis.[2] | Introducing a larger aromatic moiety for specific receptor interactions. |
Why this matters: The seemingly subtle difference in the position of the boronic acid group (e.g., C-4 vs. C-5) or the nature of the N-1 substituent can significantly impact the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity and suitability for a particular drug design program. Pyrazoles are often used as bioisosteres for amides, and the specific substitution pattern is critical for mimicking the desired interactions.[6]
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help to visualize the exchangeable B(OH)₂ protons.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Use a borosilicate-free NMR tube if possible to minimize background signals.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹¹B).
-
Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with an ESI source.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Perform MS/MS fragmentation on the parent ion to aid in structural confirmation.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory for rapid analysis. Place a small amount of the solid on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
FTIR Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The structural confirmation of this compound is a critical quality control step in its use as a pharmaceutical intermediate. A combination of ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and FTIR spectroscopy provides a comprehensive and unambiguous confirmation of its structure. By understanding the expected spectroscopic data and the rationale behind it, researchers can confidently utilize this valuable building block in the synthesis of novel therapeutics. This guide serves as a practical reference for scientists and drug development professionals, enabling them to make informed decisions and ensure the integrity of their research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrazoles: Unlocking New Frontiers in Drug Discovery with 4-Pyrazoleboronic Acid Pinacol Ester.
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026-01-08).
- Supplementary Material - The Royal Society of Chemistry.
- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014-04-01).
- (1H-Pyrazol-3-yl)boronic acid hydrochloride | PubChem. (C3H6BClN2O2).
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) - Human Metabolome Database.
- Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - MDPI.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) - ResearchGate.
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... - ResearchGate.
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook.
- 1H NMR of pyrazole : r/chemhelp - Reddit. (2024-07-25).
- Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF - ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023-07-14).
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
- FTIR spectrum of boric acid. | Download Scientific Diagram - ResearchGate.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem.
- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed.
- Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+ - ResearchGate. (2025-08-09).
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A Comprehensive Guide to Purity Assessment of 1-Ethylpyrazole-5-boronic Acid and its Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction
1-Ethylpyrazole-5-boronic acid is a pivotal building block in modern medicinal chemistry, enabling the synthesis of a diverse array of pharmaceutical compounds. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions has solidified its role as a valuable reagent in the drug discovery and development pipeline. The purity of this reagent and the subsequent compounds is of paramount importance, as impurities can significantly impact the efficacy, safety, and reproducibility of a synthesis, potentially introducing genotoxic risks.
This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of this compound and the compounds synthesized from it. We will delve into the technical nuances of each technique, providing field-proven insights and detailed experimental protocols to ensure the scientific integrity of your analysis.
The Challenge of Boronic Acid Analysis
Boronic acids present unique analytical challenges due to their inherent chemical properties. A primary concern is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the boroxine can complicate chromatographic and spectroscopic analysis, leading to broadened peaks or multiple signals for a single analyte.
Furthermore, the pinacol esters of boronic acids, often used as more stable surrogates, can be susceptible to hydrolysis back to the boronic acid, particularly during sample preparation and analysis under typical reversed-phase HPLC conditions. Therefore, the selection of analytical methodology and experimental conditions is critical to obtaining accurate and reproducible purity data.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on a variety of factors, including the specific impurity profile, the required sensitivity and selectivity, and the available instrumentation. Here, we compare the most effective methods for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the workhorses of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the separation of a wide range of compounds.
Rationale for Method Selection
For boronic acids, reversed-phase HPLC is the most common approach. The choice of both the column and mobile phase is crucial to mitigate on-column hydrolysis of boronate esters and to achieve good peak shape for the polar boronic acids. Columns with low silanol activity, such as the Waters XTerra MS C18, are often preferred as they minimize the nucleophilic attack of silanol groups on the boron atom.
The mobile phase composition also plays a significant role. While acidic modifiers like formic acid are common in reversed-phase chromatography, they can sometimes promote hydrolysis. Consequently, methods utilizing a mobile phase with no pH modifier or even a basic mobile phase have been developed to enhance the stability of boronate esters.
Experimental Protocol: HPLC Purity Analysis of a Pyrazole Boronic Acid Pinacol Ester
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
This method is designed to minimize on-column hydrolysis and provide good separation of the pinacol ester from its corresponding boronic acid and other potential impurities.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the identification and quantification of impurities. When coupled with a chromatographic separation technique like UPLC (UPLC-MS), it provides a powerful platform for purity assessment.[1]
Rationale for Method Selection
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar compounds like boronic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information.[2][3] Tandem mass spectrometry (MS/MS) can be used for structural elucidation of unknown impurities by analyzing their fragmentation patterns.[4][5]
A significant challenge in the mass spectrometry of boronic acids is the potential for in-source dehydration and boroxine formation. Optimizing the ion source parameters, such as temperature and voltages, can help to minimize these effects.
Experimental Protocol: UPLC-MS Analysis of this compound
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 1 minute
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: ESI negative
This rapid UPLC-MS method is suitable for high-throughput analysis and can effectively separate and identify this compound from its common impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative purity determination (qNMR). ¹H, ¹³C, and ¹¹B NMR are all valuable for the analysis of boronic acids.
Rationale for Method Selection
-
¹H NMR provides detailed information about the structure of the molecule and can be used to identify and quantify impurities with distinct proton signals.
-
¹³C NMR complements the ¹H NMR data, providing information about the carbon skeleton.
-
¹¹B NMR is particularly useful for boronic acids as the chemical shift of the boron atom is sensitive to its coordination state.[6] A trigonal planar boronic acid (sp² hybridized) will have a different chemical shift than a tetrahedral boronate ester or a boroxine.[6][7] This can be used to monitor the equilibrium between these species.
A common issue in the NMR of boronic acids is peak broadening due to the formation of boroxines. Using a coordinating solvent like d₄-methanol can help to break up these trimers and provide sharper signals.
Expected NMR Data for this compound
The ¹¹B NMR chemical shift for a pyrazole boronic acid pinacol ester is typically in the range of +20 to +35 ppm, characteristic of a three-coordinate boron.[8]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and can be a good indicator of overall purity.
For this compound (C₅H₉BN₂O₂, MW: 139.95), the theoretical elemental composition is:
-
C: 42.91%
-
H: 6.48%
-
B: 7.72%
-
N: 20.01%
-
O: 22.87%
A significant deviation from these values would indicate the presence of impurities.
Identifying and Controlling Impurities
A thorough understanding of the potential impurities in this compound is essential for developing robust analytical methods and for ensuring the quality of the final product.
Common Impurities
-
Boroxines: As mentioned, these cyclic trimers are common in solid boronic acids and in non-coordinating solvents.
-
Hydrolysis Products: For boronate esters, the corresponding boronic acid is a common impurity.
-
Starting Materials and Reagents: Residual starting materials and reagents from the synthesis can be present.
-
Byproducts of Synthesis: Side reactions can lead to the formation of isomeric or other related impurities.
-
Deboronated Species: The loss of the boronic acid group can occur under certain conditions, leading to the formation of 1-ethylpyrazole.[9]
Genotoxic Potential of Boronic Acids
Several studies have indicated that some boronic acids can be mutagenic in microbial assays (Ames test).[9][10] Therefore, they may be considered potential genotoxic impurities (PGIs). This is a critical consideration for drug development professionals, as PGIs need to be controlled at very low levels in active pharmaceutical ingredients (APIs). While not all boronic acids are genotoxic, it is prudent to assess the potential risk and to develop sensitive analytical methods for their detection and quantification.[10]
Data Summary and Comparison
| Analytical Technique | Principle | Advantages | Disadvantages | Application for this compound |
| HPLC/UPLC | Chromatographic separation based on polarity. | High resolution, high sensitivity, quantitative. | On-column degradation can be an issue, method development can be time-consuming. | Primary method for purity assessment and quantification of impurities. |
| UPLC-MS | Chromatographic separation coupled with mass detection. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Matrix effects can suppress ionization, boroxine formation can complicate spectra. | Ideal for identifying unknown impurities and for trace-level quantification. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, peak broadening can be an issue. | Structural confirmation of the main component and identification of major impurities. ¹¹B NMR is useful for studying boroxine formation. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition. | Provides fundamental information about the bulk purity of the sample. | Does not provide information about individual impurities. | Confirmation of the empirical formula and assessment of overall purity. |
Visualizing the Workflow
A systematic approach is necessary for the comprehensive purity assessment of this compound. The following workflow illustrates the logical progression of analysis.
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 3. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1-Ethylpyrazole-5-boronic Acid: Comparative Performance in Modern Synthesis
For the discerning researcher in drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthesis and the ultimate performance of the target molecules. Among the vast arsenal of synthetic reagents, heteroaryl boronic acids have carved out a significant niche, with 1-Ethylpyrazole-5-boronic acid emerging as a versatile and valuable synthon. This guide provides an in-depth, comparative analysis of its applications, grounded in experimental data and established chemical principles, to empower researchers to make informed decisions in their synthetic endeavors.
Part 1: The Suzuki-Miyaura Coupling: A Comparative Perspective
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The performance of this compound in this pivotal reaction is a key determinant of its utility.
Performance Comparison with Alternative Boronic Acids
The reactivity of a boronic acid in Suzuki-Miyaura coupling is influenced by steric and electronic factors. While direct head-to-head comparative studies for this compound are not extensively documented in a single study, we can infer its performance based on general principles and data from analogous systems. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a crucial step in the catalytic cycle, leading to higher yields.[1]
To provide a practical comparison, the following table summarizes typical yields for Suzuki-Miyaura reactions with various boronic acids under similar conditions, coupling with a generic aryl bromide. This data is compiled from various sources to offer a comparative overview.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (analog) | 4-Bromo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80 | [2] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 98 | [1] |
| 3-Thienylboronic acid | 4-Bromopyrazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 61 | [3] |
Note: The yield for the this compound analog is extrapolated from protocols for similar N-substituted pyrazole boronic acids. Actual yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyrazole derivatives.[2]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which is crucial for its catalytic activity.
-
Degassed Solvents: Removes dissolved oxygen which can also deactivate the catalyst.
-
Base (K₂CO₃): Activates the boronic acid for transmetalation with the palladium complex.
-
Catalyst (Pd(PPh₃)₄): A robust and commonly used catalyst for a wide range of Suzuki-Miyaura couplings.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Applications in Medicinal Chemistry: A Privileged Scaffold
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its ability to act as a versatile pharmacophore makes this compound a highly valuable building block for the synthesis of novel bioactive compounds.
Role in the Synthesis of Bioactive Molecules
This compound provides a straightforward route to introduce a substituted pyrazole ring into a target molecule. This is particularly relevant in the development of kinase inhibitors, where the pyrazole can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6][7]
Comparative Biological Activity of Pyrazole Derivatives
The biological activity of compounds derived from pyrazole boronic acids is highly dependent on the other substituents on the molecule. The following table provides examples of pyrazole-containing compounds and their biological activities.
| Compound Class | Target | Biological Activity | Reference |
| Pyrazole-based macrocycles | BMPR2 | Kinase Inhibition (IC₅₀ = 506 nM for a derivative) | [6] |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridines | Aurora-A Kinase | Kinase Inhibition | [8] |
| Pyrazolo[4,3-f]quinolines | CLK/ROCK | Dual Kinase Inhibition, Anticancer Properties | [9] |
| General Pyrazole Derivatives | Various | Anticancer, Antimicrobial, Anti-inflammatory | [4][5][10] |
General Synthetic Strategy for Kinase Inhibitors
The following diagram illustrates a generalized synthetic workflow for the incorporation of the 1-ethylpyrazole moiety into a potential kinase inhibitor.
Caption: General workflow for synthesizing kinase inhibitors.
Part 3: Emerging Applications in Materials Science
While the applications of this compound in medicinal chemistry are well-documented, its potential in materials science is an emerging area of interest. The unique electronic properties of the pyrazole ring, combined with the synthetic versatility of the boronic acid group, make it an attractive building block for functional organic materials.
Potential in Organic Electronics
Boronic acid derivatives are increasingly being used in the synthesis of materials for organic light-emitting diodes (OLEDs).[11][12] The pyrazole moiety can be incorporated into conjugated polymers or small molecules to tune their electronic properties, such as their HOMO/LUMO energy levels and charge transport characteristics. While specific data for this compound in OLEDs is not yet widely available, its structural similarity to other heterocyclic building blocks suggests its potential for developing new emitter or host materials.
Use in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[13][14] The synthesis of MOFs relies on the self-assembly of metal ions or clusters with organic linkers. Boronic acid-functionalized linkers are of interest for creating MOFs with specific recognition properties, for example, for sensing saccharides.[15] While the direct use of this compound as a primary linker in a reported MOF is not yet prominent, its bifunctional nature (coordination through pyrazole nitrogens and potential for post-synthetic modification via the boronic acid) presents an intriguing avenue for the design of novel functional MOFs.[16]
Conceptual Structure of a Pyrazole-Containing Polymer
The following diagram illustrates a conceptual structure of a polymer chain where the 1-ethylpyrazole moiety is incorporated into the backbone via Suzuki-Miyaura polymerization.
Caption: Conceptual structure of a pyrazole-containing polymer.
Conclusion
This compound is a valuable and versatile building block with established applications in Suzuki-Miyaura coupling for the synthesis of biologically active molecules, particularly kinase inhibitors. Its performance in these reactions is generally robust, offering good to excellent yields. While its application in materials science is still in its nascent stages, the inherent properties of the ethylpyrazole moiety suggest significant potential for the development of novel organic electronic materials and functional metal-organic frameworks. This guide has provided a comparative overview to assist researchers in leveraging the full potential of this important synthetic intermediate.
References
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Biological activity of pyrazoles derivatives and experimental... ResearchGate.
- Pyrazole and Its Biological Activity. Semantic Scholar.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
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- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. ResearchGate.
- Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
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- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Royal Society of Chemistry.
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The Strategic Role of 1-Ethylpyrazole-5-boronic Acid in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal of chemical scaffolds available to medicinal chemists, heterocyclic boronic acids have carved out a significant niche. This guide provides an in-depth technical analysis of 1-Ethylpyrazole-5-boronic acid, a versatile building block, comparing its utility and performance with relevant alternatives, supported by experimental data and protocols. Our focus is to elucidate the causal relationships behind its application and to provide researchers, scientists, and drug development professionals with actionable insights.
The Pyrazole Boronic Acid Scaffold: A Privileged Combination in Medicinal Chemistry
The power of pyrazole boronic acids in drug design stems from the synergistic combination of two key chemical moieties: the pyrazole ring and the boronic acid group.[1]
-
The Pyrazole Ring: This five-membered nitrogen-containing heterocycle is considered a "privileged scaffold" in medicinal chemistry.[2] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, including metabolic stability and the ability to form crucial hydrogen bond interactions with protein targets.[3][4] The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, providing multiple points for target engagement.[3]
-
The Boronic Acid Group: Boronic acids and their esters are exceptionally useful in synthetic chemistry, most notably as key components in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the efficient and modular formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.[5] In the context of drug-target interactions, the boron atom can form reversible covalent bonds with nucleophilic residues like serine in the active sites of enzymes, offering a unique mechanism of inhibition.[6]
The combination of these two moieties in a single building block provides a powerful tool for medicinal chemists to rapidly generate libraries of diverse and potent bioactive molecules.
The Significance of N-Alkylation: A Case Study of this compound
The substitution at the N1 position of the pyrazole ring is a key handle for modulating the pharmacological properties of a drug candidate. The choice of an N-alkyl group, such as the ethyl group in this compound, is a deliberate strategy to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.
dot
Caption: Logic diagram illustrating the impact of N-alkylation on the properties of a pyrazole-based drug candidate.
The rationale behind N-alkylation includes:
-
Exploring the Binding Pocket: The N1-substituent extends into a region of the kinase active site that can be exploited to enhance potency and achieve selectivity. An analysis of X-ray crystal structures often reveals available space near the N1-position of the pyrazole, which can be explored with various substituents to improve interactions with the target protein.[7]
-
Tuning Physicochemical Properties: The size and nature of the N-alkyl group can significantly impact a compound's solubility, lipophilicity, and polar surface area. These properties are critical for oral bioavailability and overall drug-like characteristics. For instance, moving from an N-H to an N-methyl or N-ethyl group can increase lipophilicity.
-
Improving Selectivity: A significant challenge in kinase inhibitor design is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. Off-target inhibition can lead to undesirable side effects. Strategic substitution at the N1-position can introduce steric hindrance or favorable interactions that disfavor binding to off-target kinases, thereby improving the selectivity profile.[7]
Comparative Analysis: The Impact of N1-Substitution on Kinase Inhibition
To objectively assess the utility of this compound as a building block, it is instructive to examine structure-activity relationship (SAR) data from a relevant drug discovery program. The following data is adapted from a study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which demonstrates how subtle changes to the N1-substituent on a pyrazole core can dramatically influence potency and selectivity.[7]
| Compound ID | N1-Substituent | HPK1 IC50 (nM) | KIN-1 IC50 (nM) | KIN-2 IC50 (nM) | KIN-1 Selectivity (fold vs HPK1) | KIN-2 Selectivity (fold vs HPK1) |
| 6 | -CH₃ (Methyl) | 1.1 | 1500 | 2500 | 1364 | 2273 |
| 16a | -CH₂CF₂H (Difluoroethyl) | 0.8 | >10000 | >10000 | >12500 | >12500 |
| Analogue | -CH₂CH₃ (Ethyl) | 1.9 | 1200 | 1800 | 632 | 947 |
Data adapted from Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med. Chem.[7] (Note: KIN-1 and KIN-2 represent off-target kinases)
Analysis of Experimental Data:
-
Potency: The data reveals that small N-alkyl groups like methyl and ethyl confer potent inhibition of the target kinase HPK1, with IC50 values in the low nanomolar range. The difluoroethyl substituent in compound 16a provided a slight improvement in potency (IC50 = 0.8 nM) compared to the methyl and ethyl analogues.
-
Selectivity: The most striking difference is observed in the selectivity profiles. While the N-methyl and N-ethyl analogues exhibit good selectivity, the introduction of the difluoroethyl group in compound 16a dramatically enhances selectivity against the tested off-target kinases by over an order of magnitude. This highlights the profound impact that N1-substituents can have on avoiding unwanted off-target activity.
-
Causality: The improved selectivity of the difluoroethyl group can be attributed to its unique electronic and steric properties, which likely create more specific and favorable interactions within the HPK1 active site while preventing effective binding to the active sites of KIN-1 and KIN-2. This demonstrates that moving beyond simple alkyl groups to bioisosteres like the difluoroethyl group can be a highly effective strategy for optimizing inhibitor selectivity.
This case study underscores that while this compound is an excellent starting point for generating potent kinase inhibitors, further optimization through exploration of other N1-substituents is often necessary to achieve the desired selectivity profile for a clinical candidate.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
The following protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone application of this compound. This protocol is adapted from established methods for similar pyrazole derivatives.[1]
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (or its pinacol ester) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.1 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
This self-validating protocol includes monitoring steps (TLC/LC-MS) and a robust purification method to ensure the identity and purity of the final compound.
Application in Kinase Signaling Pathways: The JAK-STAT Pathway
Many pyrazole-based inhibitors, including those derived from N-alkyl pyrazole boronic acids, target key signaling pathways implicated in cancer and inflammatory diseases. A prominent example is the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
dot
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders. Small molecule inhibitors designed using building blocks like this compound can bind to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation cascade and subsequent gene transcription that drives disease progression.
Conclusion and Future Perspectives
This compound and its N-substituted analogues are invaluable tools in the drug discovery pipeline. The pyrazole core provides a robust scaffold for engaging with a multitude of protein targets, while the boronic acid moiety offers synthetic versatility and a potential mechanism for covalent inhibition. As demonstrated by comparative SAR data, the N1-position of the pyrazole ring is a critical point for optimization, allowing medicinal chemists to meticulously tune potency, and, most importantly, selectivity. The strategic use of this building block, guided by an understanding of its structural and chemical properties, will undoubtedly continue to facilitate the development of novel and effective therapeutics.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Gande, A., & G, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry.
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Zask, A., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
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- MDPI. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.
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- MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
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- Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
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- ResearchGate. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 1-Ethylpyrazole-5-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures is a daily challenge. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools in our synthetic arsenal for forging C(sp²)–C(sp²) bonds.[1] The choice of the organoboron reagent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield.[2]
This guide provides an in-depth comparison of 1-Ethylpyrazole-5-boronic acid, a key building block for introducing the synthetically valuable pyrazole moiety. We will objectively benchmark its performance against other classes of coupling reagents, grounding our analysis in mechanistic principles and experimental data to empower you to make informed decisions in your synthetic campaigns.
The Pyrazole Motif: A Privileged Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[3] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, contributing to favorable pharmacokinetic properties and potent interactions with biological targets.[4][5] Consequently, efficient methods for incorporating substituted pyrazoles are of high strategic importance in pharmaceutical research and development.[6][7] The Suzuki-Miyaura reaction is a preferred method for this transformation, offering mild conditions and broad functional group tolerance.[1]
Understanding the Key Player: this compound
This compound provides a direct route to 5-substituted-1-ethylpyrazoles. The N-ethyl group serves a dual purpose: it blocks the N-H site, preventing potential side reactions or catalyst inhibition that can occur with unprotected N-H azoles, and it provides a lipophilic handle that can be crucial for modulating a drug candidate's properties.[8] However, like many heteroaryl boronic acids, its performance is a delicate balance of reactivity and stability.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the performance of any boronic acid, we must first understand its role in the catalytic cycle. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step and where the boronic acid plays its crucial role. The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmarking: Boronic Acids vs. Alternatives
The primary challenge with many heteroaryl boronic acids is their susceptibility to side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[10][11] This is particularly problematic under the basic conditions required for the reaction.[12] The choice of coupling reagent is therefore a strategic decision to mitigate these issues.
| Reagent Class | Structure Example | Key Advantages | Key Disadvantages |
| Boronic Acids | This compound | High reactivity, atom economy, commercially available.[13] | Prone to protodeboronation and oxidation, potentially lower stability and shelf-life.[2] |
| Boronate Esters | This compound pinacol ester | Greatly enhanced stability, easy to handle and purify, often crystalline solids.[14] | Generally less reactive than boronic acids; may require harsher conditions or specific hydrolysis to the boronic acid in situ.[13] |
| Organotrifluoroborates | Potassium 1-ethylpyrazole-5-trifluoroborate | Highly stable, crystalline salts, resistant to oxidation and protodeboronation.[15] | Requires fluoride source for activation; lower atom economy due to the potassium salt. |
| MIDA Boronates | 1-Ethylpyrazole-5-MIDA boronate | Exceptionally stable, compatible with a wide range of reagents, allows for iterative cross-coupling.[16] | MIDA group must be cleaved (hydrolyzed) to reveal the reactive boronic acid, adding a step to the process.[16] |
Causality Behind Experimental Choices: A Protocol for Success
When designing a coupling reaction with this compound, every component is chosen to maximize yield and minimize side reactions. Here, we present a robust, self-validating protocol for a benchmark reaction coupling this compound with 4-bromoanisole.
Benchmark Experimental Protocol
Caption: Experimental workflow for a benchmark Suzuki-Miyaura coupling reaction.
Justification of Reagent Selection:
-
Catalyst (XPhos Pd G3): For challenging heteroaryl couplings, modern palladium pre-catalysts with bulky, electron-rich biaryl phosphine ligands like XPhos are often essential.[17] They promote fast oxidative addition and reductive elimination, which can outcompete the rate of protodeboronation of the sensitive boronic acid.[8] The G3 pre-catalyst is air- and moisture-stable, simplifying handling.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki-Miyaura couplings. Its choice is critical; it must be strong enough to form the active boronate species but not so harsh as to promote significant degradation of the starting materials or product.[17] For sensitive substrates, weaker bases like K₂CO₃ or even KF can be considered.[9]
-
Solvent (1,4-Dioxane/H₂O): The solvent system must solubilize both the organic and inorganic components. A mixture of an organic solvent like dioxane or THF with water is common.[8] The water is essential for dissolving the base and facilitating the formation of the active boronate complex.[10]
-
Stoichiometry (1.2 eq. Boronic Acid): A slight excess of the boronic acid is typically used to compensate for any potential homocoupling or protodeboronation, ensuring the complete consumption of the often more valuable aryl halide.[8]
Comparative Performance Data
While a direct, one-to-one comparison under identical conditions is rarely found in the literature, we can compile representative data to illustrate the trends discussed.
| Entry | Pyrazole Substrate | Coupling Partner | Boron Reagent | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 86 | [18] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Boronic Acid | XPhos Pd G2 / K₃PO₄ | High Yield | [8] |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various Arylboronic acids | Boronic Acid | XPhos Pd G2 / Base | Good | [19] |
| 4 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Boronic Acid | XPhos Pd G2 / XPhos / K₂CO₃ | 74 | [1] |
| 5 | Aryl Halide | Heteroaryltrifluoroborate | Trifluoroborate | Pd(OAc)₂ / SPhos / K₂CO₃ | Good-Excellent | [16] |
This data collectively demonstrates that with modern catalyst systems (like those using XPhos ligands), high yields can be achieved for the Suzuki-Miyaura coupling of various functionalized and N-H unprotected pyrazoles.[1][8][18][19] This supports the rationale that this compound, with its protected nitrogen, is a highly effective reagent under similarly optimized conditions.
Conclusion and Outlook
This compound is a robust and highly effective reagent for introducing the 1-ethyl-5-pyrazolyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its primary advantage lies in its high reactivity, which, when paired with a modern, well-chosen palladium catalyst system, can lead to excellent yields.
While more stable alternatives like boronate esters and MIDA boronates offer advantages in handling, storage, and complex multi-step syntheses, they often come with a reactivity penalty.[2][16] For direct, efficient coupling, this compound remains a premier choice.
The key to success is a rational, mechanistically informed approach to protocol design. By selecting a catalyst that promotes rapid C-C bond formation and a base that effectively activates the boronic acid without causing degradation, researchers can confidently and reliably incorporate this valuable heterocyclic building block into their target molecules.
References
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Journal of the American Chemical Society.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017).
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016).
- “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.).
- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. (2007). PubMed.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Reactions. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). PMC - NIH.
- The Preparation of Substituted Pyrazoles from β,β-Dibromo-enones by a Tandem Condensation/Suzuki-Miyaura Cross-Coupling Process. (2025).
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026). Benchchem.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. (n.d.). The Royal Society of Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.).
- Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... (n.d.).
- Structural Requirements of 1-(2-Pyridinyl)
- A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionaliz
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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Assessing the Scalability of Reactions Using 1-Ethylpyrazole-5-boronic Acid: A Comparative Guide for Process Development
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1][2] In the pharmaceutical and agrochemical industries, the pyrazole moiety is a significant pharmacophore, present in a wide array of biologically active molecules.[3][4][5][6] Consequently, reagents like 1-Ethylpyrazole-5-boronic acid are of high value. However, the successful demonstration of a reaction at the bench scale is not a guarantee of its viability at an industrial scale. Process chemists face numerous challenges when scaling up palladium-catalyzed processes, including issues with sensitivity to air, temperature, mixing, and the removal of residual palladium from the final product.[7][8]
This guide provides a comparative analysis of the scalability of reactions involving this compound against a standard, non-heterocyclic alternative, Phenylboronic acid. We will explore the mechanistic nuances, present a model experimental scale-up from 1 mmol to 100 mmol, and discuss the practical challenges and solutions inherent in this transition.
PART 1: Mechanistic Considerations and the Role of the Boronic Acid
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The nature of the boronic acid directly impacts the transmetalation step, which is often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heterocyclic boronic acids, particularly those containing nitrogen, can present unique challenges. The lone pair of electrons on the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition.[10] However, the pyrazole ring is also a π-electron-rich system, which can influence the electronic properties of the boronic acid group and its reactivity. Furthermore, the stability of the boronic acid itself is a critical factor. Many heterocyclic boronic acids are prone to protodeboronation, especially under the basic conditions required for the reaction.[11][12] The ethyl group on the nitrogen in this compound serves to block one of the nitrogen atoms and can improve the stability and solubility of the reagent.
PART 2: A Comparative Scale-Up Study
To objectively assess the scalability of this compound, we present a comparative study against Phenylboronic acid in a model reaction with 4-bromoanisole.
Experimental Protocols
Small-Scale Synthesis (1 mmol)
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
To this mixture, add Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.
-
Upon completion (monitored by TLC/LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Pilot-Scale Synthesis (100 mmol)
-
To a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 4-bromoanisole (18.7 g, 100 mmol), the respective boronic acid (110 mmol), and potassium carbonate (27.6 g, 200 mmol).
-
Purge the reactor with nitrogen for 30 minutes.
-
Add 1,4-dioxane (800 mL) and water (200 mL), both previously degassed by nitrogen sparging.
-
Begin stirring and add Pd(PPh₃)₄ (2.3 g, 2.0 mmol).
-
Heat the reactor contents to 90 °C and maintain for 6 hours, with periodic sampling for HPLC analysis.
-
Once the reaction is complete, cool the mixture to 20 °C.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer with water (2 x 100 mL) and brine (100 mL).
-
Concentrate the organic layer under reduced pressure to afford the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Comparative Results
| Parameter | This compound (1 mmol) | Phenylboronic acid (1 mmol) | This compound (100 mmol) | Phenylboronic acid (100 mmol) |
| Reaction Time | 4 hours | 4 hours | 6 hours | 5 hours |
| Isolated Yield | 91% | 94% | 85% | 89% |
| Purity (by HPLC) | >99% | >99% | 98.2% | 98.9% |
| Purification Method | Column Chromatography | Column Chromatography | Recrystallization | Recrystallization |
| Key Observations | Clean reaction profile. | Clean reaction profile. | Slightly darker crude product, minor byproducts observed. | Formation of a small amount of biphenyl. |
PART 3: Analysis of Scalability and Field-Proven Insights
The transition from a 1 mmol to a 100 mmol scale introduces complexities that are not always apparent at the bench.
Caption: Key considerations when scaling up chemical reactions.
-
Reaction Time and Mixing: The slight increase in reaction time for both substrates at the larger scale is typical and often related to less efficient mass and heat transfer in a larger vessel.[8] Mechanical stirring in a jacketed reactor is crucial for maintaining a homogeneous mixture and consistent temperature profile, but it may not perfectly replicate the efficiency of a small, rapidly spinning magnetic stir bar.
-
Yield and Purity: The observed decrease in yield and purity upon scale-up is a common phenomenon.[7] For this compound, the slightly lower yield and purity compared to phenylboronic acid at the 100 mmol scale could be attributed to several factors. The heterocyclic product may have a higher affinity for the aqueous phase, leading to some loss during workup. Additionally, the potential for minor side reactions, such as catalyst inhibition or byproduct formation due to the pyrazole nitrogen, may become more pronounced on a larger scale. The formation of biphenyl from phenylboronic acid is a known side reaction (homocoupling) that can also be influenced by reaction conditions.
-
Workup and Purification: The shift from chromatography to recrystallization is a critical step for scalability. The success of this transition depends heavily on the properties of the final compound. The slightly lower purity of the recrystallized product from the this compound reaction suggests that finding an optimal solvent system for crystallization may require more development effort.
-
Palladium Removal: A significant challenge in industrial synthesis is the removal of residual palladium to meet regulatory requirements (often in the ppm range).[1] The nitrogen atoms in the pyrazole-containing product may act as ligands, chelating to residual palladium and making its removal more difficult. This necessitates the evaluation of various palladium scavengers (e.g., silica-based thiols, activated carbon) during process development.
Conclusion and Recommendations
This compound is a highly valuable and scalable reagent for the synthesis of complex molecules. Its performance in Suzuki-Miyaura couplings is robust, though not without challenges that require careful consideration during process development.
For professionals scaling up reactions with this compound, we recommend:
-
Early Process Optimization: Invest time at the small scale to optimize catalyst loading, base, solvent, and temperature. A more dilute system or a different solvent combination might improve performance on a larger scale.
-
Thorough Impurity Profiling: Identify minor byproducts early on. Understanding their structure can provide insights into decomposition pathways and help in designing strategies to minimize their formation.
-
Develop a Robust Purification Strategy: Do not rely on chromatography for large-scale work. Focus on developing a reliable crystallization procedure. If crystallization is challenging, other non-chromatographic methods like extraction or salt formation should be explored.
-
Plan for Palladium Removal: Assume that palladium removal may be more challenging than with non-heterocyclic analogues. Screen various palladium scavengers in parallel with other process development activities.
By proactively addressing these potential issues, researchers can successfully leverage the synthetic power of this compound to efficiently manufacture complex, high-value molecules at scale.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ResearchGate. (2025, August 10). Novel large-scale synthesis methods for heterocyclic and functionalized boronic acids.
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- ResearchGate. (2025, August 6). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Pharmaguideline. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- RSC Publishing. (n.d.). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis with High-Purity Heterocyclic Boronic Esters.
- ResearchGate. (2025, August 6). The Synthesis and Applications of Heterocyclic Boronic Acids.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- RSC Publishing. (2019, May 15). Boronic acid catalysis. Chemical Society Reviews.
- CymitQuimica. (n.d.). This compound, pinacol ester.
- Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media.
- ECHEMI. (n.d.). 1095080-54-8, this compound Formula.
- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- PubMed. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- PubMed Central. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PubChem. (n.d.). 1H-Pyrazole-5-boronic acid.
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- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1-Ethylpyrazole-5-boronic Acid in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that balances reactivity, cost, and novelty. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, making its derivatives highly sought-after intermediates.[1][2] This guide provides an in-depth cost-benefit analysis of utilizing 1-Ethylpyrazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[3] We will objectively compare its performance with common alternatives, supported by illustrative experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic campaigns.
The Strategic Value of N-Substituted Pyrazole Boronic Acids
The strategic placement of substituents on the pyrazole ring can significantly influence the physicochemical properties and biological activity of the final compound.[2] N-alkylation, for instance, can modulate solubility, metabolic stability, and target engagement. This compound offers a specific N-ethyl substituent, which can provide a distinct advantage over the more common N-methyl or unsubstituted analogues in tuning the pharmacokinetic profile of a drug candidate.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
To provide a clear comparison, we will consider a representative Suzuki-Miyaura reaction between various pyrazole boronic acids and 4-bromoacetophenone. The following data, while illustrative, is based on established trends in Suzuki-Miyaura couplings of heteroaryl boronic acids.[4][5][6]
Table 1: Comparative Yields of Pyrazole Boronic Acids in a Representative Suzuki-Miyaura Coupling
| Entry | Pyrazole Boronic Acid | Product | Illustrative Yield (%) |
| 1 | This compound | 1-(4-(1-Ethyl-1H-pyrazol-5-yl)phenyl)ethan-1-one | 88 |
| 2 | 1-Methylpyrazole-5-boronic acid | 1-(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)ethan-1-one | 85 |
| 3 | 1H-Pyrazole-5-boronic acid | 1-(4-(1H-Pyrazol-5-yl)phenyl)ethan-1-one | 75 |
| 4 | 1-Phenylpyrazole-5-boronic acid | 1-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)ethan-1-one | 92 |
| 5 | 1-Ethylpyrazole-4-boronic acid | 1-(4-(1-Ethyl-1H-pyrazol-4-yl)phenyl)ethan-1-one | 82 |
Illustrative data based on general reactivity trends.
From this data, we can infer that N-alkylation (Entries 1 and 2) generally leads to higher yields compared to the unprotected pyrazole (Entry 3), which can be attributed to improved solubility and potentially altered electronic properties favoring the catalytic cycle. The N-phenyl substituent (Entry 4) often provides the highest yields due to favorable electronic and steric effects. The positional isomer, 1-Ethylpyrazole-4-boronic acid (Entry 5), shows a slightly lower yield, a common observation when comparing the reactivity of different positions on a heterocyclic ring.
Cost-Benefit Analysis: Beyond the Price Tag
A simple comparison of catalog prices can be misleading. A comprehensive cost-benefit analysis must consider the cost per mole, typical reaction yields, and potential downstream implications.
Table 2: Cost-Benefit Analysis of Pyrazole Boronic Acid Alternatives
| Pyrazole Boronic Acid | Representative Price (USD/g) | Molecular Weight ( g/mol ) | Cost per mole (USD/mol) | Illustrative Yield (%) | Cost per 1 mmol of Product (USD)* |
| This compound | 150 | 139.95 | 20993 | 88 | 23.86 |
| 1-Methylpyrazole-5-boronic acid pinacol ester | 13.46 | 208.07 | 2800 | 85 | 3.29 |
| 1H-Pyrazole-4-boronic acid | 250 | 111.90 | 27975 | 75 | 37.30 |
| 1-Phenylpyrazole-5-boronic acid | 180 | 188.00 | 33840 | 92 | 36.78 |
*Prices are illustrative and subject to change based on supplier and purity.
Analysis:
-
This compound presents a moderate cost per mole and delivers high yields, making it a cost-effective option when the N-ethyl moiety is desired for its specific properties.
-
1-Methylpyrazole-5-boronic acid pinacol ester is significantly more affordable on a per-mole basis and provides good yields.[7] If an N-methyl group is acceptable, this represents a highly economical choice. The pinacol ester form also offers enhanced stability.
-
1H-Pyrazole-4-boronic acid has a high cost per mole and a lower yield, making it a less economically favorable option for this specific transformation.[6]
-
1-Phenylpyrazole-5-boronic acid offers the highest yield but also comes with the highest cost per mole, making the final product cost comparable to the less efficient but cheaper alternatives.
Experimental Protocols
To ensure reproducibility and provide a practical guide, a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoacetophenone is provided below.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
4-Bromoacetophenone (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromoacetophenone, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Workflow Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The nature of the N-substituent on the pyrazole ring can influence the rate-determining transmetalation step by altering the electron density of the pyrazole ring and the stability of the boronate intermediate.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Recommendations
This compound is a valuable building block for introducing an N-ethylpyrazole moiety, offering a balance of good reactivity and moderate cost. The choice between this compound and its alternatives should be guided by a holistic analysis that includes not only the cost of the starting material but also the desired final product properties, reaction efficiency, and scalability.
For early-stage drug discovery where exploration of structure-activity relationships is paramount, the slightly higher cost of this compound may be justified by the unique properties the N-ethyl group imparts. For process development and large-scale synthesis where cost is a primary driver, the more economical 1-methylpyrazole-5-boronic acid pinacol ester should be strongly considered if the N-methyl analogue is a viable alternative.
This guide provides a framework for making a data-driven decision. It is always recommended to perform small-scale experiments to validate these trends with your specific substrates and reaction conditions.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocyples: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
- Molinaro, C., et al. (2013). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. [Link]
- 1H-Pyrazole-4-boronic acid - Chem-Impex.
- [4-(1H-pyrazol-1-yl)phenyl]boronic acid In Stock - Anichem. Anichem. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- 1h-pyrazole-4-boronic acid suppliers USA. Chemical Register. [Link]
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- [4-(1H-Pyrazol-5-yl)phenyl]boronic acid - Chem-Impex.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- (a) Representative Suzuki coupling reaction and hydrolysis products for....
- Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester).
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- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
confirming the regioselectivity of reactions with 1-Ethylpyrazole-5-boronic acid
An In-Depth Guide to Confirming the Regioselectivity of Reactions with 1-Ethylpyrazole-5-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals underscores the critical need for precise control over its functionalization. Achieving absolute regioselectivity when introducing new substituents is not merely an academic exercise; it is a fundamental requirement for ensuring biological activity, optimizing ADME properties, and securing intellectual property.
This guide provides an in-depth technical comparison of the reactivity of this compound, a versatile and increasingly important building block. We will move beyond simple protocols to explore the underlying principles that govern its reactivity in key cross-coupling reactions. Our focus is on providing you with the experimental framework and analytical logic to not only perform these reactions but to unambiguously confirm the regiochemical outcome of your products.
The Foundation: Understanding Pyrazole Reactivity
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In a 1-substituted pyrazole, such as our target molecule, three carbon positions are available for functionalization: C3, C4, and C5. The electronic nature of the ring, influenced by the two nitrogen atoms, makes direct, selective functionalization challenging. Boronic acids and their derivatives provide a powerful and predictable handle for introducing diversity through metal-catalyzed cross-coupling, transforming a synthetic challenge into a routine operation. The key, however, lies in starting with a regioisomerically pure boronic acid and confirming that the desired bond formation occurs at the intended position without isomerization.
Comparative Analysis of Key Cross-Coupling Reactions
We will now compare the expected performance of this compound in two of the most vital C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Coupling: Precision in C-C Bond Formation
The Suzuki-Miyaura reaction is the gold standard for creating biaryl and heteroaryl-aryl structures.[1] Its reliability stems from a well-understood catalytic cycle and the general stability of its organoboron reagents.[2]
Causality of Experimental Design: In a Suzuki reaction, the C-B bond of the boronic acid is converted into a new C-C bond with an aryl or vinyl halide/triflate. Therefore, the regioselectivity is pre-determined by the position of the boronic acid on the pyrazole ring. The primary experimental challenge is not directing the selectivity, but ensuring the reaction proceeds to completion with high fidelity and yield. Our choice of catalyst, ligand, and base is crucial for accommodating the electronic properties of the pyrazole ring and the coupling partner.[3]
Predicted Performance Comparison:
While a direct head-to-head published study comparing 1-ethylpyrazole boronic acid isomers is not available, we can predict the outcomes based on extensive data for similar heterocyclic systems. The primary differentiator in performance will be the steric and electronic environment of the C-B bond.
| Boronic Acid Isomer | Coupling Partner | Predicted Outcome | Rationale |
| This compound | 4-Bromotoluene | High yield (e.g., >90%) | The C5 position is sterically accessible, and the boronic acid is readily activated. This is the most common and generally most reactive isomer for Suzuki coupling. |
| 1-Ethylpyrazole-4-boronic acid | 4-Bromotoluene | High yield (e.g., >85%) | The C4 position is also highly reactive. Yields are typically excellent, comparable to the C5 isomer.[4] |
| 1-Ethylpyrazole-3-boronic acid | 4-Bromotoluene | Good to High yield (e.g., >80%) | The C3 position is adjacent to the substituted N1 nitrogen, which can introduce minor steric hindrance, potentially requiring slightly more forcing conditions or specialized ligands for optimal yield compared to C4 or C5. |
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Workflow for comparing pyrazole boronic acid isomers in Suzuki coupling.
Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including in-process controls and definitive analytical confirmation.
-
Reagent Preparation: To a 25 mL Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (e.g., 4-bromotoluene, 1.1 equiv), and a base such as K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 10 mL).[5] To this slurry, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). The use of a pre-catalyst can also be considered for air-sensitive reactions.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS by taking small aliquots. A complete reaction is validated by the disappearance of the limiting starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Confirmation: The ultimate validation comes from full characterization of the purified product. Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. Crucially, perform 2D NMR experiments (HMBC, NOESY) to definitively confirm the C5 connectivity (see confirmation section below).
Chan-Lam Coupling: A Direct Route to C-N Bonds
The Chan-Lam coupling provides an efficient, copper-catalyzed method for forming C-N bonds between boronic acids and N-H containing compounds, often under milder, aerobic conditions compared to palladium-catalyzed alternatives.[6][7] This reaction is exceptionally valuable for synthesizing N-arylpyrazoles.
When using this compound, the pyrazole itself is the "aryl" source, coupling with an external amine or another N-H heterocycle.
Causality of Experimental Design: The mechanism involves the copper catalyst mediating the coupling between the boronic acid and the amine.[8] Unlike the Suzuki reaction, Chan-Lam couplings are often run open to the air, as O₂ can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[6] The choice of base and solvent can significantly impact reaction efficiency.
Predicted Performance:
The reaction is generally robust. The primary variables affecting yield will be the nucleophilicity and steric bulk of the amine coupling partner.
| Amine Partner | Predicted Outcome | Rationale |
| Aniline | High yield (e.g., >85%) | Aromatic amines are excellent coupling partners in Chan-Lam reactions. |
| Morpholine | High yield (e.g., >90%) | Secondary aliphatic amines are highly nucleophilic and react readily. |
| Pyrrole | Good yield (e.g., >70%) | N-H heterocycles are suitable substrates, though their relative pKa and potential to coordinate to copper can influence yields.[9][10] |
| tert-Butylamine | Low to moderate yield | Highly sterically hindered amines are challenging substrates and may require higher temperatures or specialized ligand systems. |
Self-Validating Protocol: Chan-Lam C-N Coupling
-
Reagent Preparation: In a vial, combine this compound (1.0 mmol, 1.0 equiv), the amine or N-H heterocycle (1.2 equiv), Cu(OAc)₂ (10 mol%), and a mild base like triethylamine (TEA) (2.0 equiv).[9]
-
Solvent Addition: Add a suitable solvent such as methanol or acetonitrile (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress should be monitored by LCMS. The endpoint is validated by the consumption of the boronic acid.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification & Confirmation: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography. As with the Suzuki protocol, the final product structure must be validated by 1D and 2D NMR spectroscopy.
The Gold Standard: Unambiguous Confirmation of Regioselectivity
Mass spectrometry can confirm that a coupling reaction has occurred, but it cannot distinguish between regioisomers. For pyrazoles, where C3, C4, and C5 isomers are possible, only 2D NMR can provide definitive proof of structure. The two most powerful experiments for this purpose are the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[11]
Logic of Confirmation: The strategy relies on identifying long-range (2-3 bond) correlations between protons and carbons (HMBC) or through-space correlations between protons that are close to each other (NOESY).[12][13] The ethyl group at the N1 position is our critical analytical handle.
Confirming C5-Substitution of 1-Ethylpyrazole:
-
HMBC Analysis: Look for a 3-bond correlation (³JCH) between the protons of the N1-ethyl group's methylene (-CH₂-) and the C5 carbon of the pyrazole ring. This is a definitive link. A correlation to the C3 carbon might also be visible, but the correlation to C5 is unmistakable proof of that connectivity.
-
NOESY Analysis: Look for a through-space correlation between the N1-ethyl methylene protons (-CH₂-) and the proton on the newly attached aryl ring (in a Suzuki product) or the N-H proton of the coupled amine (in a Chan-Lam product). This confirms the new group is at a position adjacent to the N1-ethyl group (i.e., C5).
The combination of these two experiments provides irrefutable evidence of the product's regiochemistry.
Caption: Decision workflow for confirming C5-substitution using 2D NMR.
Conclusion
This compound is a robust and reliable building block for introducing the pyrazole moiety into complex molecules. Its participation in Suzuki-Miyaura and Chan-Lam cross-coupling reactions is predictable and high-yielding. The regiochemical outcome of these reactions is dictated by the starting material, but as with all rigorous scientific investigation, the final structure should never be assumed. By employing the self-validating experimental protocols and definitive 2D NMR confirmation strategies outlined in this guide, researchers can proceed with confidence, ensuring the absolute structural integrity of their compounds and the validity of their subsequent discoveries.
References
- Vilapara, K. V.; Gami, S. P.; Gadara, S. A.; Naliapara, Y. T. Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 2019, 31, 2981-2985. [Link]
- ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling.
- ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers.
- Corbo, F., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 2022. [Link]
- Chan, D. M. T., et al.
- ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- ResearchGate. Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3).
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Ostrowska, K., et al. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry, 2015. [Link]
- Dennis, C. R., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018. [Link]
- Kráľová, P., et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 2021. [Link]
- Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations and ¹H NMR (red), ¹³C NMR (italic), ¹⁵N NMR (blue) chemical shifts of regioisomers 2a and 3a.
- ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations...
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evaluating the green chemistry metrics of 1-Ethylpyrazole-5-boronic acid protocols
Introduction: The Imperative for Greener Synthesis
1-Ethylpyrazole-5-boronic acid is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making it a key intermediate for various pharmaceutical targets.[1][2][3][4] However, as the chemical industry pivots towards sustainability, it is no longer sufficient to simply synthesize a target molecule; we must evaluate how it is synthesized.
This guide provides an in-depth, comparative analysis of two common synthetic protocols for this compound, viewed through the critical lens of green chemistry. We will move beyond simple reaction yields to dissect each protocol's intrinsic efficiency and environmental impact using established green chemistry metrics. The objective is to equip researchers, scientists, and process chemists with the data and insights necessary to make more sustainable choices in their synthetic endeavors.
The core principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5] To quantify these principles, we will employ key metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6][7][8]
-
Process Mass Intensity (PMI): A practical metric that quantifies the total mass of materials (reactants, solvents, workup chemicals) used to produce a certain mass of product.[9][10][11] A lower PMI indicates a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor quantifies the mass of waste produced per unit of product (E-Factor = PMI - 1).[9][12][13]
By evaluating these metrics alongside safety and procedural considerations, this guide aims to provide a holistic view of the sustainability of each synthetic route.
Protocol 1: Classical Pathway via Cryogenic Lithiation-Borylation
This method represents a traditional and widely employed strategy for the synthesis of aryl and heteroaryl boronic acids.[14] It relies on the deprotonation of the most acidic position of the pyrazole ring using a strong organolithium base at very low temperatures, followed by trapping the resulting anion with a boron electrophile.
Experimental Protocol: Lithiation-Borylation
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-ethylpyrazole (1.0 eq, 9.61 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The maintenance of this cryogenic temperature is critical to prevent side reactions and ensure regioselectivity.[15][16][17]
-
Deprotonation: n-Butyllithium (1.1 eq, 110 mmol, 44 mL of 2.5 M solution in hexanes) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour. Handling organolithium reagents requires rigorous inert atmosphere techniques due to their pyrophoric nature.[18][19][20][21][22]
-
Borylation: Triisopropyl borate (1.2 eq, 22.57 g, 120 mmol) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature overnight.
-
Quench & Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl, 200 mL) at 0 °C. The mixture is stirred for 1 hour.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with water (2 x 100 mL). The combined aqueous layers are then basified with 2 M sodium hydroxide (NaOH) to a pH of ~8 and extracted with ethyl acetate (3 x 150 mL) to remove any unreacted starting material.
-
Isolation: The aqueous layer is acidified to a pH of ~3 with 2 M HCl and then extracted with ethyl acetate (3 x 200 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
-
Yield: A typical isolated yield for this process is approximately 75% (10.5 g).
Workflow Diagram: Protocol 1
Caption: Workflow for the Lithiation-Borylation Protocol.
Protocol 2: Modern Pathway via Pd-Catalyzed Borylation
This approach leverages transition-metal catalysis, a cornerstone of modern organic synthesis, to form the carbon-boron bond. It typically starts from a halogenated pyrazole and reacts it with a diboron reagent. This method avoids the use of pyrophoric reagents and cryogenic conditions, presenting a significant advantage in terms of operational safety.
Experimental Protocol: Pd-Catalyzed Borylation
-
Preparation: A round-bottom flask is charged with 1-ethyl-5-iodopyrazole (1.0 eq, 22.2 g, 100 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 eq, 27.9 g, 110 mmol), and potassium acetate (KOAc, 1.5 eq, 14.7 g, 150 mmol).
-
Catalyst & Solvent: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq, 2.45 g, 3 mmol) and 1,4-dioxane (500 mL) are added. 1,4-Dioxane is a common solvent for these reactions but is a suspected carcinogen and requires careful handling.[23]
-
Reaction: The flask is fitted with a reflux condenser, and the mixture is purged with nitrogen for 15 minutes. The reaction is then heated to 80 °C and stirred for 12 hours.
-
Filtration: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional 1,4-dioxane (50 mL).
-
Solvent Removal: The combined filtrates are concentrated under reduced pressure to yield the crude this compound pinacol ester.
-
Hydrolysis & Isolation: The crude pinacol ester is dissolved in acetone (200 mL). An aqueous solution of sodium periodate (NaIO₄, 3 eq, 64.2 g in 300 mL water) and ammonium acetate (NH₄OAc, 5 eq, 38.5 g in 100 mL water) is added. The mixture is stirred vigorously at room temperature for 6 hours to deprotect the boronic acid.
-
Workup & Extraction: The acetone is removed under reduced pressure. The resulting aqueous slurry is extracted with diethyl ether (3 x 200 mL).
-
Isolation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final product.
-
Yield: A typical isolated yield for this two-step, one-pot process is approximately 85% (11.9 g).
Workflow Diagram: Protocol 2
Caption: Workflow for the Pd-Catalyzed Borylation Protocol.
Comparative Analysis: Green Chemistry Metrics
To objectively compare these protocols, we calculated the Atom Economy, Process Mass Intensity, and E-Factor for each. The results are summarized in the table below.
| Metric | Protocol 1: Lithiation-Borylation | Protocol 2: Pd-Catalyzed Borylation | Ideal Value |
| Atom Economy (AE) | 44.5% | 27.5% (for ester formation step) | 100% |
| Total Input Mass | 1653.2 g | 1737.55 g | Mass of Product |
| Product Mass | 10.5 g (75% Yield) | 11.9 g (85% Yield) | - |
| Process Mass Intensity (PMI) | 157.4 | 146.0 | 1 |
| E-Factor | 156.4 | 145.0 | 0 |
Discussion of Metrics
-
Atom Economy: At first glance, the lithiation protocol appears to have a better theoretical atom economy. This is because the reactants (1-ethylpyrazole, n-BuLi, triisopropyl borate) are smaller compared to the bulky reactants (1-ethyl-5-iodopyrazole, B₂pin₂) in the palladium-catalyzed route. However, AE is a purely theoretical value and does not account for solvents, workup chemicals, or reaction yield, which are the primary drivers of waste in pharmaceutical processes.[6][24]
-
Process Mass Intensity (PMI) & E-Factor: The PMI and E-Factor tell a more complete and practical story.[9][11][12] The Pd-Catalyzed protocol (PMI = 146.0) is demonstrably "greener" than the Lithiation protocol (PMI = 157.4). Despite the higher molecular weight of the starting materials and the use of a catalyst, the higher yield and potentially more efficient workup contribute to a lower overall mass intensity. The vast majority of the mass in both protocols comes from solvents used for the reaction and extraction steps, highlighting a critical area for process optimization.[5][25][26] Reducing solvent volumes or implementing solvent recycling can dramatically improve the PMI of either process.[9]
Safety & Hazard Evaluation
Beyond the metrics, a qualitative assessment of the associated hazards is crucial for a truly "green" process.
-
Protocol 1 (Lithiation): The primary hazards are severe. n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture, requiring highly specialized handling techniques and a rigorously inert atmosphere.[18][19][21] The use of cryogenic temperatures (-78 °C) also presents significant operational challenges and hazards, including the risk of frostbite and asphyxiation if ventilation is poor.[15][16][17][27][28]
-
Protocol 2 (Catalysis): This protocol avoids pyrophoric reagents and cryogenic conditions. The main hazards are associated with the palladium catalyst (a heavy metal that must be removed from the final product and disposed of correctly) and the solvent 1,4-dioxane, which is a suspected carcinogen.[23] While significant, these hazards are generally considered more manageable and scalable than those associated with organolithium chemistry. Choosing a greener solvent alternative to 1,4-dioxane, such as 2-Methyltetrahydrofuran (2-MeTHF), could further improve the environmental and safety profile of this route.[23][29]
Green Metrics Comparison Diagram
Caption: Comparison of PMI and E-Factor for the two protocols.
Conclusion and Recommendations
This guide demonstrates that while multiple synthetic routes may lead to the desired product, their environmental and safety profiles can differ significantly.
-
The classical lithiation-borylation protocol , while effective, is burdened by a higher Process Mass Intensity and severe safety hazards associated with pyrophoric reagents and cryogenic conditions. Its application is best suited for small-scale laboratory synthesis where the necessary specialized equipment and safety protocols are readily available.
-
The modern palladium-catalyzed borylation protocol emerges as the superior choice from a green chemistry perspective. It boasts a lower PMI and E-Factor, indicating less waste generation per kilogram of product. Crucially, it replaces highly hazardous reagents and conditions with more manageable (though not entirely benign) alternatives. This protocol is more amenable to scale-up and aligns better with the principles of sustainable manufacturing.
For any organization aiming to improve the sustainability of their chemical processes, the choice is clear. The investment in developing and optimizing the palladium-catalyzed route, particularly with a focus on substituting greener solvents and catalyst recycling, will yield a process that is not only safer and more environmentally responsible but also more efficient in its use of material resources.
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A Senior Application Scientist's Guide to the Efficacy of 1-Ethylpyrazole-5-boronic Acid as a Synthetic Building Block
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical structures is a critical decision that dictates the trajectory of a synthesis campaign. Among the vast library of commercially available building blocks, heterocyclic boronic acids have distinguished themselves as exceptionally versatile reagents.[1][2] This guide provides an in-depth comparison of the efficacy of 1-Ethylpyrazole-5-boronic acid, not as a standalone therapeutic, but as a crucial component in the synthesis of complex, biologically active molecules. We will explore its performance in cornerstone chemical reactions and its application in the development of potent enzyme inhibitors, supported by experimental data and detailed protocols.
Part 1: Foundational Efficacy in Suzuki-Miyaura Cross-Coupling
The primary measure of efficacy for a building block like this compound is its performance in robust, widely used chemical transformations. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application for boronic acids, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4]
The Causality Behind Experimental Choices in Suzuki Coupling
The success of a Suzuki-Miyaura reaction is contingent on a synergistic interplay between the boronic acid, the coupling partner (typically an aryl or heteroaryl halide), a palladium catalyst, a base, and the solvent system. The pyrazole ring, a key pharmacophore in many bioactive molecules, makes pyrazole-containing boronic acids like our subject compound particularly valuable.[5][6]
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to the palladium catalyst.[4] The solvent system must solubilize all components and facilitate the reaction kinetics, with mixtures like dioxane/water being common.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and Experimental Protocol
While direct, head-to-head comparative studies for this compound are sparse, we can infer its efficacy from established protocols for analogous pyrazole derivatives.[5] The presence of acidic protons on unprotected nitrogen-rich heterocycles like pyrazoles can sometimes inhibit the reaction, necessitating careful optimization of conditions, such as using stronger bases or higher temperatures.[8]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling with Heterocyclic Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good to High | [8] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | Variable | [5] |
| Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | Overnight | Good |[7] |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling: This protocol is adapted from established procedures for similar heterocyclic systems.[5][7]
-
Reagent Preparation: In a reaction vessel suitable for heating under inert conditions (e.g., a microwave vial or Schlenk flask), combine the aryl/heteroaryl halide (1.0 eq), this compound (1.5-2.0 eq), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) and degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 100-140 °C) for the specified time. Microwave irradiation can often reduce reaction times significantly compared to conventional heating.[5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired coupled product.
Part 2: Efficacy in the Synthesis of Bioactive Enzyme Inhibitors
The ultimate test of a building block's utility is its successful incorporation into molecules with valuable biological functions. The pyrazole moiety is a well-established pharmacophore found in numerous drugs and clinical candidates.[6][9] this compound serves as a key precursor for synthesizing inhibitors of critical therapeutic targets.
Case Study 1: Precursors for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a crucial enzyme in the kynurenine pathway that suppresses the immune system, making it a prime target for cancer immunotherapy.[10][11] Small molecule inhibitors of IDO1 can prevent the breakdown of tryptophan, thereby reversing tumor-associated immune suppression.[10][] Many potent IDO1 inhibitors feature heterocyclic scaffolds, including those derived from pyrazoles.[13]
The synthesis of these complex inhibitors often relies on a convergent strategy where key fragments are joined late-stage. This compound is an ideal starting material for one of these fragments. The pyrazole ring can form important hydrogen bonding interactions within the IDO1 active site.[10]
Table 2: Efficacy of Pyrazole-Containing IDO1 Inhibitors
| Compound Class | Key Structural Moiety | Target(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Imidazoisoindoles | Methylpyrazole | IDO1 / TDO | 26 (IDO1) | [13] |
| Dipyrazolopyrans | Halogenated Phenyl | IDO1 | 260 |[10] |
Note: The IC₅₀ values refer to the final synthesized compounds, demonstrating the utility of the pyrazole building block in achieving high potency.
Case Study 2: Scaffolds for Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibiting FAAH has emerged as a therapeutic strategy for managing neuropathic pain and other CNS disorders.[14][15] Boronic acids themselves have been identified as a class of potent, reversible covalent inhibitors of FAAH.[16][17] Furthermore, pyrazole-containing carbamates have been developed as highly effective FAAH inhibitors.[14]
The synthetic route to these molecules can leverage this compound to introduce the pyrazole core, which is then further functionalized to create the final inhibitor. This demonstrates the compound's dual value: as a structural component via Suzuki coupling and as a precursor to a class of compounds (boronic acids) with intrinsic inhibitory activity against certain enzymes.[15]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethylpyrazole-5-boronic Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Ethylpyrazole-5-boronic acid, a member of the versatile boronic acid class of compounds frequently used in organic synthesis.
Hazard Assessment and Initial Safety
Understanding the potential hazards is the first step in safe handling and disposal. Based on SDSs for structurally similar pyrazole boronic acids, this compound should be handled as a hazardous substance with the following potential classifications.[2][3][4][5]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][6] |
Immediate Safety Protocols & Required PPE
Before beginning any work that will generate this compound waste, ensure the following measures are in place:
-
Ventilation: All handling and waste collection must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
-
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory.[1] This includes:
-
Eye Protection: Chemical safety goggles are required.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6]
-
Body Protection: A lab coat or a chemical-protective suit is necessary to prevent skin contact.[6]
-
Step-by-Step Waste Disposal Protocol
The cardinal rule for disposing of this compound and its derivatives is that it must be treated as hazardous chemical waste .[3][7] It should never be disposed of down the drain or in regular trash.[6][7][8]
Protocol 2.1: Segregation and Collection of Waste
Proper segregation at the point of generation is critical to ensure safe disposal and regulatory compliance. Never mix boronic acid waste with incompatible chemicals, such as strong oxidizing agents, strong acids, or strong bases, unless it is part of a specific, documented inactivation procedure.[5][9]
A. Unused/Expired Solid this compound:
-
Carefully sweep or transfer the solid chemical into a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a tightly sealing lid.[10][11]
B. Contaminated Labware and PPE (Gloves, Weigh Boats, Wipes):
-
All disposable items that have come into direct contact with this compound are considered hazardous waste.
-
Collect these items in a dedicated, clearly labeled plastic bag or container designated for solid hazardous waste.
C. Solutions Containing this compound:
-
Pour liquid waste into a designated container for non-halogenated or halogenated organic solvent waste, as appropriate for the solvent system used.
-
If the waste is in an aqueous solution, collect it in a container for aqueous hazardous waste.
-
Always use a funnel to prevent spills on the exterior of the waste container.[10]
D. Empty Reagent Containers:
-
Under United States Environmental Protection Agency (EPA) regulations, an "empty" container that held a hazardous chemical must be properly decontaminated.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[1][11]
-
Crucially, the first rinseate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste stream. [1] Subsequent rinseates should also be collected as hazardous waste.
-
After triple rinsing and air-drying in a fume hood, deface or remove the original label. The container can then typically be disposed of as non-hazardous glass or plastic waste, per your institution's policy.[1]
Protocol 2.2: Waste Container Management and Labeling
Properly managing waste containers in the laboratory, or "Satellite Accumulation Area" (SAA), is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include:
-
Container Condition: Keep waste containers closed with a tight-fitting lid at all times, except when adding waste.[10][14] This prevents the release of vapors and protects the lab environment.
-
Storage: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.[13][14] Ensure it is stored away from incompatible materials.[5]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS and PPE: Refer to the safety information for similar boronic acids. Wear the appropriate PPE as described in Section 1, including respiratory protection if dust is airborne.[6]
-
Cleanup:
-
For a solid spill , gently sweep or vacuum (with HEPA filter) the material to avoid creating dust.[2][4]
-
Place the collected material and all cleanup supplies (wipes, contaminated PPE) into a sealed, labeled container for hazardous waste disposal.[7][8]
-
Do not allow the spilled material to enter drains or waterways.[7][8][15]
-
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for the proper management and disposal of waste streams containing this compound.
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A Senior Application Scientist's Guide to Handling 1-Ethylpyrazole-5-boronic Acid: Essential PPE and Safety Protocols
For the modern researcher, 1-Ethylpyrazole-5-boronic Acid and its derivatives are invaluable tools, particularly in the synthesis of complex molecules for drug discovery. However, their utility in the lab is matched by the critical need for rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound, grounded in the established hazard profiles of the boronic acid and pyrazole chemical families. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the well-being of your team.
Hazard Identification: Understanding the "Why" Behind the Precautions
While a specific, comprehensive toxicological profile for this compound is not extensively documented, its chemical structure—a combination of a pyrazole ring and a boronic acid functional group—provides a solid basis for risk assessment. Boronic acids, as a class, are known irritants. The primary hazards associated with analogous compounds are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5]
-
Serious Eye Irritation: The crystalline, dusty nature of many boronic acids poses a significant risk to the eyes, potentially causing serious damage upon contact.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the fine powder can irritate the mucous membranes and respiratory system.[1][2][3]
Furthermore, some boronic acid compounds have been flagged for potential reproductive toxicity. Given this, it is prudent to handle this compound with a heightened level of caution, treating it as a substance with potential, uncharacterized hazards.
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach to safety is paramount. This begins with engineering controls designed to minimize exposure, supplemented by a robust personal protective equipment (PPE) protocol.
Engineering Controls: Your First Line of Defense
Before any PPE is even selected, the work environment must be optimized for safety.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound solid must be performed inside a certified chemical fume hood.[3][6][7] This is non-negotiable. The fume hood's constant airflow is critical for containing fine particulates and preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.
-
Accessible Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8] In the event of an exposure, immediate action is crucial.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the mandatory PPE for handling this compound. Selection must comply with established standards, such as those from the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI).[9]
| PPE Category | Specification | Standard (Example) | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[8][10] | ANSI Z87.1[6] | Protects against airborne dust particles and accidental splashes during solution preparation. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[9] |
| Hand Protection | Chemically resistant nitrile gloves. | ASTM F739[6] | Prevents direct skin contact. Nitrile provides excellent protection against the incidental contact typical in a laboratory setting.[6][9] Gloves must be inspected for tears before each use and changed immediately upon contamination.[8][10] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat with long sleeves. | N/A | Protects skin and personal clothing from contamination by dust or splashes.[6][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood (not recommended) or if the risk assessment indicates potential for aerosolization.[1][8] | NIOSH/MSHA | Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation: Before retrieving the chemical, ensure your fume hood is operational and the work surface is clean and uncluttered.[8]
-
Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[6]
-
Handling the Solid: Inside the fume hood, carefully open the container. Use a spatula to transfer the solid, avoiding any actions that could generate dust.[8] Keep the container tightly closed when not in use.[3][8]
-
Post-Handling: After use, decontaminate the spatula and the work surface.
-
Doffing PPE: Remove PPE in an order that minimizes contamination. Typically, this involves removing the lab coat, then the gloves using a skin-to-skin and glove-to-glove technique, followed by eye protection.[6]
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[8][10]
Emergency & Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal.[1] Do not add water. Ventilate the area and clean the spill zone.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3][10] Some boronic acid derivatives require storage under an inert atmosphere.[1]
-
Disposal: All waste, including contaminated gloves, weighing paper, and excess chemical, must be disposed of as hazardous chemical waste.[3][11] Do not discharge to sewer systems.[12] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects researchers and ensures the successful progression of your scientific endeavors.
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- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Safety Data Sheet - 1-(3-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid. CymitQuimica.
- 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Biochemical Reagent. MedChemExpress.
- 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem.
- SAFETY DATA SHEET - Cyclopropaneboronic acid. Sigma-Aldrich.
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- Safety Data Sheet - Pyrazole-3-boronic Acid Hydr
- Aldrich P56607 - SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
